4-decanoyloxybenzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-decanoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMHHQFADWIZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394134 | |
| Record name | 4-decanoyloxybenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86960-46-5 | |
| Record name | 4-[(1-Oxodecyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86960-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-((1-oxodecyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086960465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[(1-oxodecyl)oxy]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-decanoyloxybenzoic Acid | |
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| Record name | 4-(decanoyloxy)benzoic acid | |
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Foundational & Exploratory
4-decanoyloxybenzoic acid chemical structure and properties
An In-Depth Technical Guide to 4-Decanoyloxybenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in materials science and specialty chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and key applications, grounding all claims in authoritative data.
Molecular Identity and Structural Elucidation
This compound (CAS No. 86960-46-5) is a derivative of benzoic acid characterized by an ester linkage at the para (4-) position between the benzoic acid core and a ten-carbon acyl chain (decanoyl group).[1][2] This bifunctional nature, possessing both a hydrophilic carboxylic acid head and a long, lipophilic alkyl tail, is central to its material properties and applications.
The fundamental structure consists of a rigid aromatic ring, which provides a stable scaffold, and a flexible aliphatic chain. This combination is a classic design motif for molecules intended for self-assembly, particularly in the formation of liquid crystals.
Structural Diagram
The chemical structure highlights its amphiphilic character, with a polar carboxylic acid group and a nonpolar decanoyl chain.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of this compound are dictated by its molecular structure, influencing its behavior in various systems. Quantitative data is summarized below for clarity.
| Property | Value | Source |
| CAS Number | 86960-46-5 | [1][2][3] |
| Molecular Formula | C₁₇H₂₄O₄ | [1][2][4] |
| Molecular Weight | 292.37 g/mol | [1][2][3] |
| Boiling Point | 430°C (at 101,325 Pa) | [1][5] |
| Density | 1.14 g/cm³ (at 20°C) | [1][4][5] |
| Water Solubility | 1.1 mg/L (at 20°C) | [1][5] |
| Vapor Pressure | 0.001 Pa (at 25°C) | [1][5] |
| LogP | 4 (at 20°C) | [5] |
Spectroscopic Profile (Expected)
While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for the confident prediction of its spectroscopic signatures, which are essential for confirming its identity post-synthesis.[6][7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring (typically in the 7.0-8.2 ppm range), a triplet for the terminal methyl group of the decanoyl chain (~0.9 ppm), and a series of multiplets for the methylene (-(CH₂)₈-) protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).[8]
-
¹³C NMR: The spectrum should reveal signals for the carboxyl carbon (~170 ppm), the ester carbonyl carbon (~165 ppm), multiple distinct aromatic carbons (120-155 ppm), and a series of aliphatic carbons for the decanoyl chain (14-40 ppm).[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), another sharp C=O stretch from the ester (~1750 cm⁻¹), and C-O stretching bands (~1100-1300 cm⁻¹).[7]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 292.37. Common fragmentation patterns would involve the loss of the decanoyl chain or the carboxylic acid group.[7]
Synthesis Protocol: Esterification of 4-Hydroxybenzoic Acid
A reliable method for synthesizing this compound is the esterification of 4-hydroxybenzoic acid with n-decanoyl chloride.[1] This approach is favored for its high reactivity and yield. The protocol described below is a self-validating system, where successful synthesis is confirmed by the spectroscopic characterization outlined previously.
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-hydroxybenzoic acid in an anhydrous solvent like Tetrahydrofuran (THF) or pyridine. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive n-decanoyl chloride.
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. If not using pyridine as the solvent, add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.
-
Acyl Chloride Addition: Add n-decanoyl chloride dropwise to the stirred solution over 30-60 minutes. Maintaining a low temperature is essential to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours) until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Workup and Isolation: Quench the reaction by slowly adding water. Acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl) to protonate the carboxylic acid and any remaining base. This step facilitates the precipitation of the product or its extraction into an organic solvent.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure this compound.
-
Validation: Confirm the purity and identity of the final product using the spectroscopic methods (NMR, IR, MS) detailed in Section 2.
Industrial and Research Applications
The unique amphiphilic structure of this compound makes it a valuable compound in several advanced applications.
-
Liquid Crystals: This is a primary application area. The molecule's rod-like shape, arising from the rigid benzoic acid core and the flexible alkyl tail, allows it to form mesophases—states of matter between crystalline solid and isotropic liquid.[1][9] These properties are exploited in the formulation of liquid crystal polymers (LCPs), which offer high thermal stability and mechanical strength for use in electronics and specialty displays.[4]
-
Cosmetics and Pharmaceuticals: The molecule serves as an intermediate in the synthesis of specialty esters. Its amphiphilic nature can enhance skin penetration and provide emulsifying properties in cosmetic formulations.[4] In drug development, the carboxylic acid group is a common pharmacophore, but its properties can sometimes limit bioavailability.[10] Ester derivatives like this can be explored as pro-drugs or as building blocks in more complex active pharmaceutical ingredients (APIs).[11][12]
-
UV Absorbers: It is also used as a precursor in the production of compounds that absorb UV radiation, which can be incorporated into sunscreens and protective coatings for materials.[4]
Safety and Handling
Specific, comprehensive toxicity data for this compound is not widely available.[1] However, based on the known properties of similar benzoic acid derivatives, standard laboratory precautions should be observed.[13][14][15] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
References
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LookChem. Cas 86960-46-5, 4-Decanoyloxy benzoic acid. [Link]
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PubChem. 4-(Decyloxy)benzoic acid. [Link]
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Cheméo. Chemical Properties of 4-(Decyloxy)benzoic acid (CAS 5519-23-3). [Link]
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MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]
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National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]
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PubChem. 4-Decanoylamino-benzoic acid. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Decyloxybenzoic acid. [Link]
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National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
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TÜBİTAK Academic Journals. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Dodecyloxybenzoic acid. [Link]
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Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
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Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
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ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
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YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
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ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
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National Institutes of Health. Chenodeoxycholic Acid Pharmacology in Biotechnology and Transplantable Pharmaceutical Applications for Tissue Delivery: An Acute Preclinical Study. [Link]
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MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
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PubMed. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]
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An In-Depth Technical Guide to the Thermal Behavior of 4-Decanoyloxybenzoic Acid
Abstract
This technical guide provides a comprehensive examination of the thermal behavior of 4-decanoyloxybenzoic acid, a calamitic (rod-shaped) thermotropic liquid crystal. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for characterizing its liquid crystalline phases. We will explore the molecular structure that dictates its mesomorphic properties and provide detailed, field-proven protocols for differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) analysis. This guide emphasizes the causal relationships between experimental choices and outcomes, ensuring a self-validating system of protocols for robust and reproducible characterization.
Introduction: The Molecular Architecture and Mesogenic Potential of this compound
This compound belongs to the homologous series of 4-n-alkanoyloxybenzoic acids, which are classic examples of thermotropic liquid crystals. The defining characteristic of these molecules is their ability to form hydrogen-bonded dimers, which significantly influences their mesomorphic behavior. The molecular architecture, featuring a rigid aromatic core and a flexible aliphatic tail, is pivotal in the formation of ordered, yet fluid, liquid crystalline phases upon thermal stimulation.
The elongated shape of the this compound dimer, formed through hydrogen bonding between the carboxylic acid moieties, enhances the anisotropy of the molecule, a prerequisite for liquid crystallinity. The decanoyloxy tail contributes to the molecular polarizability and provides the necessary flexibility for the system to adopt the layered arrangements characteristic of smectic phases. As a member of a well-studied homologous series, the thermal behavior of this compound can be contextualized within the broader trends observed for 4-n-alkanoyloxybenzoic acids, where the chain length of the alkanoyloxy group dictates the type and stability of the mesophases observed. For the n=10 member, a smectic C (SmC) phase is the expected liquid crystalline phase.
Conclusion and Future Directions
This guide has outlined the fundamental principles and detailed experimental protocols for the comprehensive characterization of the thermal behavior of this compound. The interplay of its molecular structure, particularly the formation of hydrogen-bonded dimers, gives rise to its liquid crystalline properties, with an expected smectic C phase. The synergistic use of DSC, POM, and XRD provides a robust framework for elucidating its thermodynamic properties, identifying its mesophases, and determining its molecular organization.
While this guide provides a strong predictive framework based on homologous series data, future work should focus on the precise experimental determination of the transition temperatures and enthalpies for this compound. Such data would provide a more complete and authoritative understanding of this material. Further investigations could also explore the influence of blending with other liquid crystals or the incorporation of nanoparticles on its thermal and electro-optical properties, opening avenues for its application in advanced materials and drug delivery systems.
References
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. [Link]
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DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,... ResearchGate. [Link]
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. [Link]
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Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv.org. [Link]
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Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers. [Link]
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Semantic Scholar. [Link]
An In-depth Technical Guide to the Mesomorphic Properties of 4-Decanoyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The study of liquid crystals continues to be a frontier in materials science, with profound implications for everything from high-resolution displays to advanced drug delivery systems. Within the vast landscape of mesogenic compounds, the 4-n-alkanoyloxybenzoic acid series stands out for its predictable yet tunable self-assembly into highly ordered smectic phases. This guide focuses on a specific yet representative member of this family: 4-decanoyloxybenzoic acid. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of the principles governing its mesomorphic behavior, the experimental methodologies to probe it, and the causal links between its molecular structure and its macroscopic properties. This document is designed to be a practical and insightful resource for both seasoned researchers and those new to the field of liquid crystals.
The Molecular Architecture: A Foundation for Mesomorphism
This compound, like its homologs, possesses a molecular structure that is inherently conducive to the formation of liquid crystalline phases. Its architecture can be deconstructed into three key components: a rigid aromatic core, a flexible aliphatic tail, and a terminal carboxylic acid group.
-
The Rigid Core: The benzoic acid moiety provides the necessary rigidity and linearity, a hallmark of calamitic (rod-like) liquid crystals.
-
The Flexible Tail: The decanoyloxy chain (a ten-carbon chain attached via an ester linkage) introduces flexibility. The length of this alkyl chain is a critical determinant of the thermal stability and the type of mesophase exhibited.
-
The Hydrogen-Bonding Head: The terminal carboxylic acid group is the linchpin of the supramolecular assembly. Through intermolecular hydrogen bonding, two molecules of this compound form a stable, non-covalent dimer. This dimerization effectively elongates the molecular unit, significantly enhancing the aspect ratio and promoting the layered arrangement characteristic of smectic phases.
This propensity for dimerization is a defining feature of the 4-n-alkanoyloxybenzoic acid series and is the primary driver for their liquid crystalline behavior.
Mesomorphic Behavior: The Smectic C Phase
The homologous series of 4-n-alkanoyloxybenzoic acids are known to exclusively exhibit smectic mesophases.[1] Specifically, for this compound, the observed mesophase is a Smectic C (SmC) phase. In a Smectic C phase, the constituent molecules are arranged in layers, with the long axes of the molecules tilted at an angle to the layer normal.
Phase Transitions and Thermodynamic Data
The transition from the crystalline solid to the Smectic C phase and subsequently to the isotropic liquid phase is a thermodynamically controlled process characterized by distinct transition temperatures and enthalpy changes. While direct experimental data for the decanoyloxy derivative is not explicitly tabulated in readily available literature, analysis of the homologous series provides a robust estimation. A study on the 3- and 4-n-alkanoyloxybenzoic acids demonstrated a clear trend of increasing smectic phase stability with increasing alkyl chain length.[1]
Based on the graphical representation of phase transition temperatures for the 4-n-alkanoyloxybenzoic acid series, the following values for this compound (n=10) can be estimated:
| Transition | Estimated Temperature (°C) |
| Crystal to Smectic C (Cr-SmC) | ~ 95-100 °C |
| Smectic C to Isotropic (SmC-I) | ~ 105-110 °C |
The enthalpy of these transitions, which represents the energy required to induce the phase change, also generally increases with chain length, reflecting the stronger intermolecular interactions in the more ordered phases of the higher homologs.
Experimental Characterization of Mesomorphism
A multi-technique approach is essential for the unambiguous characterization of the mesomorphic properties of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary method for determining phase transition temperatures and their associated enthalpy changes.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above the isotropic clearing point (e.g., 130 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to room temperature at the same controlled rate.
-
Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset or peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
The following diagram illustrates the expected workflow for DSC analysis:
X-ray Diffraction (XRD)
XRD provides detailed structural information about the arrangement of molecules in the different phases. In the context of this compound, XRD is used to confirm the layered structure of the smectic phase and to determine the layer spacing.
-
Small-angle region: A sharp, intense reflection corresponding to the smectic layer spacing (d). For a tilted SmC phase, this layer spacing will be less than the fully extended molecular length of the dimer due to the molecular tilt.
-
Wide-angle region: A diffuse halo, indicative of the liquid-like disorder within the smectic layers.
Structure-Property Relationships and Causality
The mesomorphic properties of the 4-n-alkanoyloxybenzoic acid series are a direct consequence of their molecular structure. The systematic variation of the alkyl chain length (n) allows for the fine-tuning of these properties.
-
Effect of Chain Length: As the length of the decanoyloxy chain increases, the van der Waals interactions between the molecules become stronger. This leads to an increase in the thermal stability of the smectic phase, as reflected in the higher Smectic C to Isotropic transition temperatures for longer-chain homologs. [1]* Hydrogen Bonding and Dimerization: The formation of the hydrogen-bonded dimer is the crucial factor that promotes the formation of the smectic phase. This supramolecular assembly effectively creates a larger, more rigid mesogenic unit, which favors the layered packing arrangement. Without this dimerization, it is unlikely that these molecules would exhibit liquid crystalline behavior.
Conclusion
This compound serves as an exemplary model for understanding the fundamental principles of calamitic liquid crystals. Its mesomorphic behavior is dictated by a delicate interplay of molecular rigidity, flexibility, and the powerful directional influence of hydrogen bonding. The formation of a stable Smectic C phase is a direct consequence of its ability to self-assemble into elongated dimers. A comprehensive characterization of its properties, employing the synergistic techniques of DSC, POM, and XRD, provides a complete picture of its thermal and structural behavior. The insights gained from studying this and related compounds are invaluable for the rational design of new liquid crystalline materials with tailored properties for a wide range of technological and biomedical applications.
References
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El-Atawy, M. A., Khan, M. T., Popoola, S. A., Khushaim, M. S., Jaremko, M., Emwas, A.-H., Alamro, F. S., & Ahmed, H. A. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 20383. [Link]
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El-Atawy, M. A., Khan, M. T., Popoola, S. A., Khushaim, M. S., Jaremko, M., Emwas, A.-H., Alamro, F. S., & Ahmed, H. A. (2022). First Mesomorphic and DFT Characterizations for supramolecular assemblies of 3 (or 4)-n-alkanoyloxy benzoic acids and their optical applications. Research Square. [Link]
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An In-depth Technical Guide to 4-Decanoyloxybenzoic Acid: Discovery, Synthesis, and Applications
A Foreword for the Modern Researcher: In the vast landscape of organic chemistry, certain molecules, while not always in the limelight, form the bedrock of significant technological advancements. 4-Decanoyloxybenzoic acid is one such compound. From its foundational role in the development of liquid crystal displays to its subtle yet crucial presence in cosmetic formulations, this long-chain ester of 4-hydroxybenzoic acid presents a fascinating case study in the structure-property relationships that drive material science and pharmaceutical development. This guide aims to provide a comprehensive technical overview of this compound, from its historical context to its synthesis, characterization, and diverse applications, tailored for researchers, scientists, and drug development professionals.
The Historical Context: A Legacy of Liquid Crystals
While a definitive, singular "discovery" of this compound in the historical record is not prominently documented, its emergence is intrinsically linked to the broader exploration of liquid crystals. The study of these fascinating materials, which exhibit properties of both liquids and solids, began in the late 19th century. The synthesis and investigation of various long-chain organic molecules, particularly those with a rigid core and flexible tails, were central to this research.
The general class of p-n-alkanoyloxybenzoic acids, to which this compound belongs, was a key area of investigation for their liquid crystalline properties. Early research into homologous series of these compounds aimed to understand how the length of the alkyl chain influences the temperature range and type of mesophases (the liquid crystalline states). It is highly probable that this compound was first synthesized and studied within this context of systematic investigations into liquid crystal behavior.
Physicochemical Properties: A Tale of Two Moieties
The unique properties of this compound arise from its amphiphilic nature, possessing both a polar, hydrophilic head (the carboxylic acid group) and a long, nonpolar, lipophilic tail (the decanoyl chain). This dual character dictates its solubility, melting point, and, most importantly, its self-assembling behavior.
| Property | Value | Source |
| CAS Number | 86960-46-5 | [1] |
| Molecular Formula | C₁₇H₂₄O₄ | [1] |
| Molecular Weight | 292.37 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from related compounds |
| Melting Point | Not consistently reported, varies with purity | |
| Solubility | Soluble in many organic solvents, sparingly soluble in water | Inferred from structure |
Synthesis and Characterization: From Benchtop to Application
The synthesis of this compound is a classic example of esterification. The most common and straightforward method involves the reaction of 4-hydroxybenzoic acid with decanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Workflow
The synthesis can be conceptually broken down into the following key stages:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
Disclaimer: This is an illustrative protocol based on standard organic synthesis techniques for similar compounds. Researchers should always consult peer-reviewed literature and perform appropriate safety assessments before conducting any experiment.
Materials:
-
4-Hydroxybenzoic acid
-
Decanoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (dilute aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzoic acid in anhydrous dichloromethane.
-
Addition of Base: Add an equimolar amount of pyridine to the solution and stir.
-
Addition of Acyl Chloride: Slowly add decanoyl chloride dropwise to the stirring solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons (typically in the 7-8 ppm region), the methylene protons of the decanoyl chain, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR will show distinct signals for the carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the decanoyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the C=O stretching of the ester and carboxylic acid groups, as well as C-O stretching and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak.
Key Applications: Beyond the Liquid Crystal Display
While its role as a liquid crystal monomer is a primary application, the unique properties of this compound have led to its use in other fields.
Liquid Crystals
As a component of liquid crystal mixtures, this compound contributes to the thermal stability and mechanical strength of the resulting materials.[2] The long alkyl chain influences the intermolecular interactions, which are crucial for the formation and stability of the desired mesophases.
Cosmetics and Personal Care
The amphiphilic nature of this compound makes it a valuable ingredient in cosmetic and pharmaceutical formulations.[3] Its structure allows for good skin penetration and emulsifying properties. It can be employed in the synthesis of specialty esters used in sunscreens and other protective coatings.
Potential in Drug Delivery
While direct applications of this compound in drug delivery are not extensively documented, its structural motifs are of interest to the field. The parent molecule, 4-hydroxybenzoic acid, and its derivatives have been explored for various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] The lipophilic decanoyl chain of this compound could potentially be utilized to enhance the delivery of therapeutic agents through biological membranes. This is an area ripe for further investigation, where the molecule could serve as a prodrug moiety or a component of a lipid-based drug delivery system.
Future Directions and Conclusion
This compound stands as a testament to the enduring importance of fundamental organic molecules. While its history is intertwined with the development of liquid crystal technology, its future may lie in new and exciting applications, particularly in the realms of cosmetics and targeted drug delivery. The ability to readily synthesize and modify this molecule, coupled with its interesting physicochemical properties, ensures its continued relevance in both academic and industrial research. Further exploration into its biological activities and formulation into advanced delivery systems could unlock new therapeutic and cosmetic benefits.
References
A comprehensive list of references is available for further reading and verification.
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A Technical Guide to Unlocking the Research Potential of 4-Decanoyloxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potential research avenues for 4-decanoyloxybenzoic acid, a molecule at the intersection of materials science and pharmacology. As a Senior Application Scientist, the following sections synthesize known principles with forward-looking applications, offering a roadmap for innovative research and development.
Introduction: The Molecular Versatility of this compound
This compound is an amphiphilic molecule characterized by a rigid benzoic acid head and a flexible decanoyl tail. This structure suggests a predisposition for self-assembly and anisotropic behavior, making it a prime candidate for the development of novel materials and therapeutic systems. Its primary known applications are as a liquid crystal monomer and in the synthesis of specialty esters for cosmetics and pharmaceuticals, leveraging its thermal stability and skin penetration properties.[1][2] This guide will explore untapped research areas stemming from these fundamental characteristics.
Physicochemical Properties and Synthesis
Understanding the foundational properties of this compound is critical for designing meaningful experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₄ | [3] |
| Molecular Weight | 292.37 g/mol | [1][3] |
| Boiling Point | 430°C at 101,325 Pa | [3] |
| Density | 1.14 g/cm³ at 20°C | [3] |
| Water Solubility | 1.1 mg/L at 20°C | [3] |
Synthesis Protocol: Esterification of 4-Hydroxybenzoic Acid
A common method for synthesizing this compound is through the esterification of 4-hydroxybenzoic acid with decanoyl chloride. This process is a foundational technique for creating similar benzoic acid esters.[4][5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 molar equivalent) in a suitable solvent such as dichloromethane. Add triethylamine (2 molar equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Addition of Acyl Chloride: Slowly add decanoyl chloride (1 molar equivalent) to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a dilute HCl solution and extract the organic layer with diethyl ether.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Potential Research Area 1: Thermotropic Liquid Crystals for Advanced Materials
The molecular structure of this compound is analogous to other p-n-alkyloxybenzoic acids, which are known to exhibit thermotropic liquid crystalline behavior.[7][8] This opens up avenues for its application in advanced materials.
Scientific Rationale:
Thermotropic liquid crystals, which change phase with temperature, are integral to technologies like displays and sensors.[9] The interplay between the rigid benzoic acid core and the flexible decanoyl chain in this compound can lead to the formation of nematic or smectic mesophases upon heating.[10][11]
Proposed Research Questions:
-
What are the transition temperatures and thermodynamic properties of the liquid crystalline phases of this compound?
-
How does the introduction of functional groups to the benzoic acid ring or modification of the alkyl chain length affect the mesophase behavior?
-
Can this compound be used to create stable liquid crystal composites with nanoparticles, and how does this affect its material properties?[12]
Experimental Workflow: Characterization of Thermotropic Properties
Caption: Workflow for developing and testing drug delivery systems.
Potential Research Area 3: Bioactive Molecule and Precursor for Dermatological and Therapeutic Applications
Esters of hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [13][14][15]The structural similarity of this compound to these compounds, as well as to fatty acid esters of hydroxy fatty acids (FAHFAs) which have anti-inflammatory and anti-diabetic effects, suggests its potential as a bioactive agent. [16]
Scientific Rationale:
The ester linkage in this compound can be hydrolyzed in vivo by esterases present in the skin and other tissues, releasing 4-hydroxybenzoic acid and decanoic acid. [17]4-hydroxybenzoic acid is a known metabolite of parabens and has demonstrated estrogenic activity. [17]Both parent molecule and its hydrolysis products could exert biological effects.
Proposed Research Questions:
-
What are the antimicrobial and antioxidant activities of this compound and its hydrolysis products?
-
Does this compound exhibit anti-inflammatory properties, for instance, by modulating inflammatory signaling pathways?
-
What is the skin penetration profile of this compound, and could it be a prodrug for the targeted delivery of 4-hydroxybenzoic acid or decanoic acid?
Signaling Pathway: Potential Anti-inflammatory Mechanism
Caption: Hypothesized anti-inflammatory action via hydrolysis and modulation of inflammatory pathways.
Conclusion
This compound is a molecule with significant, yet largely unexplored, research potential. Its inherent properties as a liquid crystal precursor and its structural resemblance to bioactive esters position it as a versatile platform for innovation in materials science, drug delivery, and pharmacology. The research avenues proposed in this guide offer a starting point for unlocking the full scientific and commercial value of this promising compound.
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Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery. (2023). Pharmaceutics, 15(7), 1867. [Link]
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Lyotropic Liquid Crystals Prepared with Biocompatible Ionic Liquids for Improving Transdermal Permeation. (2025). MEMBRANE, 50(5), 229-236. [Link]
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Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. (2023). Journal of Controlled Release, 365, 735-753. [Link]
-
Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2025). Frontiers in Drug Delivery. [Link]
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Lyotropic Liquid Crystals: A Biocompatible and Safe Material for Local Cardiac Application. (2022). Pharmaceutics, 14(2), 453. [Link]
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4-(Decanoyloxy)benzoic acid. MySkinRecipes. [Link]
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Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. (2025). ResearchGate. [Link]
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4-(Decanoyloxy)benzoic acid. MySkinRecipes. [Link]
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2012). International Journal of Molecular Sciences, 13(9), 11654-11666. [Link]
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). International Journal of Molecular Sciences, 24(21), 15777. [Link]
-
Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. (2007). Bulletin of Materials Science, 30(4), 345-351. [Link]
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. (2020). Turkish Journal of Chemistry, 44(2), 481-495. [Link]
-
Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. (2018). ResearchGate. [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2023). Journal of Molecular Liquids, 383, 122115. [Link]
-
Synthesis of mesogen-nanoparticle composites by doping 4-decyloxybenzoic acid with substrate-functionalized ZnO nanoparticle. (2019). Communications in Science and Technology, 4(2), 113-120. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3733-3739. [Link]
-
4-Decanoyloxy benzoic acid. LookChem. [Link]
-
Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. (2025). ResearchGate. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry, 45(2), 481-493. [Link]
-
HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2022). Processes of Petrochemistry and Oil Refining, 23(1), 116-133. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). TÜBİTAK Academic Journals. [Link]
-
Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. (2024). Obesity Reviews, 25(6), e13735. [Link]
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 4-Decanoyloxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-decanoyloxybenzoic acid, a molecule of interest in the formulation of liquid crystal polymers and as an intermediate for specialty esters in cosmetics and pharmaceuticals.[1][2] The protocol details a robust and efficient method for the esterification of 4-hydroxybenzoic acid with decanoyl chloride. Emphasis is placed on the rationale behind procedural steps, ensuring both reproducibility and a thorough understanding of the reaction dynamics. This guide includes a detailed experimental protocol, safety precautions, a self-validating system for result verification, and a summary of all critical parameters.
Introduction and Scientific Background
This compound is a long-chain ester derivative of 4-hydroxybenzoic acid. Its amphiphilic nature, combining a hydrophilic benzoic acid head with a lipophilic decanoyl tail, makes it a valuable component in various material science and biomedical applications. It is primarily used as a monomer in the synthesis of liquid crystal polymers, where it enhances thermal stability and mechanical properties.[1][2] Additionally, its structure allows for good skin penetration, making it a useful intermediate in the development of cosmetics and pharmaceuticals.[1]
The synthesis described herein follows a classic Schotten-Baumann-type reaction, specifically an O-acylation. This method involves the reaction of a phenol (4-hydroxybenzoic acid) with an acyl chloride (decanoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] This approach is widely favored for its high efficiency and the relatively mild conditions required.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. A base, typically pyridine or triethylamine, is crucial as it serves to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.[3][4] The formation of a non-nucleophilic ammonium salt with the base prevents side reactions and drives the equilibrium towards the product.[3]
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and decanoyl chloride.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 5.00 g | 36.2 | Reagent grade, ≥99% |
| Decanoyl Chloride | C₁₀H₁₉ClO | 190.70 | 7.27 g (7.9 mL) | 38.1 | Reagent grade, ≥98% |
| Anhydrous Pyridine | C₅H₅N | 79.10 | 15 mL | - | Dried over KOH or CaH₂ |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, reagent grade |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | 2 M aqueous solution |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Aqueous solution |
| Brine | NaCl | 58.44 | ~50 mL | - | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying |
| Ethanol | C₂H₅OH | 46.07 | ~50-100 mL | - | For recrystallization |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5.00 g (36.2 mmol) of 4-hydroxybenzoic acid in 15 mL of anhydrous pyridine and 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0°C.
-
Addition of Decanoyl Chloride: Dissolve 7.9 mL (38.1 mmol, 1.05 equivalents) of decanoyl chloride in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred reaction mixture over approximately 30 minutes. Maintain the temperature at 0°C during the addition. A precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer with 2 M HCl (2 x 25 mL) to remove excess pyridine.
-
Next, wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted 4-hydroxybenzoic acid.
-
Finally, wash with brine (1 x 25 mL) to remove residual water-soluble components.
-
-
Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from hot ethanol.[5] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.[6] Dry the crystals under vacuum to obtain pure this compound as a white solid. The expected yield is typically in the range of 75-86%.[5]
Safety and Handling Precautions
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.[3] All operations should be performed in a well-ventilated fume hood.
-
Decanoyl Chloride: This reagent is corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[3][7] It reacts with water to produce HCl gas.[4] Handle with extreme care, avoiding inhalation of vapors and direct contact with skin and eyes.[7][8][9][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Pyridine: Pyridine is a flammable liquid with a harmful vapor. It is a skin and eye irritant. Ensure it is handled in a fume hood away from ignition sources.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.
Trustworthiness: A Self-Validating System
To ensure the integrity and success of the synthesis, the following checkpoints and validation steps should be implemented:
-
Reagent Quality: Use anhydrous solvents and fresh, high-purity reagents. Decanoyl chloride is particularly susceptible to hydrolysis; use from a newly opened bottle or a properly stored container is recommended.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the 4-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Product Characterization: The identity and purity of the final product should be confirmed through analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons and the aliphatic protons of the decanoyl chain should be observed.[5]
-
FT-IR Spectroscopy: Look for the appearance of the ester carbonyl stretch (typically ~1760 cm⁻¹) and the disappearance of the broad phenolic -OH stretch from the starting material.
-
-
Yield Calculation: An isolated yield within the expected range (75-86%) is a good indicator of a successful reaction and efficient purification.[5] A significantly lower yield may indicate incomplete reaction, hydrolysis of the acyl chloride, or losses during workup and purification.
By systematically following these validation steps, researchers can be confident in the identity, purity, and yield of the synthesized this compound, ensuring the reliability of their results.
References
-
MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]
-
MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]
-
Loba Chemie. DECANOYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]
-
National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
-
ResearchGate. Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. [Link]
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. [Link]
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Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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Organisation for Economic Co-operation and Development. 4-hydroxybenzoic acid. [Link]
-
National Institutes of Health. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. [Link]
-
National Institutes of Health. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained. [Link]
-
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
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Application Notes and Protocols for 4-Decanoyloxybenzoic Acid in Liquid Crystal Display (LCD) Applications
Introduction: The Role of 4-Decanoyloxybenzoic Acid in Advanced Display Technologies
This compound is a calamitic (rod-shaped) thermotropic liquid crystal that holds significant promise for applications in advanced liquid crystal displays (LCDs). Its molecular structure, characterized by a rigid benzoic acid core and a flexible decanoyloxy aliphatic chain, facilitates the formation of mesophases upon thermal variation. A defining characteristic of this compound and its homologs is the formation of hydrogen-bonded dimers, which effectively elongates the molecule and enhances the stability of the liquid crystalline phase.[1][2] This supramolecular assembly is a key factor in its unique electro-optical properties. These materials are instrumental in the development of advanced technologies such as displays, sensors, and optical devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in liquid crystal research and development, with a particular focus on its incorporation into guest-host LCDs. The protocols outlined herein are intended for researchers, scientists, and professionals in materials science and drug development.
Physicochemical Properties and Mesomorphic Behavior
4-Alkanoyloxybenzoic acids, the homologous series to which this compound belongs, are known to exhibit smectic mesophases.[1] Specifically, these compounds typically form a tilted smectic C (SmC) phase, where the elongated molecular dimers are arranged in layers with a collective tilt angle with respect to the layer normal. The thermal stability of this smectic phase is dependent on the length of the alkyl chain.[1]
While precise transition temperatures for this compound are not widely documented, data from homologous compounds in the 4-n-alkanoyloxybenzoic acid series can provide a reasonable estimation. For instance, the 4-heptanoyloxybenzoic acid (I7) dimer exhibits a SmC phase with a thermal stability of around 101.2°C.[1] It is anticipated that this compound will display a stable smectic phase over a broad temperature range.
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₁₇H₂₄O₄ |
| Molecular Weight | 292.37 g/mol |
| Mesophase Type | Smectic C (SmC) |
| Key Feature | Forms stable hydrogen-bonded dimers |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with decanoyl chloride. This reaction can be carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
4-Hydroxybenzoic acid
-
Decanoyl chloride
-
Anhydrous pyridine
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid in anhydrous pyridine. Place the flask in an ice bath and begin stirring.
-
Addition of Decanoyl Chloride: Slowly add decanoyl chloride to the stirred solution via a dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will precipitate the crude product and neutralize the pyridine.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Application in Guest-Host Liquid Crystal Displays
This compound can be used as a component in a guest-host liquid crystal display. In this configuration, a dichroic dye (the "guest") is dissolved in a liquid crystal host matrix. The orientation of the dye molecules is controlled by the alignment of the host liquid crystal molecules, which can be manipulated by an electric field. While this compound itself is smectic, it can be mixed with a nematic host to modify the overall properties of the mixture.
Experimental Workflow for LCD Cell Fabrication and Testing
Caption: Workflow for fabricating and testing a guest-host LCD cell.
Protocol for Fabrication of a Guest-Host LCD Test Cell
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Polyimide (PI) alignment layer solution
-
Solvent for PI
-
Rubbing machine with velvet cloth
-
UV-curable sealant
-
Spacers of desired thickness (e.g., 5 µm)
-
Nematic liquid crystal host (e.g., 5CB)
-
This compound
-
Dichroic dye
-
Hot plate
-
Spin coater
-
UV lamp
-
Polarizing optical microscope (POM)
-
Function generator and voltage amplifier
-
Photodetector and oscilloscope
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Dry the substrates in an oven.
-
-
Alignment Layer Deposition:
-
Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.
-
Cure the polyimide according to the manufacturer's specifications (typically involves a multi-step heating process on a hotplate).
-
-
Surface Alignment:
-
Create a preferential alignment direction by gently rubbing the cured polyimide surface with a velvet cloth on a rubbing machine.[3] The rubbing direction on the two substrates should be antiparallel for a standard twisted nematic cell configuration.
-
-
Cell Assembly:
-
Dispense a UV-curable sealant around the perimeter of one substrate.
-
Sprinkle spacers onto the other substrate to ensure a uniform cell gap.
-
Carefully press the two substrates together, with the rubbed surfaces facing inwards and the rubbing directions appropriately oriented.
-
Cure the sealant using a UV lamp.
-
-
Liquid Crystal Mixture Preparation:
-
Prepare the guest-host mixture by dissolving a small percentage of this compound and a dichroic dye in the nematic host liquid crystal. The mixture should be heated to its isotropic phase and thoroughly mixed to ensure homogeneity.
-
-
Cell Filling:
-
Fill the empty cell with the liquid crystal mixture via capillary action in a vacuum chamber. The filling process should be carried out at a temperature where the mixture is in its isotropic phase.
-
-
Sealing:
-
Seal the filling port with a UV-curable sealant.
-
Characterization and Performance Evaluation
The performance of the fabricated guest-host LCD can be evaluated by measuring its electro-optical properties.
Electro-Optical Measurement Setup
Caption: Schematic of the electro-optical measurement setup.
Key Performance Metrics
-
Contrast Ratio: The ratio of the transmitted light intensity in the bright state (voltage-off) to the dark state (voltage-on).
-
Threshold Voltage: The minimum voltage required to induce a noticeable change in the transmitted light intensity.
-
Response Time: The time taken for the display to switch between the bright and dark states. This includes the rise time (off to on) and the fall time (on to off).
-
Viewing Angle: The range of angles from which the display can be viewed with acceptable visual performance.
The addition of this compound to a nematic host is expected to influence these parameters. The presence of the smectic domains may lead to an increase in the threshold voltage and response times due to the higher viscosity and stronger intermolecular interactions of the hydrogen-bonded dimers. However, it may also enhance the contrast ratio and viewing angle characteristics.
Conclusion
This compound is a versatile liquid crystal material with potential for use in advanced LCD applications. Its ability to form stable hydrogen-bonded dimers and exhibit a smectic mesophase makes it an interesting candidate for modifying the properties of nematic host mixtures in guest-host displays. The protocols provided in this document offer a comprehensive guide for the synthesis, fabrication, and characterization of LCDs incorporating this promising material. Further research into the precise phase behavior and electro-optical properties of mixtures containing this compound will be crucial for optimizing its performance in next-generation display technologies.
References
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Al-Hamdani, A. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(48), 31063-31074. [Link]
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Işık, B., Çakar, F., Cankurtaran, H., & Cankurtaran, Ö. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Turkish Journal of Chemistry, 45(3), 845-857. [Link]
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- White, D. L., & Taylor, G. N. (1974). New absorptive mode reflective liquid-crystal display device. Journal of Applied Physics, 45(11), 4718-4723.
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Otsuka, K., et al. (2023). Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials. Crystals, 13(4), 661. [Link]
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ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1, (a) heating, (b) cooling. Retrieved from [Link]
-
Funahashi, M., & Kato, T. (2009). Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids: 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1), 4-n-propoxybenzoic acid–4,4′-bipyridyl (2/1) and 4-n-butoxybenzoic acid–. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 10), o537–o541. [Link]
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Wang, L., et al. (2018). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers, 10(11), 1253. [Link]
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Wikipedia. (n.d.). Guest-host display. Retrieved from [Link]
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- Xuemin Lu, Qinghua Lu, & Zikang Zhu. (2003). Alignment mechanism of a nematic liquid crystal on a pre-rubbed polyimide film with laser-induced periodic surface structure. Liquid Crystals, 30(8), 985-990.
- Cîrîc, L., et al. (2008). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC.
- Dierking, I. (2014). Handbook of liquid crystals. Liquid Crystals Today, 23(1), 22-24.
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Lee, J. H., et al. (2015). Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography. Soft Matter, 11(44), 8613-8618. [Link]
- Mochizuki, A., & Kobayashi, S. (2006). An introduction to PSS-LCDs: A fast-optical-response smectic LCD.
- Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 216-228.
-
Lehmann, M. (2020). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry, 8, 672. [Link]
-
Kim, J. H., et al. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Nanomaterials, 11(5), 1184. [Link]
-
Bubnov, A., et al. (2014). Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate. arXiv preprint arXiv:1411.7769. [Link]
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Application Notes and Protocols for 4-Decanoyloxybenzoic Acid in the Synthesis of Ferroelectric Liquid Crystals
Introduction
Ferroelectric liquid crystals (FLCs) represent a remarkable class of soft matter, possessing a unique combination of fluidity and spontaneous electrical polarization.[1][2] This duality makes them highly responsive to external electric fields, enabling microsecond-scale switching times that are orders of magnitude faster than conventional nematic liquid crystals. This property has positioned FLCs as critical materials for advanced applications in high-speed light modulators, optical shutters, and full-color microdisplays.
The molecular architecture of FLCs is paramount to their function. Typically, these materials are composed of chiral, rod-like (calamitic) molecules that self-assemble into a tilted smectic C* (SmC*) phase.[3] The design and synthesis of novel mesogens are central to advancing FLC technology, with a focus on tuning properties such as spontaneous polarization, tilt angle, and the temperature range of the ferroelectric phase. Benzoic acid derivatives are a cornerstone in the construction of these sophisticated materials, often serving as a rigid core to which chiral tails and non-polar chains are attached.[4][5]
This document provides a comprehensive guide for researchers and materials scientists on the use of 4-decanoyloxybenzoic acid as a key starting material for the synthesis of ferroelectric liquid crystals. We present detailed, field-proven protocols for the synthesis and purification of this compound, followed by its subsequent conversion into a chiral ester exhibiting ferroelectric properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy, and robust characterization methods are outlined to ensure the quality and validate the identity of the synthesized compounds.
PART 1: Synthesis of this compound via Schotten-Baumann Esterification
The synthesis of this compound is efficiently achieved through the acylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with decanoyl chloride. The Schotten-Baumann reaction is an excellent choice for this transformation, as it is a high-yielding and robust method for forming esters from phenols and acyl chlorides under basic conditions.[6][7] The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Hydroxybenzoic Acid | 138.12 | 13.81 g | 1.0 |
| Decanoyl Chloride | 176.68 | 19.44 g (18.5 mL) | 1.1 |
| Pyridine | 79.10 | 11.87 g (12.1 mL) | 1.5 |
| Dichloromethane (DCM) | - | 250 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 2 x 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethanol | - | - | For recrystallization |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybenzoic acid (13.81 g, 100 mmol) in 150 mL of dichloromethane. Add pyridine (12.1 mL, 150 mmol) to the solution. Cool the flask in an ice bath to 0-5 °C.
-
Causality: Dichloromethane is an excellent solvent for the reactants and does not participate in the reaction. Pyridine acts as a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity, and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture controls the exothermic reaction between the acyl chloride and the base.
-
-
Addition of Acyl Chloride: Dissolve decanoyl chloride (18.5 mL, 110 mmol) in 100 mL of dichloromethane and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred 4-hydroxybenzoic acid solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
Causality: A slight excess of the acyl chloride ensures complete consumption of the 4-hydroxybenzoic acid. Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1) until the 4-hydroxybenzoic acid spot is no longer visible.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl (twice to remove pyridine), 100 mL of saturated NaHCO₃ solution (to remove unreacted acid), and 100 mL of brine.
-
Causality: The acidic wash removes the basic pyridine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds. Ethanol is a suitable solvent as the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Characterization and Quality Control
-
Melting Point: Determine the melting point of the purified product. A sharp melting point indicates high purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum. Expect to see the disappearance of the broad O-H stretch from the phenolic hydroxyl group of the starting material and the appearance of a strong C=O stretching vibration for the ester at approximately 1760 cm⁻¹. The carboxylic acid O-H and C=O stretches will also be present.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the decanoyl chain protons and the aromatic protons of the benzoic acid moiety in the correct integration ratios. The phenolic proton signal from the starting material should be absent.
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic peaks for the ester carbonyl, the carboxylic acid carbonyl, and the carbons of the aromatic ring and the alkyl chain.
PART 2: Synthesis of a Ferroelectric Liquid Crystal Precursor
With the successful synthesis of this compound, the next step is to introduce a chiral component to induce ferroelectricity. This is typically achieved by esterifying the carboxylic acid group with a chiral alcohol. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for this purpose, particularly for sterically hindered alcohols.[8][9]
Reaction Scheme
Caption: Synthesis of a chiral FLC precursor.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 292.37 | 2.92 g | 1.0 |
| (S)-2-Octanol | 130.23 | 1.56 g (1.9 mL) | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.48 g | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| 0.5 M Hydrochloric Acid (HCl) | - | 2 x 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.92 g, 10 mmol) in 100 mL of anhydrous dichloromethane. Add (S)-2-octanol (1.9 mL, 12 mmol) and DMAP (0.12 g, 1 mmol).
-
Causality: Anhydrous conditions are essential as DCC is sensitive to water. DMAP is a highly effective acylation catalyst that accelerates the reaction.[8]
-
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add DCC (2.48 g, 12 mmol) in one portion.
-
Causality: DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. The reaction is performed at 0 °C initially to control the reaction rate and minimize side reactions. A byproduct, dicyclohexylurea (DCU), is formed, which is insoluble in DCM and precipitates out of the solution.
-
-
Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (twice), saturated NaHCO₃ solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of the Ferroelectric Liquid Crystal
-
Spectroscopic Analysis (FTIR, ¹H NMR, ¹³C NMR): Confirm the structure of the final chiral ester. The disappearance of the carboxylic acid O-H stretch in the IR spectrum and the appearance of signals corresponding to the chiral alkyl chain in the NMR spectra are key indicators of a successful reaction.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and enthalpies of the synthesized compound.[5] The presence of a SmC* phase is a strong indication of potential ferroelectric behavior.
-
Polarized Optical Microscopy (POM): POM is used to identify the liquid crystalline phases by observing their characteristic textures. The SmC* phase often exhibits a broken fan-shaped or schlieren texture.
-
Electro-optic Switching: The definitive test for ferroelectricity is the observation of electric-field-induced switching. This is typically done by placing the material in a thin cell with transparent electrodes and applying a square-wave electric field. The switching of the optical state, observed through crossed polarizers, confirms the ferroelectric nature of the material.
Workflow Diagram
Sources
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Understanding 4-Decanoyloxybenzoic Acid: Foundational Properties
An Application Guide to the Single Crystal Growth of 4-Decanoyloxybenzoic Acid
For researchers, scientists, and professionals in drug development, the ability to produce high-quality single crystals is often a critical bottleneck in the structural elucidation and characterization of novel compounds. This guide provides a detailed examination of the techniques and underlying principles for growing single crystals of this compound, a molecule of interest in materials science and as a structural motif in pharmaceutical compounds.
As a senior application scientist, this document is structured not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices. The protocols are designed to be self-validating systems, grounded in established crystallographic principles to ensure technical accuracy and reproducibility.
This compound (C₁₇H₂₄O₄) is an organic molecule characterized by a polar benzoic acid head and a long, nonpolar decanoyloxy tail.[1][2] This amphiphilic nature is the primary determinant of its solubility and, consequently, the strategy for its crystallization. Understanding its physical and chemical properties is the first step in designing a successful crystallization experiment.
| Property | Value / Description | Source |
| CAS Number | 86960-46-5 | [1] |
| Molecular Formula | C₁₇H₂₄O₄ | [1] |
| Molecular Weight | 292.37 g/mol | [1][2] |
| Predicted Boiling Point | 430°C at 101.3 kPa | [1] |
| Structure | Aromatic carboxylic acid with a C10 ester chain. | N/A |
| General Solubility | The polar carboxylic acid group suggests solubility in polar solvents, while the long alkyl chain imparts solubility in non-polar organic solvents. It is expected to be poorly soluble in water.[3][4][5][6] | N/A |
The Cornerstone of Crystallization: Solvent Selection
The "art" of crystal growing is predominantly the science of solvent selection. The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, the solution will not reach supersaturation easily; if it is too low, an impractical amount of solvent will be needed. The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline lattice.[8][9]
The process of selecting a solvent system is a systematic exploration, as illustrated in the workflow below.
Caption: Workflow for systematic solvent screening.
Rationale for Solvent Choices:
-
Polar Aprotic Solvents (Acetone, THF, Ethyl Acetate): These are excellent starting points as they can solvate both the polar head and nonpolar tail of the molecule.[3]
-
Alcohols (Methanol, Ethanol): These can form hydrogen bonds with the carboxylic acid group, making them good candidates.[4][6] However, the long alkyl chain may limit solubility.
-
Non-Polar Solvents (Toluene, Hexane, Dichloromethane): These will primarily solvate the decanoyloxy tail. Toluene is often a good choice for aromatic compounds.[5][10]
Core Methodologies for Single Crystal Growth
Once a suitable solvent or solvent system is identified, several techniques can be employed. The universal principle is to approach the supersaturation point slowly and allow crystals to grow undisturbed.[11] Rapid precipitation leads to the formation of amorphous powder or microcrystals, which are unsuitable for single-crystal X-ray diffraction.[7]
Protocol 1: Slow Evaporation of Solvent
This is the simplest and most common method.[8][12][13] It is ideal when a solvent is found in which the compound is readily soluble at room temperature. The principle is to increase the concentration of the solute by slowly removing the solvent through evaporation until the solution becomes supersaturated and crystals begin to form.[9]
Experimental Protocol:
-
Preparation of Solution: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) in a clean glass vial. Ensure all solute is dissolved; if not, filter the solution to remove any impurities or undissolved material, as these can act as unwanted nucleation sites.[11]
-
Vessel Setup: The choice of vessel is important. A narrow vial or test tube is often preferable to a beaker as it slows the evaporation rate.[14]
-
Covering the Vessel: Cover the vial with parafilm or aluminum foil. Using a needle, pierce a few small holes in the cover.[8][14] The number and size of the holes control the rate of evaporation; fewer/smaller holes lead to slower evaporation and typically larger, higher-quality crystals.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet corner of a lab bench or a dedicated crystallization chamber is ideal.
-
Monitoring and Harvesting: Monitor the vial daily without disturbing it. Crystals should appear over several days to a week. Once crystals of a suitable size have formed, they can be carefully harvested using a spatula or by decanting the supernatant liquid.
Caption: Step-by-step workflow for the Slow Evaporation method.
Protocol 2: Vapor Diffusion
Vapor diffusion is arguably the most successful technique, especially when only small amounts of material are available.[11][12] It involves two solvents: a "solvent" in which the compound is soluble, and a miscible "anti-solvent" in which the compound is insoluble.[8] The more volatile anti-solvent slowly diffuses into the solvent, reducing the solubility of the compound and inducing crystallization.[15]
Experimental Protocol:
-
Solvent System Selection:
-
Preparation of Solution: Dissolve 5-10 mg of this compound in 0.5 mL of the chosen solvent in a small, narrow vial (e.g., a 2 mL vial).
-
Apparatus Setup:
-
Place the small vial containing the solution inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Carefully add 2-3 mL of the anti-solvent to the outer, larger vial. Ensure the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer vial tightly with a cap. The system must be closed for diffusion to occur.
-
-
Incubation: Place the sealed apparatus in a stable, vibration-free environment.
-
Mechanism of Action: The more volatile anti-solvent in the outer chamber will slowly vaporize and diffuse into the inner vial's solution. This gradually changes the polarity of the solvent system, decreasing the compound's solubility to the point of supersaturation, which initiates crystal growth.
-
Monitoring and Harvesting: Check for crystal growth over several days. The process is typically slower than evaporation but can yield superior crystals. Harvest the crystals once they have reached the desired size.
Caption: Schematic of a vapor diffusion crystal growth setup.
Alternative and Advanced Techniques
If the above methods are unsuccessful, other techniques can be explored.
| Technique | Principle | Best For... | Reference |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and allowed to cool slowly. Solubility decreases with temperature, leading to crystallization. | Compounds that are sparingly soluble at room temperature but significantly more soluble when heated. | [8][12][16] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface as the layers slowly mix. | Requires solvents with different densities. It is a delicate but effective method. | [8][9][15] |
| Temperature Gradient | A temperature difference is maintained across the solution, causing material to dissolve in a hotter region and crystallize in a cooler region. | Growing large, high-quality bulk crystals, though it requires more specialized equipment. | [17][18][19] |
Troubleshooting Common Crystallization Problems
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try using less solvent, allowing for faster evaporation (more holes), or using a different solvent system.
-
An Oil Forms ("Oiling Out"): This occurs when the supersaturation is too high or the compound precipitates too quickly. To resolve this, try using a more dilute solution, a slower evaporation/diffusion rate, or a different solvent. Sometimes, gently heating the oiled-out solution and allowing it to cool very slowly can induce crystallization.
-
Formation of Powder/Microcrystals: This is also a result of rapid precipitation. The key is to slow down the process: reduce the number of holes in the evaporation setup, use a less volatile anti-solvent in diffusion, or slow the cooling rate.
-
Too Many Small Crystals: This indicates too many nucleation sites. Ensure your glassware is scrupulously clean. Filtering the initial solution is crucial.[13]
Conclusion
Growing single crystals of this compound is a systematic process rooted in the principles of solubility and controlled precipitation. By carefully selecting a solvent system and methodically applying techniques such as slow evaporation or vapor diffusion, researchers can reliably produce high-quality single crystals suitable for structural analysis. The key to success lies not in finding a single "magic" recipe, but in understanding the physicochemical properties of the molecule and patiently optimizing the conditions that favor slow, ordered growth over rapid precipitation.
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Application Note: Thermal Characterization of 4-Decanoyloxybenzoic Acid Using Differential Scanning Calorimetry (DSC)
Introduction: Unveiling the Mesophasic Behavior of 4-Decanoyloxybenzoic Acid
This compound (CAS 86960-46-5) is a derivative of benzoic acid with a long alkyl chain, a molecular structure conducive to forming liquid crystalline phases.[1][2] Such materials, which exhibit properties between those of conventional liquids and solid crystals, are integral to the development of advanced materials, including displays, sensors, and novel drug delivery systems.[3][4][5] The thermal transitions of these molecules—from a crystalline solid to various liquid crystal mesophases and finally to an isotropic liquid—define their operational range and physical properties.
Differential Scanning Calorimetry (DSC) is an indispensable thermoanalytical technique for characterizing these phase transitions.[4][6] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC provides quantitative data on transition temperatures, enthalpy changes (ΔH), and heat capacity.[7][8][9] This application note provides a comprehensive, field-proven protocol for the DSC analysis of this compound, designed for researchers in materials science and pharmaceutical development. The methodology emphasizes not just the procedural steps but the scientific rationale behind them, ensuring robust, reproducible, and reliable results.
The Principle of DSC in Liquid Crystal Analysis
DSC operates by maintaining a thermal null balance between a sample and an inert reference, housed in separate cells within a controlled furnace.[7] As the system is subjected to a programmed temperature ramp, any physical or chemical transformation in the sample results in a differential heat flow.
-
Endothermic Events: Transitions that absorb heat, such as melting (solid to liquid crystal/isotropic) and liquid crystal phase changes (e.g., Smectic to Nematic), appear as positive peaks on the thermogram.
-
Exothermic Events: Processes that release heat, such as crystallization, appear as negative peaks.
The resulting DSC thermogram plots heat flow versus temperature. The peak's onset temperature indicates the initiation of the transition, while the integrated area under the peak is directly proportional to the enthalpy change (ΔH) of the event, a measure of the energy required to drive the transition.[10][11]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, incorporating instrument calibration and a multi-step thermal cycle to ensure data integrity and eliminate artifacts from the sample's previous thermal history.[12]
Instrumentation and Materials
-
Instrument: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
-
Sample: this compound (purity >95%).
-
Crucibles: Aluminum DSC pans and hermetic lids.
-
Calibration Standard: High-purity Indium (for temperature and enthalpy calibration).
-
Purge Gas: High-purity nitrogen (99.99% or higher).
Instrument Calibration (Trustworthiness Pillar)
Accurate and reliable data begins with a properly calibrated instrument.[13][14] Calibration must be performed for both temperature and enthalpy using a certified reference material.
Protocol: Indium Calibration
-
Place an empty, hermetically sealed aluminum pan in the reference cell.
-
Accurately weigh 5-10 mg of high-purity Indium into another aluminum pan and hermetically seal it. Place this in the sample cell.
-
Equilibrate the system at 140°C.
-
Heat the sample from 140°C to 170°C at a rate of 10°C/min.
-
Compare the measured onset of melting and the enthalpy of fusion (ΔH) to the known certified values for Indium (T_onset ≈ 156.6°C, ΔH ≈ 28.5 J/g).
-
Adjust the instrument's calibration constants as per the manufacturer's software instructions. This procedure should conform to standards such as ASTM E967.[15][16]
Scientist's Note: Regular calibration is the cornerstone of trustworthy thermal analysis. It compensates for any instrumental drift and ensures that the transition temperatures and enthalpies you report are accurate and comparable to data from other laboratories.
Sample Preparation and Method Parameters
Protocol: Sample Analysis
-
Weighing: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.
Rationale: This mass range is optimal. Less than 3 mg may yield a weak signal, while more than 5 mg can cause thermal lag, leading to peak broadening and shifts in transition temperatures.[17]
-
Encapsulation: Hermetically seal the pan using a crucible press. This prevents any sample loss due to sublimation at elevated temperatures and protects the sensor from contamination.
-
Placement: Place the sealed sample pan in the sample cell and an identical, empty sealed pan in the reference cell. The empty pan serves to cancel out the heat capacity of the aluminum itself.
-
Thermal Method (Heat-Cool-Heat Cycle): Program the DSC with the following temperature segments. A nitrogen purge gas flow of 50 mL/min should be maintained throughout.
-
Segment 1 (Equilibration): Hold at 25°C for 2 minutes.
-
Segment 2 (First Heating): Heat from 25°C to 150°C at 10°C/min.
Rationale: This scan reveals the initial state of the material and erases its previous thermal history (e.g., stresses from synthesis or storage).[12]
-
Segment 3 (Isothermal Hold): Hold at 150°C for 3 minutes.
Rationale: This ensures the sample has completely melted into a uniform isotropic liquid state before cooling.
-
Segment 4 (Controlled Cooling): Cool from 150°C to 25°C at 10°C/min.
Rationale: This scan reveals the crystallization and liquid crystal phase formation from the melt. Some liquid crystal phases are monotropic, meaning they only appear on cooling.[2][18]
-
Segment 5 (Equilibration): Hold at 25°C for 2 minutes.
-
Segment 6 (Second Heating): Heat from 25°C to 150°C at 10°C/min.
Rationale: This is the most important scan for material characterization. Because the sample now has a controlled and known thermal history, the transitions observed in this scan are considered intrinsic properties of the material.[12]
-
Workflow Visualization
Caption: A standardized workflow for DSC analysis.
Data Interpretation and Expected Results
The thermogram from the second heating scan is typically used for reporting the material's characteristic properties. For a thermotropic liquid crystal like this compound, you can expect to see at least two endothermic transitions during heating.
-
Crystal-to-Liquid Crystal Transition (Cr → LC): The first major peak corresponds to the melting of the crystalline solid into a more ordered liquid crystal mesophase (e.g., Smectic or Nematic).
-
Liquid Crystal-to-Isotropic Liquid Transition (LC → I): The second, often smaller, peak at a higher temperature is the "clearing point," where the material transitions from the turbid liquid crystal phase to a clear, isotropic liquid.[3]
The cooling curve will show the reverse exothermic transitions, though they may be shifted to lower temperatures due to supercooling effects.[12][18]
Illustrative Data Presentation
The quantitative data derived from the thermogram should be summarized in a clear, tabular format. The following table presents expected, illustrative data for this compound based on the behavior of similar compounds.
| Transition (2nd Heat) | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) |
| Crystal → Liquid Crystal (Cr → LC) | 98.5 | 101.2 | 85.3 |
| Liquid Crystal → Isotropic (LC → I) | 124.1 | 125.0 | 2.1 |
| Transition (1st Cool) | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) |
| Isotropic → Liquid Crystal (I → LC) | 123.5 | 122.8 | -2.0 |
| Liquid Crystal → Crystal (LC → Cr) | 85.6 | 82.4 | -84.5 |
Data Interpretation Note: The significantly larger enthalpy for the Cr → LC transition compared to the LC → I transition is typical. The former involves breaking the long-range positional order of the crystal lattice, which requires substantial energy. The latter involves only the loss of the remaining orientational order, a much less energetic process.
Phase Transition Diagram
Caption: Phase transitions of this compound.
Conclusion
This application note details a robust and reliable protocol for the thermal analysis of this compound using Differential Scanning Calorimetry. By adhering to strict calibration standards and employing a systematic heat-cool-heat methodology, researchers can obtain high-integrity data on the material's key phase transitions. The resulting information on transition temperatures and enthalpies is critical for understanding the structure-property relationships of this liquid crystal, providing essential parameters for quality control, material design, and formulation development in both academic and industrial settings.
References
-
ASTM E967-18, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2018.
-
BCL, Differential Scanning Calorimetry Principle & Applications.
-
ASTM International, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.
-
ASTM International, E967-18 Standard Test Method for Temperature Calibration of Differential Scanning.
-
C-Therm, Differential Scanning Calorimetry (DSC) 101: Theory & Applications.
-
Infinita Lab, ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.
-
Benchchem, Determining Liquid Crystal Phase Transitions Using Differential Scanning Calorimetry (DSC): An Application Note and Protocol.
-
Linseis, DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use.
-
PhysicsNorm, PDF Download ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.
-
NETZSCH Analyzing & Testing, Liquid Crystal Transitions.
-
ResolveMass Laboratories Inc., Differential Scanning Calorimetry (DSC) Analysis Principle.
-
Slideshare, Differential Scanning Calorimetry (DSC).
-
Course Hero, Various techniques have been used to characterize liquid crystals.
-
LookChem, Cas 86960-46-5, 4-Decanoyloxy benzoic acid.
-
Mello, J., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Research in Engineering and Science, 11(9), 291-306.
-
Singh, S., & Rai, R. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B, 110(39), 19475–19481.
-
Mettler Toledo, Interpreting DSC curves Part 1: Dynamic measurements.
-
MySkinRecipes, 4-(Decanoyloxy)benzoic acid.
-
Al-Hamdani, A. A. H., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 1083.
-
University of Hamburg, LIQUID CRYSTAL PHASES.
-
Uslu, B., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 221-232.
-
QC Lab, How to Interpret Differential Scanning Calorimeter (DSC) Curves.
-
ResearchGate, DSC thermogram of liquid crystal (6).
-
UCSB MRL, Interpreting DSC Data.
-
MySkinRecipes, 4-(Decanoyloxy)benzoic acid.
-
NIST, 4-Pentyloxybenzoic acid.
Sources
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Application Note: Structural Elucidation of 4-Decanoyloxybenzoic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 4-decanoyloxybenzoic acid using Fourier-transform infrared (FTIR) spectroscopy. As a molecule combining a carboxylic acid, an ester, an aromatic ring, and a long alkyl chain, this compound presents a rich and illustrative infrared spectrum. This document outlines the theoretical basis for its spectral features, provides a detailed experimental protocol for acquiring high-quality FTIR data, and offers an in-depth interpretation of the resulting spectrum. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers in materials science, organic synthesis, and pharmaceutical development, where precise structural characterization is paramount.
Introduction: The Molecular Architecture of this compound
This compound (C₁₇H₂₄O₄) is a calamitic (rod-shaped) liquid crystal, a class of materials with applications in displays and advanced materials.[1] Its structure is characterized by a rigid aromatic core functionalized with a terminal carboxylic acid group and a flexible decanoyloxy tail. This unique combination of functional groups dictates its physical properties and is readily elucidated by FTIR spectroscopy. By measuring the absorption of infrared radiation, FTIR provides a molecular fingerprint, revealing the presence and chemical environment of specific functional groups.[2]
The key structural components of this compound that give rise to characteristic infrared absorptions are:
-
Carboxylic Acid: The -COOH group, which typically exists as a hydrogen-bonded dimer in the solid state.
-
Ester: The -COO- linkage connecting the decanoyl chain to the benzoic acid core.
-
Aromatic Ring: The para-substituted benzene ring.
-
Alkyl Chain: The long C₁₀ aliphatic chain.
Understanding the vibrational modes of these individual moieties is crucial for a complete interpretation of the FTIR spectrum.[3]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
Obtaining a clean and reproducible FTIR spectrum is contingent on meticulous sample preparation and proper instrument configuration.[4] The following protocol outlines a standard procedure for the analysis of solid this compound using the potassium bromide (KBr) pellet method.
Materials and Equipment
-
This compound (solid)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
-
Sample holder for pellets
-
Spatula
-
Infrared lamp (for drying KBr)
Step-by-Step Protocol
-
KBr Preparation: Gently grind approximately 200 mg of FTIR grade KBr in an agate mortar to a fine powder. If not already desiccated, dry the KBr under an infrared lamp for at least 2 hours to remove any adsorbed water, which has a strong IR absorbance.
-
Sample Preparation: Weigh out approximately 1-2 mg of this compound. The sample-to-KBr ratio should be roughly 1:100.[5]
-
Mixing: Add the weighed this compound to the mortar containing the dried KBr. Mix thoroughly by grinding the two components together for 2-3 minutes. The goal is to achieve a homogenous, fine powder.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.[5]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition:
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. A typical acquisition would involve co-adding 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Alternative Sampling Technique: Attenuated Total Reflectance (ATR)
For rapid analysis without the need for extensive sample preparation, Attenuated Total Reflectance (ATR) is a powerful alternative.[6]
-
ATR Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.
-
Background Collection: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum using similar parameters as the KBR pellet method.
Spectral Interpretation: Decoding the Vibrational Signature
The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table details the expected absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H stretch (H-bonded dimer) | Strong, very broad |
| 3080 - 3030 | Aromatic Ring | C-H stretch | Medium to weak |
| 2955 - 2850 | Alkyl Chain | C-H stretch (asymmetric & symmetric) | Strong |
| ~1750 | Ester | C=O stretch | Strong |
| ~1685 | Carboxylic Acid | C=O stretch (H-bonded dimer) | Strong |
| 1625 - 1465 | Aromatic Ring | C=C stretch | Medium, multiple bands |
| 1440 - 1395 | Carboxylic Acid | O-H bend | Medium |
| 1320 - 1210 | Carboxylic Acid & Ester | C-O stretch | Strong |
| 960 - 900 | Carboxylic Acid | O-H wag (out-of-plane bend) | Medium, broad |
Table 1: Predicted FTIR Peak Assignments for this compound.
Detailed Analysis of Key Spectral Regions
-
O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature for the carboxylic acid group is an extremely broad and strong absorption band due to the O-H stretching of the hydrogen-bonded dimer.[7][8] This broadness is a hallmark of carboxylic acids in the condensed phase.[9] This band will likely overlap with the sharper C-H stretching vibrations.[7]
-
C-H Stretching Region (3100 - 2800 cm⁻¹): Two distinct types of C-H stretches are expected. Weaker absorptions between 3080-3030 cm⁻¹ are characteristic of the C-H bonds on the aromatic ring.[10] More intense, sharp peaks between 2955-2850 cm⁻¹ arise from the asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the long decanoyl chain.[7]
-
Carbonyl (C=O) Stretching Region (1760 - 1680 cm⁻¹): This region is particularly informative as it contains two distinct carbonyl stretching bands. The ester C=O stretch is anticipated at a higher wavenumber, typically around 1750 cm⁻¹.[11][12] The carboxylic acid C=O stretch, due to conjugation with the aromatic ring and its involvement in hydrogen bonding, will appear at a lower frequency, around 1685 cm⁻¹.[13]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole.[10] Key features include:
-
Aromatic C=C stretches: A series of medium-intensity bands between 1625-1465 cm⁻¹.[10]
-
C-O stretches: Strong absorptions between 1320-1210 cm⁻¹ from both the carboxylic acid and ester groups.[9][11]
-
O-H bend: A broad out-of-plane O-H bend (wag) from the carboxylic acid dimer is expected between 960-900 cm⁻¹.[13]
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of complex organic molecules like this compound. By following the detailed protocol and utilizing the spectral interpretation guide provided, researchers can confidently identify the key functional groups and confirm the molecular structure of this liquid crystalline material. The distinct vibrational signatures of the carboxylic acid dimer, the aromatic ester, and the long alkyl chain provide a clear and unambiguous spectral fingerprint, facilitating quality control in synthesis and providing foundational data for further material property investigations.
References
- Vertex AI Search. (2024, August 14).
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
- LookChem. Cas 86960-46-5, 4-Decanoyloxy benzoic acid.
- Organic Chemistry | OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid.
- University of Calgary. IR: carboxylic acids.
- Michigan State University. Infrared Spectroscopy.
- Specac Ltd. Interpreting Infrared Spectra.
- TCI Chemicals. Liquid Crystal Materials.
Sources
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- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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nuclear magnetic resonance (NMR) spectroscopy of 4-decanoyloxybenzoic acid
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Decanoyloxybenzoic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide to the theory, application, and detailed protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.
Introduction: The Molecular Architecture of this compound
This compound is a notable organic molecule featuring a biphasic chemical personality. It comprises a rigid, polar aromatic benzoic acid core connected to a flexible, nonpolar ten-carbon aliphatic chain via an ester linkage. This amphiphilic structure makes it a valuable intermediate in the synthesis of liquid crystals, specialty esters for cosmetics, and potential pharmaceutical compounds.[1]
The precise characterization of this molecule is paramount for its application. NMR spectroscopy stands as the definitive analytical technique for elucidating its molecular structure, confirming its purity, and understanding its conformational dynamics in solution. This guide will walk through the complete process of NMR analysis, from sample preparation to advanced 2D structural correlation techniques.
Molecular Structure and Atom Numbering:
For clarity in spectral assignments, the carbon and proton atoms of this compound are numbered as follows:
(Note: For the purpose of this guide, a simplified numbering scheme is used to facilitate NMR assignments. The aromatic ring is numbered C11-C16, the carboxylic acid group C17-O19, the ester group C9-O10, and the decanoyl chain C1' to C10'.)
Foundational Principles: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.
-
¹H NMR Spectroscopy: This technique observes the hydrogen nuclei. The resulting spectrum provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of the proton. Protons near electronegative atoms (like oxygen) or in aromatic systems are "deshielded" and appear at higher ppm values (downfield).[2]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): Describes the number of adjacent, non-equivalent protons, following the n+1 rule.
-
Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), provides information about the connectivity and stereochemistry of neighboring protons.
-
-
¹³C NMR Spectroscopy: This technique observes the carbon-13 isotope. Due to the low natural abundance of ¹³C, spectra typically require more scans to acquire. Standard ¹³C NMR is proton-decoupled, meaning each unique carbon atom appears as a single sharp line.[3] The chemical shift of a carbon atom is indicative of its hybridization and the nature of the atoms attached to it. Carbonyl carbons, for instance, are highly deshielded and appear significantly downfield.[4]
Experimental Workflow: From Sample Preparation to Data Acquisition
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation.[5] This section outlines a validated protocol for preparing and analyzing this compound.
Diagram: Overall NMR Analysis Workflow
Caption: Standard workflow for NMR analysis of this compound.
Protocol 1: Sample Preparation
Rationale: The goal is to create a homogeneous solution free of particulate matter, which can distort the magnetic field and degrade spectral quality.[5][6] Deuterated solvents are used to avoid overwhelming solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[5][7]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) internal standard (optional, as residual solvent peaks can be used for referencing)[7]
-
5 mm NMR tubes of good quality
-
Pasteur pipette and glass wool or a syringe filter
Procedure:
-
Weigh the Sample: For ¹H NMR, weigh 5-25 mg of this compound.[5][8] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[7]
-
Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][9] The carboxylic acid proton may exchange with trace water; using a dry solvent like DMSO-d₆ can make this proton more readily observable.
-
Filtration (Critical Step): If any solid particles are present, filter the solution directly into the NMR tube. This can be done by pushing a small plug of glass wool into a Pasteur pipette and passing the solution through it.[5][8] Do not use cotton wool, as it can leach impurities.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before inserting it into the spectrometer.[8]
Protocol 2: Instrument Parameters (400 MHz Spectrometer)
Rationale: The chosen parameters are a balance between achieving good signal-to-noise and minimizing experiment time. For ¹³C NMR, proton decoupling simplifies the spectrum to single lines for each carbon.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Justification |
| Solvent | CDCl₃ | CDCl₃ | Good solubility for the compound. |
| Frequency | 400 MHz | 100 MHz | Standard high-field instrument. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Encompasses all expected chemical shifts. |
| Number of Scans | 8-16 | 512-1024 | Adequate for good signal-to-noise. More scans needed for ¹³C due to low natural abundance. |
| Relaxation Delay (d1) | 1-2 s | 2 s | Allows for nuclei to return to equilibrium between pulses, ensuring accurate integration in ¹H. |
| Pulse Program | Standard 90° pulse | Proton-decoupled | Simplifies the ¹³C spectrum to singlets. |
Spectral Interpretation: Assigning the Molecular Fingerprint
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[10][11][12]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H-19 (-COOH) | 10.0 - 13.0 | broad singlet | 1H | Chemical shift is concentration-dependent and may exchange with D₂O.[12] |
| H-12, H-16 | ~8.15 | doublet | 2H | Protons ortho to the carboxylic acid group. Deshielded by the electron-withdrawing COOH. |
| H-13, H-15 | ~7.20 | doublet | 2H | Protons ortho to the ester oxygen. Shielded relative to H-12/H-16. |
| H-2' (-O-CO-CH₂-) | ~2.60 | triplet | 2H | Deshielded by the adjacent ester carbonyl group.[10] |
| H-3' | ~1.75 | multiplet | 2H | Standard alkyl chain methylene. |
| H-4' to H-9' | ~1.20 - 1.45 | broad multiplet | 12H | Overlapping signals of the central methylene groups in the alkyl chain. |
| H-10' (-CH₃) | ~0.90 | triplet | 3H | Terminal methyl group, least deshielded. |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-17 (-C OOH) | ~172 | Carboxylic acid carbonyl.[3] |
| C-9 (-O-C =O) | ~165 | Ester carbonyl. |
| C-14 (-O-C ar) | ~155 | Aromatic carbon attached to the ester oxygen. |
| C-11 (-C ar-COOH) | ~135 | Quaternary aromatic carbon attached to the COOH group. |
| C-12, C-16 | ~132 | Aromatic CH ortho to the COOH group. |
| C-13, C-15 | ~122 | Aromatic CH ortho to the ester oxygen. |
| C-2' (-O-CO-C H₂-) | ~34 | Methylene carbon alpha to the ester carbonyl. |
| C-3' to C-9' | 22 - 32 | Overlapping signals of the alkyl chain methylene carbons. |
| C-10' (-C H₃) | ~14 | Terminal methyl carbon. |
Advanced Structural Verification with 2D NMR
While 1D NMR provides substantial information, 2D NMR techniques are essential for unambiguous assignment and confirmation of the molecular structure.[13] These experiments reveal correlations between nuclei, effectively mapping out the molecule's bonding framework.
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[14] In this compound, COSY would show correlations between H-12/H-16 and H-13/H-15 in the aromatic ring, and a chain of correlations connecting all the adjacent protons along the decanoyl chain, from H-2' through to H-10'.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation).[15] It is invaluable for assigning the carbon signals of all protonated carbons by correlating the known ¹H assignments to the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart.[16][17] This allows for the connection of molecular fragments that have no direct proton-proton coupling.
Diagram: Key HMBC Correlations for Structural Connectivity
Caption: Key HMBC correlations confirming the ester linkage.
Critical HMBC Correlations for this compound:
-
A correlation between the H-2' protons (~2.60 ppm) and the ester carbonyl carbon C-9 (~165 ppm) confirms the attachment of the alkyl chain to the ester group.
-
Correlations from the aromatic protons H-13 and H-15 (~7.20 ppm) to the same ester carbonyl carbon C-9 provide definitive proof that the ester group is attached to the aromatic ring.
-
A correlation from the aromatic protons H-12 and H-16 (~8.15 ppm) to the carboxylic acid carbon C-17 (~172 ppm) confirms the position of the acid group.
By combining the information from 1D NMR, COSY, HSQC, and HMBC, every proton and carbon in the this compound molecule can be assigned with high confidence, providing an unequivocal structural verification.
References
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
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Small molecule NMR sample preparation. Emory University. [Link]
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NMR Analysis of Esters and Aromatic Compounds. Scribd. [Link]
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4-Decanoyloxy benzoic acid. LookChem. [Link]
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Chemical Properties of 4-(Decyloxy)benzoic acid (CAS 5519-23-3). Cheméo. [Link]
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¹³C NMR spectra (in CDCl₃) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). ResearchGate. [Link]
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Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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HSQC and HMBC spectra of benzyl benzoate. ResearchGate. [Link]
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¹³C NMR Chemical Shift Table. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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2D NMR Spectroscopy. Slideshare. [Link]
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¹H NMR Chemical Shift. Oregon State University. [Link]
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¹H NMR Chemical Shifts. Chemistry Connected. [Link]
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¹H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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The Versatile Role of 4-Decanoyloxybenzoic Acid in Advanced Drug Delivery Systems: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the applications and protocols for utilizing 4-decanoyloxybenzoic acid in the development of sophisticated drug delivery systems. By leveraging its unique amphiphilic properties, this molecule can be effectively integrated into various platforms, including solid lipid nanoparticles (SLNs), liposomes, and prodrug formulations, to enhance the therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs). This document offers detailed methodologies for the synthesis of this compound, its incorporation into nanocarriers, and its use as a cleavable linker in prodrug design. Furthermore, it outlines essential characterization techniques and protocols for in vitro and in vivo evaluation, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the potential of this versatile excipient.
Introduction: The Rationale for this compound in Drug Delivery
The pursuit of effective drug delivery strategies is a cornerstone of modern pharmaceutical development, aiming to improve drug solubility, bioavailability, stability, and targeted delivery. Lipidic molecules have garnered significant attention for their ability to encapsulate both hydrophobic and hydrophilic drugs, thereby overcoming numerous biopharmaceutical challenges. This compound, an ester of 4-hydroxybenzoic acid and capric acid, presents a compelling profile for drug delivery applications. Its structure, featuring a hydrophilic benzoic acid head and a lipophilic ten-carbon acyl chain, imparts amphiphilic properties that are highly advantageous for the formulation of lipid-based nanocarriers.
The decanoyl chain facilitates intercalation within lipid bilayers of liposomes and the lipid matrix of SLNs, enhancing drug loading and modulating release kinetics. The benzoic acid moiety offers a site for further chemical modification, enabling its use as a linker in prodrug strategies, where the ester bond can be designed for enzymatic or pH-sensitive cleavage to release the parent drug at the target site. This guide will explore these applications in detail, providing field-proven insights and validated protocols.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₄ | - |
| Molecular Weight | 292.37 g/mol | - |
| Appearance | White to off-white solid | Inferred |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., chloroform, methanol) | Inferred |
| LogP | Estimated > 4 | Inferred |
Synthesis Protocol: Esterification of 4-Hydroxybenzoic Acid
This protocol describes a standard laboratory-scale synthesis of this compound via the esterification of 4-hydroxybenzoic acid with decanoyl chloride.
Materials:
-
4-Hydroxybenzoic acid
-
Decanoyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in anhydrous DCM. Add pyridine to the solution (typically 1.1 to 1.5 equivalents). Cool the mixture in an ice bath.
-
Addition of Decanoyl Chloride: Slowly add decanoyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Application in Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs, offering advantages like controlled release and improved stability.[1] The lipophilic tail of this compound makes it a suitable component of the solid lipid matrix.
Rationale for Use in SLNs
-
Matrix Component: this compound can be used as a solid lipid or co-lipid in the SLN matrix, particularly for drugs that have some affinity for the aromatic moiety.
-
Controlled Release: The crystalline nature of the solid lipid matrix containing this compound can provide a sustained release profile for the encapsulated drug.[2]
-
Drug Solubilization: The ester and carboxylic acid functionalities may enhance the solubilization of certain APIs within the lipid core.
Protocol: Preparation of Drug-Loaded SLNs using Hot Homogenization
This protocol describes the preparation of drug-loaded SLNs using the widely adopted hot homogenization technique followed by ultrasonication.
Materials:
-
This compound (as part of the solid lipid matrix)
-
Another solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Lipophilic drug
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Protocol:
-
Preparation of Lipid Phase: Melt the solid lipids, including this compound, by heating to 5-10 °C above the melting point of the highest melting lipid. Dissolve the lipophilic drug in the molten lipid mixture.
-
Preparation of Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes) to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to high-power probe sonication for a defined period (e.g., 3-5 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
Purification: The SLN dispersion can be purified from excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.
| Parameter | Typical Range |
| Lipid Concentration | 1-10% (w/v) |
| Surfactant Concentration | 0.5-5% (w/v) |
| Homogenization Speed | 5,000-20,000 rpm |
| Sonication Time | 1-10 minutes |
Application in Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[3] The amphiphilic nature of this compound allows for its incorporation into the lipid bilayer of liposomes.
Rationale for Use in Liposomes
-
Bilayer Stabilization: The decanoyl chain can insert into the hydrophobic core of the lipid bilayer, while the benzoic acid headgroup resides at the aqueous interface, potentially influencing membrane fluidity and stability.
-
Surface Modification: The carboxylic acid group provides a handle for covalent attachment of targeting ligands, polymers (e.g., polyethylene glycol for "stealth" liposomes), or other functional moieties.
-
Drug Retention: Its presence in the bilayer may influence the partitioning and retention of lipophilic drugs.
Protocol: Preparation of Drug-Loaded Liposomes using the Thin-Film Hydration Method
This is a conventional and widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).[4]
Materials:
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
This compound
-
Lipophilic or amphiphilic drug
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Protocol:
-
Film Formation: Dissolve the phospholipids, cholesterol, this compound, and the drug in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the aqueous buffer by gentle rotation of the flask. This leads to the spontaneous formation of MLVs.
-
Size Reduction (Optional): To obtain a more uniform size distribution and smaller vesicles (SUVs), the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
Caption: Workflow for the preparation of liposomes via thin-film hydration.
Application as a Prodrug Linker
A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug.[5] The ester linkage in this compound can be exploited in a prodrug strategy.
Rationale for Use as a Prodrug Linker
-
Esterase-Cleavable Linker: The ester bond between the decanoyl group and the 4-hydroxybenzoic acid moiety can be susceptible to cleavage by esterases, which are abundant in the body.[6] This allows for the controlled release of a drug that is attached to the benzoic acid.
-
Tunable Release: The rate of cleavage can potentially be tuned by modifying the steric and electronic properties of the linker.
-
Improved Lipophilicity: Attaching this lipophilic linker to a hydrophilic drug can enhance its membrane permeability and oral absorption.
Conceptual Protocol: Synthesis of a Prodrug
This conceptual protocol outlines the steps for conjugating a drug containing a hydroxyl or amine group to this compound.
Materials:
-
This compound
-
Drug with a free hydroxyl or amine group
-
Coupling agents (e.g., DCC/DMAP or EDC/NHS)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Standard purification and characterization equipment
Protocol:
-
Activation of Carboxylic Acid: Activate the carboxylic acid group of this compound using a suitable coupling agent (e.g., EDC/NHS in DMF).
-
Coupling Reaction: Add the drug molecule to the activated linker solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Purify the resulting prodrug conjugate using column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the prodrug by NMR and mass spectrometry.
Caption: Prodrug activation via esterase-mediated cleavage.
Characterization and Evaluation of Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.[7]
Physicochemical Characterization
| Parameter | Technique(s) | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle size and size distribution, which affect stability and in vivo fate. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge, indicating the colloidal stability of the nanoparticle dispersion. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles. |
| Entrapment Efficiency (EE) and Drug Loading (DL) | HPLC, UV-Vis Spectrophotometry | Quantifies the amount of drug successfully encapsulated within the nanoparticles. |
| Crystallinity | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Assesses the physical state of the lipid matrix and the encapsulated drug. |
In Vitro Drug Release Studies
In vitro release studies are performed to predict the in vivo performance of the drug delivery system.[8]
Protocol: Dialysis Bag Method
-
Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer with a surfactant to ensure sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
In Vivo Evaluation
Animal studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of the developed formulations.
-
Pharmacokinetic Studies: Administer the formulation to a suitable animal model (e.g., rats, mice) and collect blood samples at various time points. Analyze the drug concentration in plasma to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Biodistribution Studies: Use a labeled drug or carrier to track the distribution of the formulation to different organs and tissues.
-
Efficacy Studies: In a relevant disease model, compare the therapeutic effect of the drug-loaded formulation with that of the free drug.
Conclusion and Future Perspectives
This compound is a promising and versatile excipient for the development of advanced drug delivery systems. Its amphiphilic nature and chemical functionality allow for its integration into solid lipid nanoparticles, liposomes, and prodrug constructs. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this molecule in enhancing the delivery of a wide array of therapeutic agents. Future research could focus on synthesizing derivatives of this compound with varying acyl chain lengths to fine-tune the properties of the resulting drug carriers. Furthermore, the development of targeted delivery systems by conjugating specific ligands to the benzoic acid moiety represents an exciting avenue for future investigations.
References
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). MDPI. [Link]
-
Formulation and Characterization of Capecitabine Loaded Cubosomes as a Potential Drug Delivery System for Enhanced Dermal Transport. (2024). Drug Design, Development and Therapy. [Link]
-
Preparation, Purification, and Use of Fatty Acid-containing Liposomes. (2018). Journal of Visualized Experiments. [Link]
-
Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. (2016). ACS Nano. [Link]
-
Different preparation and characterization techniques of lipid nanoparticle and its application as drug carrier. (2024). ResearchGate. [Link]
-
Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. (2018). Journal of Controlled Release. [Link]
-
Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. (2023). Pharmaceutics. [Link]
-
Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Preparation of Liposome Conjugates and Derivatives. (2008). Bioconjugate Techniques. [Link]
-
Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration. (2022). Pharmaceutics. [Link]
-
Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2021). Polymers. [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Molecules. [Link]
-
Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023). ACS Applied Bio Materials. [Link]
-
Determination of Drug Release Kinetics from Nanoparticles: Overcoming Pitfalls of the Dynamic Dialysis Method. (2013). Molecular Pharmaceutics. [Link]
-
Cleavable linkers in antibody–drug conjugates. (2014). Chemical Society Reviews. [Link]
-
Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (2022). Pharmaceutics. [Link]
-
Preparation, Purification, and Use of Fatty Acid-containing Liposomes. (2018). ResearchGate. [Link]
-
Study on the In-vitro Release Kinetics of Olmesartan-loaded Optimized Solid Lipid Nanoparticles. (2018). Innovation Info. [Link]
-
Challenges in the Physical Characterization of Lipid Nanoparticles. (2020). Pharmaceutics. [Link]
-
Prodrug and covalent linker strategies for the solubilization of dual-action antioxidants/iron chelators. (2011). Bioorganic & Medicinal Chemistry. [Link]
-
Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2023). MDPI. [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). MDPI. [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. [Link]
-
Basics of Solid Lipid Nanoparticles Formulation. (2024). Biomedical Research Bulletin. [Link]
-
Stimuli‐Responsive Prodrug Linkers That Simultaneously Release Cargo and Neutralize In Situ Generated (Aza)Quinone Methides. (2022). Angewandte Chemie International Edition. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-Decanoyloxybenzoic Acid
Introduction: 4-Decanoyloxybenzoic acid is a key intermediate in the synthesis of advanced materials, particularly liquid crystals and specialty polymers.[1] Its utility is critically dependent on its purity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of crude this compound, moving from common issues to advanced separation techniques.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered after the synthesis of this compound.
Q: My crude product is an off-white or yellowish solid. What is the likely cause and is it a problem?
A: A yellow or brown tint in the crude product typically indicates the presence of residual reagents or byproducts. Often, this coloration is due to trace amounts of unreacted phenol (4-hydroxybenzoic acid) or impurities from the acylating agent (decanoyl chloride) which may have degraded. While minor discoloration might be acceptable for some applications, for high-purity requirements, such as in polymer or liquid crystal synthesis, these impurities must be removed as they can terminate polymer chains or disrupt liquid crystalline phases. A simple recrystallization, sometimes with the addition of activated charcoal, can often resolve this issue.[2]
Q: I've performed a preliminary purity analysis (e.g., TLC, melting point) and it's lower than expected. What are the most probable impurities?
A: The most common impurities originate from the starting materials of the esterification reaction. These include:
-
Unreacted 4-hydroxybenzoic acid: This is a polar, acidic impurity. Its presence will be evident on a TLC plate as a separate, more polar spot and will cause significant melting point depression.
-
Decanoic acid: This can form from the hydrolysis of the decanoyl chloride reagent. It is a long-chain fatty acid with different solubility characteristics than the desired product.
-
Hydrolyzed Product: The desired ester, this compound, can itself be hydrolyzed back to 4-hydroxybenzoic acid and decanoic acid if exposed to harsh basic or acidic conditions during workup, especially at elevated temperatures.
Identifying the impurity is the first step. Co-spotting your crude product on a TLC plate with the starting materials is an excellent diagnostic technique.[3]
Q: My product seems to be an oil and is difficult to handle. How can I solidify it?
A: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize. This can be caused by the presence of impurities depressing the melting point. First, ensure all reaction solvents have been thoroughly removed under vacuum. If it remains an oil, try triturating the crude material with a non-polar solvent like cold hexanes or petroleum ether. This can often wash away less polar impurities and induce crystallization of the desired product. If this fails, a full recrystallization or chromatographic purification will be necessary.
Section 2: In-depth Guide to Purification by Recrystallization
Recrystallization is the most common and efficient method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[4]
Troubleshooting Recrystallization
Q1: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature, while impurities remain soluble at all temperatures.[2] Given the structure of this compound (a polar carboxylic acid head and a long non-polar decanoyl tail), a mixed solvent system is often ideal. Based on structurally similar compounds, alcohol-water mixtures are a prime starting point.[5]
Table 1: Potential Solvents for Recrystallization
| Solvent System | Rationale & Expected Behavior | Starting Point (v/v) |
| Ethanol/Water | The product should be soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling. This is effective for similar compounds like 4-acetoxybenzoic acid and 4-(n-hexyloxy)benzoic acid.[5][6] | Dissolve in minimal hot ethanol, add hot water dropwise until turbidity appears, then re-clarify with a drop of ethanol. |
| Acetic Acid/Water | Acetic acid is a good solvent for many benzoic acid derivatives. Similar to ethanol/water, water acts as the anti-solvent. This has been used for other complex benzoic acids.[7] | Dissolve in hot acetic acid, add hot water until the solution becomes cloudy, then allow to cool. |
| Toluene | As a non-polar aromatic solvent, toluene may effectively dissolve the molecule at high temperatures due to the benzene ring and long alkyl chain, while allowing the more polar 4-hydroxybenzoic acid impurity to be removed via hot filtration if it is insoluble. | Test small scale first. High potential for "oiling out" if cooled too quickly. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture. The compound is likely soluble in hot ethyl acetate. Heptane is added to reduce solubility. Good for removing very non-polar or very polar impurities. | Dissolve in a minimal amount of hot ethyl acetate and add hot heptane dropwise until persistent cloudiness is observed. |
Q2: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with impurities). To fix this:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent (e.g., more ethanol in an ethanol/water system) to reduce the level of supersaturation.
-
Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal of pure product if available.
Q3: My yield after recrystallization is very low. What are the common causes?
A: Low recovery can stem from several factors:
-
Using too much solvent: This keeps a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude material.
-
Cooling the solution too quickly: This traps impurities and can also lead to smaller crystals that are harder to collect.
-
Premature crystallization: If the solution cools during hot filtration to remove insoluble impurities, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[8]
-
Incomplete filtration: Ensure you are using a Büchner funnel and vacuum filtration to remove as much of the mother liquor (the solvent containing dissolved impurities) as possible.
Workflow & Protocol: Recrystallization
The following diagram outlines the general workflow for a successful recrystallization.
Caption: Diagram 1: Step-by-step workflow for recrystallization.
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat on a hot plate and add hot 95% ethanol dropwise while stirring until the solid just dissolves (e.g., start with 5-10 mL).
-
Hot Filtration (if necessary): If there are insoluble impurities or if you've used charcoal to decolorize, perform a hot gravity filtration. Pre-heat a separate flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through quickly.
-
Crystallization: To the clear, hot filtrate, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add one or two more drops of hot ethanol to re-clarify the solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals using a Büchner funnel under vacuum.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water to rinse away the residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Section 3: Purification Strategy Decision Guide
Choosing the right purification method depends on the nature and quantity of the impurities. This decision tree can help guide your approach.
Caption: Diagram 2: Decision tree for selecting a purification method.
Protocol: Acid-Base Extraction to Remove 4-Hydroxybenzoic Acid
This technique is useful as a pre-purification step before recrystallization if a significant amount of the more acidic starting material, 4-hydroxybenzoic acid (pKa of phenolic OH ~9-10, carboxylic acid ~4.5), is present. The goal is to selectively deprotonate and extract the unreacted starting material. However, the target molecule also has a carboxylic acid group, so careful pH control is essential. A weak base like sodium bicarbonate is preferred.
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The unreacted 4-hydroxybenzoic acid will be deprotonated and extracted into the aqueous layer. The desired product, being a weaker acid, should largely remain in the organic layer. Perform this wash 2-3 times.
-
Back-Extract (Optional): Combine the aqueous layers and re-extract with a small amount of fresh organic solvent to recover any desired product that may have partitioned into the aqueous phase.
-
Isolate: Combine all organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Final Purification: The resulting solid should be significantly purer but will likely still require recrystallization to achieve high purity.
Section 4: Advanced Purification - Column Chromatography
When recrystallization and extraction fail to provide the desired purity, especially with impurities of similar polarity, flash column chromatography is the method of choice.
Q: How do I choose a solvent system (eluent) for column chromatography?
A: The goal is to find a solvent system where your desired product has an Rf value of ~0.3-0.4 on a TLC plate, and the impurities are well-separated.
-
Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Run test TLC plates with different ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Identify a ratio that gives good separation. Since your product is a carboxylic acid, it may streak on the silica gel. Adding a small amount (0.5-1%) of acetic acid to the eluent can suppress the deprotonation of the carboxylic acid group and lead to sharper bands.[9]
Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using your chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elute: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to push the solvent through the column.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- US20160318841A1, "Production process and purification process of 4-hydroxy-benzoic acid long chain ester," Google P
-
"Recrystallization of Benzoic Acid," Department of Chemistry, University of Texas, [Link] (Note: This is a representative link for a general protocol, actual source may vary).
-
"2.4: Preparation of 4-Acetoxy Benzoic acid," Chemistry LibreTexts, [Link]
-
"Low Level Determination of Genotoxic Impurity in Deferasirox Formulation," SCIRP, [Link]
- EP1454891A1, "Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
-
"Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?," ResearchGate, [Link]
-
"Experiment 12. Preparation of 4-acetoxybenzoic acid," University of Bristol, [Link]
-
"The purification of benzoic acid using dividing wall columns," Hydrocarbon Processing, [Link]
-
"Solvent for recrystallization of benzoic acid?," Chemistry Stack Exchange, [Link]
-
"How to separate ester from carboxylic acid by using chromatography?," ResearchGate, [Link]
-
"Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates," Organic Syntheses, [Link]
-
"Recrystallisation of benzoic acid," YouTube, [Link]
-
"Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination," PMC - PubMed Central, [Link]
- US3235588A, "Purification of benzoic acid," Google P
- CN102701965A, "Preparation method of 4-acetylbenzoic acid," Google P
-
"Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry, [Link]
-
"4-(Decanoyloxy)benzoic acid," MySkinRecipes, [Link]
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 6. researchgate.net [researchgate.net]
- 7. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Decanoyloxybenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-decanoyloxybenzoic acid. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working on or troubleshooting this specific synthesis. We have compiled field-proven insights and detailed protocols to address common challenges encountered during its preparation.
The synthesis of this compound, a key intermediate for liquid crystal polymers and specialty esters, most commonly involves the esterification of 4-hydroxybenzoic acid with decanoyl chloride.[1] While conceptually straightforward, this reaction, typically performed under Schotten-Baumann conditions, presents several practical challenges that can impact yield and purity. This guide provides a structured, question-and-answer approach to navigate these issues effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause and provides a validated solution.
Question 1: My reaction yield is extremely low, or I've isolated no product. What went wrong?
Answer: Low or no yield is the most common issue and can typically be traced to one of three areas: reagent quality, reaction setup, or base catalysis.
-
Probable Cause 1: Hydrolysis of Decanoyl Chloride. Decanoyl chloride is a highly reactive acyl chloride that is extremely sensitive to moisture.[2] If it is exposed to atmospheric moisture or residual water in your solvent, it will readily hydrolyze to decanoic acid, which will not participate in the desired esterification.[3][4][5]
-
Solution: Always handle decanoyl chloride in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. It is advisable to use a fresh bottle of decanoyl chloride or one that has been stored properly under an inert gas.
-
-
Probable Cause 2: Ineffective Deprotonation of 4-Hydroxybenzoic Acid. The esterification proceeds via nucleophilic attack from the phenoxide ion.[6][7] If the phenolic hydroxyl group is not effectively deprotonated by the base, the nucleophilicity of the starting material is significantly lower, leading to a sluggish or incomplete reaction.
-
Solution: Ensure your base (e.g., sodium hydroxide, pyridine) is of high quality and used in the correct stoichiometry. When using aqueous NaOH, as in classic Schotten-Baumann conditions, vigorous stirring is essential to ensure proper mixing of the aqueous and organic phases.[8] The base serves both to create the highly reactive phenoxide and to neutralize the HCl generated during the reaction.[6][8]
-
-
Probable Cause 3: Competing Side Reactions. While the phenoxide is the more reactive nucleophile, under certain conditions, the carboxylate of 4-hydroxybenzoic acid could potentially react, or other side reactions could occur. However, the primary competing reaction is the hydrolysis of the acyl chloride. Controlling the reaction conditions is key to favoring the desired esterification.
Question 2: The crude product obtained is a sticky oil that won't crystallize. How can I purify it?
Answer: Failure to crystallize is almost always a sign of impurities. These can include unreacted starting materials (especially decanoic acid from hydrolysis) or side products.
-
Probable Cause: Presence of Impurities. Decanoic acid, being a long-chain carboxylic acid, can act as a "greasy" impurity that inhibits the formation of a crystalline lattice. Unreacted 4-hydroxybenzoic acid can also interfere.
-
Solution 1: Acid-Base Work-up. Before attempting crystallization, ensure your work-up procedure effectively removes all acidic and basic impurities. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will remove unreacted 4-hydroxybenzoic acid and any decanoic acid formed. A subsequent wash with dilute HCl can remove any remaining base (like pyridine, if used).
-
Solution 2: Recrystallization. This is the most effective method for purifying the final product. A mixed-solvent system is often successful. For instance, dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (like methanol or acetic acid) and then slowly adding a solvent in which it is less soluble (like water) until turbidity is observed, followed by slow cooling, can yield high-purity crystals.[9][10]
-
Solution 3: Column Chromatography. If recrystallization fails, purification via silica gel column chromatography is a reliable alternative.[11] A solvent system of ethyl acetate and hexanes, with a gradual increase in the polarity of the eluent, can effectively separate the product from impurities.
-
Question 3: My final product analysis (NMR/IR) shows the presence of decanoic acid. How did this happen and how can I prevent it?
Answer: As mentioned in Question 1, the presence of decanoic acid is a direct result of the hydrolysis of decanoyl chloride.
-
Cause: Reaction with water.[3][5] This can happen if the decanoyl chloride was exposed to air before the reaction, if the solvents were not anhydrous, or if the reaction was not protected from atmospheric moisture.
-
Prevention: The key is rigorous exclusion of water.
-
Use anhydrous solvents.
-
Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas.
-
Perform the reaction under a nitrogen or argon atmosphere.
-
Add reagents via syringe through rubber septa.
-
-
Removal: If decanoic acid is present in your product, it can be removed during the work-up by washing the organic layer with a basic solution like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), as described above.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Schotten-Baumann reaction for this synthesis?
A1: The Schotten-Baumann reaction is a classic method for acylating alcohols and phenols.[8][12] The mechanism involves two key steps:
-
Deprotonation: The base (e.g., NaOH) removes the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a highly nucleophilic phenoxide ion.[6][7]
-
Nucleophilic Acyl Substitution: The phenoxide ion attacks the electrophilic carbonyl carbon of decanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group, to yield the final ester product, this compound.[7][12]
Caption: Reaction mechanism for the Schotten-Baumann synthesis.
Q2: Which base is better for this reaction: NaOH or an organic base like pyridine?
A2: Both aqueous sodium hydroxide and pyridine are effective and commonly used. The choice depends on the specific reaction conditions and desired work-up.
-
Sodium Hydroxide (Two-Phase System): This is the classic Schotten-Baumann condition.[8] It uses an inexpensive base and a biphasic system (e.g., water/dichloromethane). The base remains in the aqueous phase, neutralizing the HCl byproduct, while the organic starting materials and product stay in the organic phase. This can simplify the work-up.
-
Pyridine (Homogeneous System): Pyridine can act as both the base and sometimes as the solvent. It forms a homogeneous solution. Pyridine is also a nucleophilic catalyst that can form a highly reactive acylpyridinium intermediate, potentially accelerating the reaction. However, it is toxic, has an unpleasant odor, and must be completely removed during the work-up, which often requires multiple acidic washes.
For general laboratory preparations, the NaOH-based two-phase system is often preferred for its simplicity and cost-effectiveness.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.[11]
-
Prepare a TLC plate: Use a silica gel plate.
-
Spotting: Spot the plate with three lanes: one for your starting material (4-hydroxybenzoic acid), one for the co-spot (a mix of starting material and the reaction mixture), and one for the reaction mixture itself.
-
Eluent: A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point.
-
Visualization: Visualize the plate under UV light. The product, this compound, will be less polar than the starting 4-hydroxybenzoic acid and will therefore have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot corresponding to the 4-hydroxybenzoic acid has disappeared from the reaction mixture lane.
Quantitative Data and Reagent Summary
For a typical laboratory-scale synthesis, the following stoichiometry can be used.
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Mass/Volume |
| 4-Hydroxybenzoic Acid | 138.12 | 1.0 eq | 10.0 | 1.38 g |
| Decanoyl Chloride | 176.68 | 1.1 eq | 11.0 | 1.94 g (~2.1 mL) |
| Sodium Hydroxide | 40.00 | 2.5 eq | 25.0 | 1.00 g |
| Dichloromethane | - | - | - | 50 mL |
| Water | - | - | - | 50 mL |
Detailed Experimental Protocol: Schotten-Baumann Synthesis
This protocol describes a reliable method for synthesizing this compound.
1. Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve 1.38 g (10.0 mmol) of 4-hydroxybenzoic acid and 1.00 g (25.0 mmol) of sodium hydroxide in 50 mL of water. Stir until all solids have dissolved.
-
Cool the flask in an ice-water bath to 0-5°C.
2. Reaction Execution:
-
In a separate flask, prepare a solution of 1.94 g (11.0 mmol) of decanoyl chloride in 50 mL of dichloromethane.
-
Transfer the decanoyl chloride solution to a dropping funnel and add it dropwise to the cold, vigorously stirring aqueous solution of sodium 4-hydroxybenzoate over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours.
3. Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional 25 mL of dichloromethane.
-
Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of 1 M HCl and then 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
4. Purification:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.
-
Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Caption: A typical experimental workflow for the synthesis.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol.
- MySkinRecipes. 4-(Decanoyloxy)benzoic acid.
- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Wikipedia. Schotten–Baumann reaction.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- PubMed. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol.
- Chemistry Learner. (2025).
- YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem.
- Google Patents.
- Organic Syntheses. (2012).
- Drosophilia Population Genomics Project. Decanoyl chloride.
- Benchchem. Application Notes and Protocols for Decanoyl Chloride Reactions.
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- MDPI. (2021).
- Google Patents.
- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- ResearchGate. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol.
- YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides.
- YouTube. (2020). Hydrolysis of an acid chloride.
- Google Patents.
- European Patent Office. (2010).
Sources
- 1. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. data.epo.org [data.epo.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Technical Support Center: Optimizing the Alignment of 4-Decanoyloxybenzoic Acid Liquid Crystals
Welcome to the technical support center for 4-decanoyloxybenzoic acid and related calamitic liquid crystals. This guide is designed for researchers, scientists, and professionals who are working to achieve high-quality, uniform alignment of these materials in experimental setups. As a rod-like (calamitic) molecule, this compound's utility in optical and sensory applications is critically dependent on the precise control of its molecular orientation.[1]
The defining characteristic of this class of liquid crystals is the formation of hydrogen-bonded dimers.[2] The carboxylic acid groups of two molecules associate, effectively elongating the mesogenic unit and strongly influencing the liquid crystalline phase behavior, particularly promoting smectic phases.[2] This guide provides a series of troubleshooting FAQs and detailed protocols to help you navigate the challenges of aligning these materials.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the alignment process in a question-and-answer format.
Q1: Why is my sample showing a multi-domain Schlieren or "oily streak" texture instead of a uniform monodomain alignment after filling the cell?
Answer: This is the most common issue and points to one of three primary causes: insufficient surface anchoring, substrate contamination, or a suboptimal thermal annealing process. A Schlieren texture, characterized by dark brushes and point defects, is the "natural" texture that forms when a nematic liquid crystal is cooled from the isotropic phase without a strong directing influence.[1]
-
Causality & Scientific Rationale: The liquid crystal molecules must be given a strong, unambiguous instruction on how to align at the substrate surfaces. This is governed by the principle of minimizing the system's free energy.[3] A uniform alignment (monodomain) is a low-energy state, but achieving it requires overcoming kinetic barriers. Defects are high-energy regions that become "frozen in" if the molecules are not given enough thermal energy and time to find their optimal orientation as dictated by the surface.
-
Troubleshooting Steps:
-
Verify Substrate Cleanliness: Even a monolayer of organic residue can disrupt the alignment layer. Re-clean your substrates using Protocol A .
-
Evaluate Alignment Layer Quality: If using a rubbed polyimide (PI) layer, ensure the baking (imidization) and rubbing steps were performed correctly as detailed in Protocol B .[4] Uneven rubbing can lead to weak or competing alignment directions.
-
Implement a Controlled Thermal Annealing Cycle: This is the most critical step. Do not simply cool the sample on the benchtop. Use a hot stage and follow the detailed steps in Protocol E . Slow, controlled cooling from the isotropic phase is essential for defect annihilation.[5]
-
Q2: I'm trying to achieve planar alignment, but the molecules seem to be tilting out of the plane or forming random domains. What's going wrong?
Answer: Achieving a high-quality planar (or homogeneous) alignment, where the long axis of the liquid crystal molecules is parallel to the substrate, depends critically on the anisotropy of the surface.[6] For benzoic acid derivatives, this can be particularly sensitive to surface chemistry.
-
Causality & Scientific Rationale: Planar alignment is typically induced by creating a surface with a preferred in-plane direction. This can be topographical (micro-grooves) or molecular (oriented polymer chains).[3] The liquid crystal molecules align along this direction to minimize their elastic deformation energy.[3] If the surface is isotropic or the anchoring is weak, the alignment will be degenerate, leading to random domains.
-
Troubleshooting Steps:
-
Confirm Alignment Layer Choice: The most reliable method for planar alignment is a mechanically rubbed polyimide (PI) film. The rubbing process creates both micro-grooves and an orientation of the PI polymer chains, providing a strong anchoring force.[3][4] Follow Protocol B precisely.
-
Check Rubbing Parameters: The "rubbing strength" (a combination of pressure, velocity, and cloth type) is a critical parameter. For initial experiments, ensure a consistent, unidirectional, and gentle rubbing process. Inconsistent or overly aggressive rubbing can damage the PI layer and degrade alignment quality.
-
Consider Chemical Surface Modification: Surfaces terminated with carboxylic acid (COOH) groups have been shown to promote planar alignment for some liquid crystals.[7] However, without an anisotropic treatment like rubbing, this may still result in a degenerate (non-uniform) planar alignment.
-
Q3: How can I achieve a stable homeotropic (vertical) alignment for this compound?
Answer: Homeotropic alignment, where the molecules stand perpendicular to the substrate, requires a surface that minimizes the anchoring energy in this orientation.[6] This is typically a low-energy surface that interacts favorably with the aliphatic tails of the liquid crystal molecules.
-
Causality & Scientific Rationale: The carboxylic acid head of the this compound dimer is polar, while the decanoyl tail is non-polar (aliphatic). To induce homeotropic alignment, the surface should preferentially interact with the aliphatic tails, forcing the molecules to orient vertically. This can be achieved using specific self-assembled monolayers (SAMs) or low-energy polymer films.[4]
-
Recommended Protocol:
-
Primary Method (Silanization): Use an organosilane coupling agent with a long alkyl chain, such as octadecyltrichlorosilane (OTS). This creates a dense, low-energy monolayer on glass or ITO substrates. Follow Protocol C for detailed steps.
-
Alternative Method (Self-Assembly): Research has shown that other long-chain alkylated benzoic acids can be used as alignment agents to promote vertical alignment, sometimes in conjunction with a base polyimide layer.[8][9] This method relies on hydrogen bonding between the alignment agent and the surface, presenting the alkyl tails to the liquid crystal.
-
Verification: A well-aligned homeotropic cell will appear completely dark (extinct) when viewed between crossed polarizers under a microscope, as the liquid crystal's optical axis is parallel to the viewing direction.[6]
-
Q4: My alignment looks good initially, but becomes disordered after thermal cycling. Why?
Answer: This issue points to a lack of stability in the alignment layer itself, or a chemical interaction between the liquid crystal and the alignment surface.
-
Causality & Scientific Rationale: The alignment layer must be robust enough to withstand the temperature ranges of the liquid crystal's phases. Incomplete curing of a polymer alignment layer (like polyimide) can lead to degradation or reflowing at elevated temperatures. Furthermore, the strong hydrogen-bonding nature of this compound could potentially disrupt weaker surface treatments over time and with thermal cycling.
-
Troubleshooting Steps:
-
Ensure Complete Curing of Polyimide: When using PI for planar alignment, the high-temperature baking step (imidization) is crucial for thermal and chemical stability.[3] Ensure you are reaching the recommended temperature (typically ≥180°C) for the specified time (often >1 hour).
-
Verify SAM Covalent Bonding: If using a silane coupling agent for homeotropic alignment, ensure the substrate is properly hydroxylated (e.g., via piranha etch or UV/Ozone) and that all steps for covalent bond formation are followed, including post-deposition baking to remove residual water and strengthen the siloxane network.
-
Consider a Barrier Layer: In advanced applications, a very thin (1-2 nm) layer of SiO₂ can be deposited on top of substrates before the alignment layer is applied. This can improve the consistency and robustness of the surface.
-
Section 2: Data & Reference Tables
Table 1: Representative Thermal Properties of n-Alkyloxy/Alkanoyloxy Benzoic Acids
Note: The exact transition temperatures for this compound should be determined empirically using Differential Scanning Calorimetry (DSC). The data below for homologous compounds are provided as a guide for establishing experimental temperature ranges.
| Compound | Chain | Crystal to LC Transition (°C) | LC to Isotropic Transition (°C) | Mesophase Type | Reference |
| 4-(Octyloxy)benzoic acid | C8 (oxy) | ~107 | ~147 | Smectic C, Nematic | [10] |
| 4-(Nonyloxy)benzoic acid | C9 (oxy) | ~115 | ~143 | Smectic C, Nematic | |
| 4-(Decyloxy)benzoic acid | C10 (oxy) | ~118 | ~142 | Smectic C, Nematic | [3] |
| 4-(Alkanoyloxy)benzoic acids | C(n) (acyloxy) | Chain-length dependent | Chain-length dependent | Smectic | [2] |
The "thermodynamic region" for 4-(Decyloxy)benzoic acid, corresponding to its LC phase, has been identified between 150°C and 160°C (423.2 K - 433.2 K).[3] This provides a strong indication that the liquid crystal phase of this compound will be in a similar high-temperature range.
Table 2: Comparison of Common Alignment Techniques
| Technique | Primary Alignment | Advantages | Disadvantages |
| Rubbed Polyimide | Planar (Homogeneous) | Strong anchoring, large area uniformity, mature technology. | Can create dust, static charge; not suitable for flexible substrates. |
| Silane Coupling Agents (e.g., OTS) | Homeotropic (Vertical) | Forms robust covalent monolayer, excellent vertical alignment. | Requires careful surface prep, sensitive to moisture during deposition. |
| Oblique Evaporation (SiOₓ) | Planar (Tilted) | No organic contamination, precise control over tilt angle. | Requires vacuum deposition equipment, can be difficult to scale. |
| Photo-alignment | Planar or Tilted | Non-contact method, enables patterning of alignment directions. | Materials can be expensive, potential for UV degradation. |
Section 3: Experimental Protocols & Workflows
Protocol A: Rigorous Substrate Cleaning
-
Sonication: Place substrates (e.g., ITO-coated glass) in a beaker with a 2% solution of laboratory-grade detergent (e.g., Alconox) in deionized (DI) water. Sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates under running DI water for at least 1 minute each.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone for 10 minutes, followed by isopropyl alcohol (IPA) for 10 minutes.
-
Drying: Dry the substrates with a stream of filtered nitrogen gas.
-
Surface Activation (Optional but Recommended): Immediately before applying the alignment layer, treat the substrates with a UV/Ozone cleaner for 10 minutes to remove any final organic residues and hydroxylate the surface, which improves adhesion.
Protocol B: Planar Alignment using Rubbed Polyimide (PI)
-
PI Solution Preparation: Prepare a dilute solution (e.g., 1-3% by weight) of a commercial polyamic acid solution in its recommended solvent.
-
Spin Coating: On a cleaned substrate, spin-coat the PI solution at 3000-4000 rpm for 60 seconds to achieve a thin film (typically 20-80 nm).
-
Soft Bake: Place the coated substrates on a hotplate at 80-90°C for 5-10 minutes to evaporate the solvent.
-
Hard Bake (Imidization): Transfer the substrates to an oven and bake at 180-200°C for 1 hour. This step converts the polyamic acid into the robust polyimide.[3]
-
Rubbing: Once cooled, use a mechanical rubbing machine or a custom-built rig with a velvet cloth. Rub the surface unidirectionally with controlled pressure and speed. 2-3 passes are typically sufficient.
-
Cleaning: Gently blow the surface with nitrogen gas to remove any fibers from the rubbing cloth.
Protocol E: Thermal Annealing for Defect Reduction
-
Cell Placement: Place the filled liquid crystal cell in a temperature-controlled hot stage mounted on a polarized optical microscope.
-
Heating: Heat the sample to a temperature approximately 10-15°C above its known or estimated isotropic transition temperature (e.g., based on Table 1, a starting point would be ~165-170°C). Hold at this temperature for 10-15 minutes to ensure the entire sample is in a fully isotropic liquid state.
-
Controlled Cooling: Slowly cool the sample at a rate of 0.5°C to 1.0°C per minute through the isotropic-to-liquid crystal phase transition. This slow rate is critical to allow for the nucleation and growth of large, well-aligned domains.
-
Equilibration: Once the sample is fully in the liquid crystal phase, it can be cooled more rapidly to the desired experimental temperature.
Section 4: Visualization of Workflows
Diagram 1: Workflow for Planar-Aligned LC Cell Fabrication
This diagram outlines the key steps from substrate cleaning to the final, assembled cell ready for thermal annealing.
Caption: Workflow for preparing a planar-aligned cell.
Diagram 2: Troubleshooting Logic for Alignment Defects
This decision tree provides a logical path for diagnosing the root cause of poor alignment observed via Polarized Optical Microscopy (POM).
Caption: Decision tree for troubleshooting alignment defects.
References
-
Request PDF on ResearchGate. (n.d.). Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. Retrieved January 21, 2026, from [Link]
-
Frontiers. (2024, March 17). Q&A of liquid crystal alignment: theory and practice. Retrieved January 21, 2026, from [Link]
-
Khatua, S. et al. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 14(4), 7254-7272. [Link]
-
Al-Hamdani, A. A. S. et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 19349. [Link]
-
LookChem. (n.d.). 4-Decanoyloxy benzoic acid. Retrieved January 21, 2026, from [Link]
-
Lee, J. et al. (2017). Fabrication of a new homeotropic alignment layer for nematic liquid crystals using an in situ self-assembly of alkylated benzoic acid derivative. Liquid Crystals, 44(11), 1641-1648. [Link]
-
Traugutt, N. A. et al. (2018). Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films. ACS Nano, 12(8), 7753-7760. [Link]
-
Wikipedia. (n.d.). Homeotropic alignment. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Stable vertical alignment of liquid crystals by using an in situ self-assembly of 4-(4-heptylphenyl)benzoic acid. Retrieved January 21, 2026, from [Link]
-
NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Retrieved January 21, 2026, from [Link]
-
Li, W. et al. (2022). Asymmetric flexible strategies enable liquid crystalline transitions during thermal annealing of the device in organic solar cells. Journal of Materials Chemistry C, 10(4), 1357-1365. [Link]
-
SPIE. (2014). Array and alignment of topological defects in liquid crystal. Retrieved January 21, 2026, from [Link]
-
van Aerle, N. A. J. M. et al. (1993). Molecular Orientation in Rubbed Polyimide Alignment Layers Used for Liquid-Crystal Displays. Macromolecules, 26(8), 1957–1962. [Link]
-
Ivanova, V. et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Materials, 16(21), 6982. [Link]
-
Hegmann, T. et al. (2022). Magnetic-field alignment of micellar lyotropic nematic gels and their memory-effect. Soft Matter, 18(30), 5645-5655. [Link]
-
CORE. (n.d.). Nematic liquid crystal alignment on chemical patterns. Retrieved January 21, 2026, from [Link]
-
arXiv. (2021). Planar alignment of Liquid Crystals on h-BN for Near-Eye Displays. Retrieved January 21, 2026, from [Link]
-
MySkinRecipes. (n.d.). 4-(Decanoyloxy)benzoic acid. Retrieved January 21, 2026, from [Link]
-
AIP Publishing. (2007). Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. Retrieved January 21, 2026, from [Link]
-
YouTube. (2021). Defects in Liquid Crystals. Retrieved January 21, 2026, from [Link]
-
SPIE. (2012). Aligning liquid crystal molecules. Retrieved January 21, 2026, from [Link]
-
PubMed Central. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Packaging of 128-Channel Optical Phased Array for LiDAR. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Alignment layer. Retrieved January 21, 2026, from [Link]
Sources
- 1. szfki.hu [szfki.hu]
- 2. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Homeotropic alignment - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
stability issues of 4-decanoyloxybenzoic acid in device applications
An authoritative guide for researchers, scientists, and drug development professionals on the stability of 4-decanoyloxybenzoic acid in device applications.
Welcome to the technical support center for this compound. As a key component in various advanced device applications, particularly as a liquid crystal monomer[1], ensuring its stability is critical for reproducible results and optimal device performance. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability of this material.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes rooted in the chemical nature of this compound and actionable, step-by-step solutions.
Issue 1: Rapid or Unexpected Degradation of Device Performance
Q: My device's performance (e.g., electronic, optical) is degrading much faster than expected. Could this be related to the this compound component?
A: Yes, this is a common manifestation of material instability. The primary culprits are hydrolysis and thermal degradation, which alter the molecular structure of this compound, thereby compromising the device's integrity and function.
-
Probable Cause 1: Hydrolysis. this compound contains an ester linkage, which is susceptible to cleavage by water (hydrolysis).[2][3] This reaction is often the primary degradation pathway, especially in the presence of trace amounts of moisture. The reaction breaks the molecule into 4-hydroxybenzoic acid and decanoic acid. Technically, the reaction with pure water is slow, but it can be catalyzed by acidic or basic residues.[2][3]
-
Probable Cause 2: Thermal Degradation. Elevated temperatures, either from device operation or processing steps, can cause the molecule to degrade. Benzoic acid derivatives are known to become less stable with increasing temperature and prolonged heating times.[4] For some derivatives, severe degradation is observed at temperatures as low as 200°C.[4] The primary thermal degradation mechanism is often decarboxylation, where the carboxylic acid group is lost as CO2.
Solutions & Preventative Measures:
-
Strict Environmental Control:
-
Moisture: Process and encapsulate your device in a controlled, low-humidity environment (e.g., a glovebox with <1 ppm H₂O). Use desiccants during storage and transport.
-
Temperature: Analyze your device's operating temperature. If it exceeds the stable range for the material, consider implementing heat sinks or other thermal management solutions. Be mindful that higher temperatures significantly accelerate degradation.[5][6][7]
-
-
Material Purity Verification:
-
Impurities from the synthesis of p-hydroxybenzoic acid (a precursor) can affect stability.[8] Ensure the purity of your this compound using techniques like HPLC or NMR before incorporation into your device. Acidic or basic impurities can catalyze hydrolysis.
-
-
Inert Atmosphere:
-
Fabricate and operate the device under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative processes that can occur at higher temperatures and contribute to degradation.
-
Issue 2: Discoloration or Change in Optical Properties of the Material
Q: I've observed a yellowing or change in the transparency of the this compound layer in my device over time. What causes this?
A: Discoloration is a clear indicator of chemical degradation. The formation of new chemical species (degradants) with different electronic properties can alter how the material absorbs and reflects light.
-
Probable Cause 1: Photodegradation. Exposure to ambient light, especially UV radiation, can induce photochemical reactions. Benzoic acid and its derivatives are known to undergo photodegradation, leading to the formation of various photooxidation products like hydroxylated benzoic acids.[9][10][11] These new structures can be colored and act as performance-degrading impurities.
-
Probable Cause 2: Formation of Conjugated Systems. Degradation reactions can sometimes create extended π-conjugated systems in the byproducts, which tend to absorb visible light, leading to a yellow or brownish appearance. This can be a result of complex thermal or photo-oxidative reactions.
Solutions & Preventative Measures:
-
Light Exclusion:
-
Store the raw material in amber vials or light-blocking containers.[12]
-
During device fabrication, use yellow light or light filters to exclude UV and short-wavelength visible light.
-
If the final device will be exposed to light, incorporate a UV-blocking layer or encapsulation material.
-
-
Purity Analysis:
-
As mentioned previously, impurities from synthesis can be colored or can act as photosensitizers, accelerating photodegradation.[8] Re-purify the material if initial stocks show any sign of discoloration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A: The most significant degradation pathway under typical device operating conditions is the hydrolysis of the ester bond . This reaction is highly influenced by the presence of water and can be accelerated by acidic or basic catalysts.[2][3][13] The products are 4-hydroxybenzoic acid and decanoic acid. Thermal decarboxylation is another key pathway, especially at elevated temperatures.[4]
Q2: How should I properly store and handle this compound to ensure its long-term stability?
A: Proper storage is crucial. Follow these guidelines:
-
Container: Store in a tightly sealed container, preferably made of glass, with a non-reactive cap liner. Keep containers closed when not in use.[12][14]
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the material.[5]
-
Light: Protect from light by using amber glass containers or storing in a dark cabinet.[12]
-
Segregation: Store away from incompatible materials, especially bases (which catalyze hydrolysis) and strong oxidizing agents.[15][16]
Q3: Can impurities from synthesis affect the stability of the material?
A: Absolutely. The synthesis of benzoic acid derivatives can introduce impurities that significantly impact stability.[8] For instance, residual catalysts (acidic or basic) can accelerate hydrolysis. Unreacted starting materials or side-products might be less stable thermally or photochemically, initiating degradation within the material matrix. It is imperative to use highly purified this compound for device applications.
Q4: Are there any analytical techniques to quantify the degradation of this compound?
A: Yes, several techniques are effective:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying the parent compound and its degradation products (e.g., 4-hydroxybenzoic acid).
-
Gas Chromatography-Mass Spectrometry (GC/MS): Useful for identifying and quantifying volatile degradation products after derivatization.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor changes in chemical bonds, such as the disappearance of the ester carbonyl peak and the appearance of a hydroxyl peak from the hydrolysis product.
-
UV-Vis Spectroscopy: Can track changes in optical properties and the formation of colored degradants.
Part 3: Data Summary and Experimental Protocols
Stability Factors Summary
The following table summarizes the key environmental factors affecting the stability of this compound.
| Factor | Effect on Stability | Primary Degradation Pathway | Mitigation Strategy |
| Moisture/Humidity | High | Ester Hydrolysis[2][3] | Controlled low-humidity environment; desiccants; inert atmosphere. |
| Temperature | High | Thermal Decarboxylation; accelerated hydrolysis.[4][7] | Thermal management; operation within specified temperature limits. |
| Light (especially UV) | High | Photodegradation; photo-oxidation.[9][10] | Light-blocking containers; UV filters; dark storage. |
| pH (presence of acids/bases) | High | Catalysis of ester hydrolysis.[2][17] | Use of high-purity material; avoid contact with acidic/basic substances. |
Protocol: Accelerated Stability Testing of this compound Films
This protocol outlines a method to assess the stability of thin films of this compound under accelerated stress conditions.
1. Sample Preparation: a. Prepare a solution of this compound in a suitable volatile solvent (e.g., toluene, chloroform) at a known concentration (e.g., 10 mg/mL). b. Prepare thin films on appropriate substrates (e.g., silicon wafers for FTIR, quartz slides for UV-Vis) using a technique like spin-coating or drop-casting in a controlled environment (glovebox). c. Dry the films under vacuum to remove residual solvent. d. Characterize the initial state (t=0) of the films using HPLC (by re-dissolving a sample), FTIR, and UV-Vis spectroscopy.
2. Stress Conditions: a. Divide the samples into different groups for exposure to various stress conditions in environmental chambers:
- High Temperature: 85°C, 0% Relative Humidity (RH), in the dark.
- High Humidity: 60°C, 85% RH, in the dark.
- Photostability: 25°C, controlled humidity, under a solar simulator or a specific wavelength UV lamp. b. Include a control group stored at optimal conditions (e.g., 5°C, 0% RH, in the dark).
3. Time-Point Analysis: a. At predetermined time points (e.g., 24, 48, 96, 168 hours), remove a sample from each stress condition. b. Re-run the characterization techniques (HPLC, FTIR, UV-Vis) on the aged samples.
4. Data Analysis: a. For HPLC data, calculate the percentage of remaining this compound and quantify the major degradation products. b. For FTIR, monitor the relative change in the ester carbonyl peak (~1735 cm⁻¹) and the growth of any new peaks (e.g., -OH stretch from hydrolysis products). c. For UV-Vis, observe any changes in the absorption spectrum, such as a shift in the absorption edge or the appearance of new absorption bands. d. Plot the percentage of remaining parent compound versus time for each condition to determine the degradation kinetics.
Part 4: Visual Diagrams
Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues.
References
- Buta, M., & Venter, M. (2010).
- Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
- Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. (2019). ACS Omega.
- Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025). Alliance Chemical.
- Process for the decolorization and purification of p-hydroxybenzoic acid. (1956).
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution. (2012). PubMed.
- Solar-Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. (2025).
- Safe Working Practices: Storing Acids. Safety Storage Systems.
- The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (n.d.). PubMed Central.
- Safe Storage. University of Wisconsin-Madison.
- Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice. (2010). PubMed.
- Structure-activity relationship and photodegradation of avobenzone. (n.d.).
- Chemical Storage and Segregation. University of California, Berkeley Environmental Health & Safety.
- Basic Hydrolysis of Esters - Saponific
- Mechanism of ester hydrolysis. (2019). YouTube.
- Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. (2024). MDPI.
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PMC - NIH.
- Managing risks of storing chemicals in the workplace. Safe Work Australia.
- Hydrolysis of Esters in Subcritical and Supercritical Water. (2025).
- Effects of temperature and heating time on the stability of five phenolic compounds in HTW.
- 4-(Decanoyloxy)benzoic acid. MySkinRecipes.
- Study of the photochemical oxidation of benzoic acid in aqueous solution using HPLC, HPCE and GC/MS. (2004). New Jersey Institute of Technology.
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- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution: kinetic, identification of intermediates and reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchwith.njit.edu [researchwith.njit.edu]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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- 16. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Unexpected DSC Results for 4-Decanoyloxybenzoic Acid
Welcome to the technical support center for the thermal analysis of 4-decanoyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Differential Scanning Calorimetry (DSC) to characterize this compound. As a material known for its liquid crystalline properties, its DSC thermograms can present complex features. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot unexpected results and ensure the scientific integrity of your data.
Understanding the Expected Thermal Behavior
The primary expected transitions upon heating are:
-
Crystal-to-Liquid Crystal Transition (Melting) : The transition from a solid crystalline state to a more ordered liquid crystal phase (e.g., smectic or nematic).
-
Liquid Crystal-to-Liquid Crystal Transition(s) : Potential transitions between different mesophases (e.g., smectic C to nematic).[4]
-
Isotropization (Clearing Point) : The final transition from the last liquid crystal phase to the isotropic liquid state.
These transitions are reversible, though often exhibit supercooling on the cooling cycle, meaning the crystallization and liquid crystal formation events will occur at lower temperatures than the corresponding melting and clearing transitions on heating.[5]
Table 1: Expected Phase Transitions for this compound (based on analogous compounds)
| Transition Type | Expected Onset Temperature Range (°C) | Corresponding Peak | Notes |
|---|---|---|---|
| Heating Cycle | |||
| Crystal → Liquid Crystal | 90 - 110 °C | Endothermic | Main melting peak. May be complex if polymorphism is present. |
| Liquid Crystal → Nematic | 115 - 125 °C | Endothermic | A smaller peak following the main melt. |
| Nematic → Isotropic Liquid | 140 - 150 °C | Endothermic | The "clearing point". Typically the highest temperature transition. |
| Cooling Cycle | |||
| Isotropic Liquid → Nematic | 138 - 148 °C | Exothermic | Subject to supercooling. |
| Nematic → Liquid Crystal | 113 - 123 °C | Exothermic |
| Liquid Crystal → Crystal | < 90 °C | Exothermic | Crystallization peak. May be broad or split depending on cooling rate. |
Troubleshooting Guide & FAQs
Section 1: Baseline and Peak Shape Issues
Question 1: My DSC baseline is drifting or noisy. What are the common causes and how can I fix it?
Answer: An unstable baseline is a common issue that can obscure weak transitions and lead to inaccurate enthalpy calculations. The primary causes are related to sample preparation, instrument equilibration, and cell contamination.
-
Causality: A drifting baseline is fundamentally a result of a changing thermal imbalance between the sample and reference crucibles that is not related to a true thermal transition in the sample. This can be due to poor or inconsistent thermal contact, outgassing from the sample or contaminants, or the instrument itself not having reached thermal equilibrium.
-
Troubleshooting Protocol:
-
Verify Sample Preparation:
-
Crucible Contact: Ensure the bottom of your DSC pan is perfectly flat and free of any debris.[6] A deformed pan will have poor thermal contact with the sensor.[7] Use a new, clean pan for each experiment.
-
Sample Mass: For organic materials like this, use a sample mass of 2-10 mg.[7] Too little sample may result in peaks that are too small to detect, while too much can cause thermal gradients within the sample, leading to broad peaks and baseline issues.
-
Sample Compaction: If your sample is a powder, gently compact it in the bottom of the pan to ensure good thermal contact.[8]
-
-
Check for Contamination:
-
Crucible and Cell: Any residue in the sample/reference crucibles or on the DSC sensor can volatilize during a run, causing baseline drift. Clean the DSC cell according to the manufacturer's instructions.
-
Sample Purity: Impurities in the sample can cause unexpected thermal events or outgassing.
-
-
Instrument Equilibration:
-
Ensure the instrument has had adequate time to equilibrate at the initial temperature before starting the heating ramp. A common practice is to include an isothermal hold for 2-5 minutes at the start of the experiment.
-
-
Gas Flow Rate:
-
Verify that the purge gas (typically nitrogen) is flowing at the recommended rate. Inconsistent flow can cause baseline noise.
-
-
Question 2: The peaks in my thermogram are broad or misshapen, not sharp as expected. Why is this happening?
Answer: Peak shape is a critical indicator of transition behavior and data quality. Broad or asymmetric peaks can result from several experimental factors.
-
Causality: The ideal DSC peak for a pure material's melting is sharp and narrow. Broadening occurs when the transition happens over a range of temperatures instead of at a single point. This can be caused by thermal gradients within the sample (often due to large sample size or high heating rates) or the presence of impurities.
-
Troubleshooting Protocol:
-
Reduce the Heating Rate: A high heating rate can reduce resolution and broaden peaks. For liquid crystals, a rate of 5-10 °C/min is standard. Try reducing the rate to 2-5 °C/min to see if peak sharpness improves.[5]
-
Optimize Sample Mass: As mentioned, a large sample mass (>10 mg) is a common cause of peak broadening. Try using a smaller sample (2-5 mg).[7]
-
Assess Sample Purity: Impurities can broaden melting transitions. If possible, purify the sample and re-run the analysis.
-
Improve Thermal Contact: Ensure the sample is evenly distributed and in good contact with the bottom of the pan.
-
Section 2: Unexpected Peaks and Transitions
Question 3: I see an unexpected exothermic peak during the heating scan, before the main melting event. What could this be?
Answer: An exothermic peak (heat release) on heating is almost always indicative of a "cold crystallization" event or a polymorphic transition to a more stable crystal form.
-
Causality: This occurs when the sample is initially in a metastable or amorphous state. Upon heating, the molecules gain enough mobility to rearrange into a more stable, lower-energy crystalline structure. This rearrangement releases energy, resulting in an exotherm. This is often followed by the melting of this newly formed stable phase at a higher temperature.
-
Troubleshooting Workflow:
Caption: Workflow to diagnose an unexpected heating exotherm.
-
Protocol for Confirmation:
-
Analyze Thermal History: The thermal history of the sample is crucial. If the sample was crash-cooled or quenched prior to the DSC run, it is likely to have an amorphous component, making cold crystallization highly probable.[9]
-
Controlled Cooling Experiment: Heat the sample to its isotropic liquid state (e.g., 160 °C), then cool it very slowly (e.g., 1-2 °C/min) to well below its crystallization temperature. Then, reheat at your standard rate (e.g., 10 °C/min). If the exotherm disappears on this second heat, it confirms it was a cold crystallization event that was prevented by the slow, controlled cooling.[10]
-
-
Question 4: I am seeing multiple melting peaks or small peaks that are not reproducible. What is the cause?
Answer: Multiple, closely spaced endotherms or irreproducible peaks are often a sign of polymorphism, where a substance can exist in multiple crystal forms, each with its own melting point.[11] Benzoic acid derivatives are known to exhibit this behavior.
-
Causality: Different polymorphs have different crystal lattice energies. A less stable form will melt at a lower temperature. Sometimes, a metastable form will melt and then immediately recrystallize into a more stable form, which then melts at a higher temperature, all within a narrow temperature range.[11] The thermal history of the sample (e.g., solvent of crystallization, cooling rate) dictates which polymorphs are present.
-
Troubleshooting and Characterization Protocol:
-
Controlled Thermal Cycling:
-
First Heat: Run the DSC on the as-received sample to see the initial state.
-
Cool and Reheat: Heat the sample into the isotropic liquid phase to erase its thermal history. Then, cool it at a controlled rate (e.g., 10 °C/min). Immediately reheat at the same rate. Compare this "second heat" thermogram to the first. Differences between the first and second heat often indicate polymorphism.
-
-
Vary the Cooling Rate: After melting, cool separate samples at different rates (e.g., 2 °C/min, 10 °C/min, and 50 °C/min or quench cooling). Then, reheat all samples at the same standard rate. The number and size of the melting peaks may change, indicating that different cooling rates favor the formation of different polymorphs.
-
Isothermal Hold: Sometimes a metastable form can be converted to a stable form by holding the temperature constant. Try heating the sample to a temperature between two melting peaks and holding it isothermally for 10-30 minutes. You may observe an exothermic event as the material recrystallizes into the more stable form.
-
Section 3: Adherence to Best Practices
Question 5: How do I ensure my results are accurate and reproducible, in line with Good Laboratory Practices (GLP)?
Answer: Ensuring accuracy and reproducibility requires adherence to systematic procedures covering instrument calibration, sample handling, and data management. This aligns with the principles of Good Laboratory Practice (GLP), which emphasize the consistency and reliability of data.
-
Causality: Inaccurate results stem from systematic or random errors. Systematic errors, like a miscalibrated instrument, will consistently skew results. Random errors can arise from inconsistent sample preparation. GLP aims to minimize both.
-
Best Practices Checklist:
-
Instrument Calibration:
-
Temperature Calibration: Regularly calibrate the DSC's temperature axis using certified reference materials with known melting points (e.g., indium, tin).[1][2][3] This should be done at heating rates similar to those used in your experiments. The ASTM E967 standard provides a detailed procedure for this.[1][2][3]
-
Enthalpy Calibration: Calibrate the heat flow signal using a standard with a known enthalpy of fusion, most commonly high-purity indium.
-
-
Standard Operating Procedures (SOPs):
-
Develop and follow a strict SOP for sample preparation, including mass measurement, crucible loading, and sealing. This ensures consistency between different users and different experiments.
-
-
Sample and Reference Pans:
-
Always use the same type of crucible for your sample and your empty reference. Ensure the mass of the sample and reference pans are closely matched.
-
Use hermetically sealed pans if there is any concern about sample volatilization.
-
-
Data Integrity and Documentation:
-
Record all experimental parameters meticulously: sample mass, heating/cooling rates, purge gas type and flow rate, and instrument details.[4]
-
Establish clear protocols for data analysis, particularly for determining onset temperatures and integrating peak areas.
-
-
-
Workflow for Ensuring Data Quality:
Caption: A GLP-aligned workflow for DSC analysis.
References
-
ASTM E967 Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. (URL: [Link])
-
DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1. ResearchGate. (URL: [Link])
-
Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. MDPI. (URL: [Link])
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. National Institutes of Health. (URL: [Link])
-
Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Havi. MDPI. (URL: [Link])
-
DSC Crucible Troubleshooting: Solve Common Issues for Accurate Results. nexacule. (URL: [Link])
-
Sample Preparation – DSC. Polymer Chemistry Characterization Lab, Virginia Tech. (URL: [Link])
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Temperature calibration of differential scanning calorimeters. Sump4.com. (URL: [Link])
-
Tips for Sample Preparation for DSC Measurements. NETZSCH Analyzing & Testing. (URL: [Link])
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. (URL: [Link])
-
Thermo-optic effects of 4-alkoxy-3-chlorobenzoic acids in polymeric matrices. aip.scitation.org. (URL: [Link])
-
Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and ImprovingIts Rheology. Semantic Scholar. (URL: [Link])
-
DSC thermogram of SA + 4BA complex. ResearchGate. (URL: [Link])
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. (URL: [Link])
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid. Royal Society of Chemistry. (URL: [Link])
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. (URL: [Link])
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Troubleshooting | Biomolecular Interactions Facility. The Huck Institutes, Penn State. (URL: [Link])
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How to Prepare a DSC Sample. YouTube. (URL: [Link])
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4 Troubleshooting Common Errors in DSC Experiments. betterceramic. (URL: [Link])
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Does the scanning rate affect the degree of crystallinity? ResearchGate. (URL: [Link])
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Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications. (URL: [Link])
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Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal. (URL: [Link])
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Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. (URL: [Link])
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Good Laboratory Practice (GLP) Guide and Examples. Froilabo. (URL: [Link])
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10 Examples of Good Laboratory Practice (GLP). MaterialsZone. (URL: [Link])
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No.T152 - Evaluation of Polymorphism by DSC. Shimadzu. (URL: [Link])
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Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. TA Instruments. (URL: [Link])
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Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. National Institutes of Health. (URL: [Link])
-
DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (URL: [Link])
-
Studying Polymorphism by Means of DSC. NETZSCH Analyzing & Testing. (URL: [Link])
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Quantification of Polymorphic Impurity in an Enantiotropic Polymorph System Using Differential Scanning Calorimetry, X-ray Powder Diffraction and Raman Spectroscopy. National Institutes of Health. (URL: [Link])
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Technical Support Center: A Guide to Resolving Peak Overlaps in the NMR Spectrum of 4-Decanoyloxybenzoic Acid
Welcome to our dedicated technical support center for resolving common challenges in the NMR analysis of 4-decanoyloxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter peak overlap in their NMR spectra. Here, we provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain high-quality, interpretable NMR data.
The Challenge: Peak Overlap in this compound
The structure of this compound presents a classic NMR challenge: the potential for significant peak overlap. The aromatic protons of the benzoic acid moiety and the protons of the long alkyl chain of the decanoyloxy group can crowd specific regions of the ¹H NMR spectrum, making unambiguous assignment and interpretation difficult. This guide will walk you through systematic approaches to resolve these overlaps and extract the precise structural information you need.
Troubleshooting Guide: A Phased Approach to Resolution
When faced with an uninterpretable, crowded NMR spectrum of this compound, a systematic approach is key. The following troubleshooting guide is structured to help you methodically address peak overlap, starting with the simplest and most accessible techniques.
Phase 1: Modifying the Chemical Environment
The first line of attack involves altering the sample's environment to induce changes in the chemical shifts of the overlapping protons.
Question: My aromatic signals are a complex multiplet, and I can't distinguish the individual protons. What should I do first?
Answer: A straightforward and often effective initial step is to change the deuterated solvent.[1][2][3] The interaction between the solvent and your analyte can alter the electronic environment of the protons, leading to changes in their chemical shifts.[4][5][6] Aromatic solvents like benzene-d₆ are particularly useful for resolving overlapping signals in aromatic compounds due to the Aromatic Solvent-Induced Shift (ASIS) effect.[1][7] This can spread out the crowded aromatic region and simplify the spectrum.
Question: I've tried a different solvent, but the signals from the alkyl chain are still bunched together. What's my next move?
Answer: Varying the temperature of your NMR experiment can be a powerful tool.[8] Changes in temperature can affect molecular motion, intermolecular interactions (like hydrogen bonding involving the carboxylic acid), and conformational equilibria.[8][9] These changes can lead to differential shifts in the proton resonances, potentially resolving the overlap in the alkyl region. Even small temperature adjustments can sometimes be sufficient to improve spectral resolution.[8]
Phase 2: Advanced NMR Techniques
If modifying the chemical environment is insufficient, more advanced NMR techniques can be employed to disentangle the overlapping signals.
Question: Solvent and temperature changes haven't fully resolved the spectrum. Are there other options besides 2D NMR?
Answer: Yes, the use of lanthanide shift reagents (LSRs) can be considered.[10][11][12] LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule, such as the carbonyl oxygen of the ester and the carboxylic acid.[11] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[11] This can effectively spread out a crowded spectrum. However, a significant drawback is the potential for signal broadening.[11]
Question: When should I consider moving to 2D NMR experiments?
Answer: Two-dimensional (2D) NMR is an excellent choice when you need to definitively assign proton signals and understand their connectivity, especially in cases of severe overlap.[13][14] For this compound, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is a great starting point.[15] It will reveal which protons are coupled to each other, allowing you to trace the connectivity within the aromatic ring and along the alkyl chain.[13] If you need to identify all protons within a spin system, even those not directly coupled, a TOCSY (Total Correlation Spectroscopy) experiment can be invaluable.[16]
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons of this compound overlap?
A1: The protons on the benzene ring have similar electronic environments, leading to close chemical shifts.[17] The electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the ester group influence the precise chemical shifts, but they often fall within a narrow range, resulting in a complex, overlapping multiplet.[17]
Q2: Can increasing the magnetic field strength of the NMR spectrometer help with peak overlap?
A2: Absolutely. A higher field strength increases the chemical shift dispersion in parts per million (ppm), which can lead to better separation of closely spaced signals. If you have access to a higher field instrument (e.g., moving from a 400 MHz to a 600 MHz spectrometer), this is a highly effective way to improve spectral resolution.
Q3: What are typical coupling constant values I should expect for the alkyl chain?
A3: For the alkyl chain, you can expect vicinal (three-bond) coupling constants (³J) in the range of 6-8 Hz.[18] These couplings are what allow you to trace the connectivity of the methylene groups in a COSY spectrum.
Q4: Will the carboxylic acid proton be visible in the ¹H NMR spectrum?
A4: The carboxylic acid proton is often a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water. In some cases, it may be too broad to be easily observed. A D₂O exchange experiment can be performed to confirm its presence; after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the carboxylic acid proton signal will disappear.[19]
Experimental Protocols
Protocol 1: Solvent Effect Analysis
-
Sample Preparation: Prepare three separate, identically concentrated solutions of this compound (e.g., 10 mg) in 0.6 mL of the following deuterated solvents: CDCl₃, Benzene-d₆, and DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing (δ 0.00 ppm).[20]
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[1]
-
Data Analysis: Process each spectrum and compare the chemical shifts and multiplicities of the aromatic and alkyl protons across the different solvents to identify the solvent system that provides the best peak separation.[1]
Protocol 2: Variable Temperature (VT) NMR Study
-
Sample Preparation: Prepare a solution of this compound in a single deuterated solvent that provides the best initial resolution (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Incrementally increase the temperature of the NMR probe (e.g., in 10 K steps from 298 K to 328 K). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
Data Analysis: Compare the spectra at different temperatures to identify temperature-dependent chemical shift changes that lead to improved resolution.[8]
Protocol 3: Basic 2D ¹H-¹H COSY Experiment
-
Sample Preparation: Prepare a well-shimmed sample of this compound in a suitable deuterated solvent.
-
Experiment Setup: Load a standard COSY pulse sequence program on the NMR spectrometer.
-
Acquisition Parameters: Set the spectral width to encompass all proton signals. Use a sufficient number of scans per increment and an appropriate number of increments in the indirect dimension (t₁) to achieve the desired resolution.
-
Data Processing: After acquisition, perform a 2D Fourier transform. Phase the spectrum and reference it appropriately.
-
Interpretation: Analyze the off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the protons at chemical shifts δ₁ and δ₂ are coupled.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |
| Aromatic Protons | 7.0 - 8.2 | multiplet |
| -O-CH₂- | 2.5 - 2.8 | triplet |
| -CH₂- (adjacent to carbonyl) | 1.6 - 1.8 | multiplet |
| -(CH₂)₆- | 1.2 - 1.5 | multiplet |
| Terminal -CH₃ | 0.8 - 1.0 | triplet |
Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap.
Caption: Simplified schematic of a COSY pulse sequence.
References
- Improving the resolution of quantitative NMR - Research Explorer The University of Manchester. (n.d.).
- Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines - Benchchem. (n.d.).
- NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.).
- High Resolution Proton NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. (n.d.).
- The 2D TOCSY Experiment - Magritek. (2016, June 14).
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.).
- S'21 - NMR 14 - J values (coupling constants) - YouTube. (2021, February 4).
- How Does Temperature Affect NMR? - Chemistry For Everyone - YouTube. (2025, July 21).
- NMR Shift Reagents - Chemistry LibreTexts. (2024, November 12).
- Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. (n.d.).
- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13).
- Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3).
- Computational Analysis of Solvent Effects in NMR Spectroscopy - ACS Publications. (2009, November 23).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
- Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy - Benchchem. (n.d.).
- Types of 2D NMR. (n.d.).
- 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PubMed Central. (2015, August 25).
- Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy - ResearchGate. (2025, August 5).
- A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter - Who we serve. (2019, December 9).
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common impurities in 4-decanoyloxybenzoic acid and their removal
Welcome to the Technical Support Center for 4-Decanoyloxybenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities in crude this compound typically originate from the starting materials and potential side reactions during its synthesis, most commonly the esterification of 4-hydroxybenzoic acid with decanoyl chloride.
Common Impurities:
-
4-Hydroxybenzoic Acid: Unreacted starting material. Its presence indicates an incomplete esterification reaction.
-
Decanoic Acid: This can arise from the hydrolysis of the reactive decanoyl chloride, either from trace moisture in the reaction setup or during workup.[1]
-
Polymeric Byproducts: At elevated temperatures, self-esterification of 4-hydroxybenzoic acid or other side reactions can lead to the formation of oligomeric or polymeric impurities.
Q2: My crude product is a sticky solid/oil. How can I handle this?
A2: A non-crystalline crude product often suggests the presence of significant amounts of impurities that depress the melting point. The primary culprits are usually residual solvents or an excess of one of the starting materials.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Initially, ensure all volatile solvents from the reaction workup have been thoroughly removed under reduced pressure.
-
Initial Purification by Extraction: A liquid-liquid extraction is an excellent first step to remove the more polar 4-hydroxybenzoic acid and the less polar decanoic acid.
Troubleshooting and Purification Guides
Issue 1: Presence of Unreacted 4-Hydroxybenzoic Acid
Unreacted 4-hydroxybenzoic acid is a common impurity due to its high polarity and potential for incomplete reaction. Its removal is crucial for obtaining a pure product.
Removal Strategy: Alkaline Extraction
The key to separating this compound from 4-hydroxybenzoic acid lies in the difference in their acidity. While both are carboxylic acids, the phenolic hydroxyl group of 4-hydroxybenzoic acid provides an additional acidic site, making it more readily soluble in a weak basic aqueous solution.
Experimental Protocol: Selective Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weakly basic NaHCO₃ will selectively deprotonate and extract the more acidic 4-hydroxybenzoic acid into the aqueous layer.
-
Phase Separation: Separate the aqueous layer. Repeat the wash with fresh NaHCO₃ solution to ensure complete removal.
-
Acidification and Recovery (Optional): The aqueous layers can be combined and acidified with a strong acid (e.g., HCl) to precipitate the 4-hydroxybenzoic acid for recovery, confirming its presence.
-
Final Wash and Drying: Wash the organic layer with brine to remove any remaining aqueous base, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the organic solvent under reduced pressure to yield the partially purified this compound.
Trustworthiness of the Protocol: This method is self-validating as the purity of the organic layer can be checked by Thin Layer Chromatography (TLC) before and after the extraction. A successful extraction will show the disappearance of the more polar spot corresponding to 4-hydroxybenzoic acid.
Logical Relationship Diagram: Extraction
Caption: Workflow for the selective removal of 4-hydroxybenzoic acid.
Issue 2: Presence of Decanoic Acid
Decanoic acid, being a long-chain carboxylic acid, has similar polarity to the desired product, making its removal by standard chromatography challenging.
Removal Strategy: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility.[2][3][4][5][6] The choice of solvent is critical for successful purification.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system often provides the best results. A good starting point is a mixture of ethanol and water or hexane and ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure product in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.
-
Heating and Cooling: Gently heat the solution until it becomes clear again. Then, allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows impurities to remain in the solution.[3]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Trustworthiness of the Protocol: The purity of the recrystallized product can be verified by measuring its melting point. A sharp melting point close to the literature value indicates high purity. Further confirmation can be obtained by HPLC or TLC analysis.
Data Presentation: Recrystallization Solvent Systems
| Primary Solvent | Anti-Solvent | Ratio (approx.) | Notes |
| Ethanol | Water | 3:1 to 5:1 | Good for removing non-polar impurities. |
| Ethyl Acetate | Hexane | 1:2 to 1:4 | Effective for removing more polar impurities. |
| Acetone | Water | 2:1 to 4:1 | Another viable option for polar impurities. |
Logical Relationship Diagram: Recrystallization
Caption: The process of purification by recrystallization.
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and assess the purity of the product.[7][8][9]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Spotting: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate) and spot them on the TLC plate alongside the starting materials (4-hydroxybenzoic acid and decanoic acid) as references.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product, this compound, should have an Rf value between that of the more polar 4-hydroxybenzoic acid and the less polar decanoic acid.
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of purity, HPLC is the preferred method.[10][11][12][13][14][15]
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[10]
-
Mobile Phase: A gradient elution is often necessary for good separation of all components.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A typical gradient would be to start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over time.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at 254 nm.[10]
-
Column Temperature: 30 °C.[10]
Expected Elution Order:
-
4-Hydroxybenzoic Acid (most polar)
-
This compound
-
Decanoic Acid (least polar)
References
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2024). Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
De La Salle Medical and Health Sciences Institute. (2021). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Benzoic acid, 4-(acetyloxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
De La Salle Medical and Health Sciences Institute. (2021). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2024). Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Extractive separation of 4- hydroxybenzoic acid from aqueous solution using nontoxic and conventional solvents | Request PDF. Retrieved from [Link]
-
University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
-
Haflong Government College. (n.d.). EXPERIMENT 1. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
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- 15. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
Validation & Comparative
A Comparative Guide to 4-Decanoyloxybenzoic Acid and Other Benzoic Acid Derivatives for Researchers and Drug Development Professionals
Introduction: Understanding the Versatility of Benzoic Acid Derivatives
Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry, materials science, and pharmacology. Their structural simplicity, coupled with the ability to readily undergo functionalization at the carboxylic acid and aromatic ring, allows for the fine-tuning of physicochemical and biological properties. This guide provides an in-depth comparison of 4-decanoyloxybenzoic acid with other key benzoic acid derivatives, offering insights into how structural modifications influence their properties and applications.
This analysis is tailored for researchers, scientists, and drug development professionals, providing the necessary experimental data and theoretical framework to inform the selection and design of benzoic acid derivatives for a range of applications, from liquid crystal displays to novel therapeutic agents.
Physicochemical Properties: A Head-to-Head Comparison
The properties of benzoic acid derivatives are profoundly influenced by the nature of the substituent at the para-position. The length of an alkyl chain, or the presence of a hydroxyl, methoxy, or acetoxy group, alters key parameters such as melting point, solubility, and acidity (pKa). These differences are critical in determining the suitability of a compound for a specific application.
| Property | This compound | 4-Octanoyloxybenzoic Acid | 4-Acetoxybenzoic Acid | 4-Hydroxybenzoic Acid |
| Molecular Formula | C₁₇H₂₄O₄ | C₁₅H₂₀O₄ | C₉H₈O₄ | C₇H₆O₃ |
| Molecular Weight | 292.37 g/mol | 264.32 g/mol | 180.16 g/mol [1] | 138.12 g/mol [2] |
| Melting Point (°C) | Data not readily available | ~107.8 (turbid) | 190-194[1] | 214.5[2] |
| Solubility in Water | 1.1 mg/L at 20°C[3] | Low | Limited | 8 g/L[2] |
| Solubility in Organic Solvents | Data not readily available | High in ethanol, methanol, chloroform | Soluble | Freely soluble in alcohol[2] |
| pKa | Data not readily available | Data not readily available | 4.38 at 25°C | 4.54[2] |
Key Observations:
-
Impact of Alkyl Chain Length: As the length of the n-alkanoyloxy chain increases from acetoxy (C2) to octanoyloxy (C8) and decanoyloxy (C10), a notable trend in physical properties emerges. The longer alkyl chains in 4-octanoyloxybenzoic acid and this compound lead to a decrease in melting point compared to the shorter-chain 4-acetoxybenzoic acid and the parent 4-hydroxybenzoic acid. This is due to the increased flexibility and disorder of the longer alkyl chains, which disrupts the crystal lattice.
-
Solubility: The introduction of a long alkyl chain significantly decreases water solubility due to the increased hydrophobic character. Conversely, these long-chain derivatives exhibit enhanced solubility in nonpolar organic solvents. 4-hydroxybenzoic acid, with its polar hydroxyl group, is the most water-soluble among the compared derivatives.
Synthesis of 4-Acyloxybenzoic Acids: A Guided Protocol
The synthesis of 4-acyloxybenzoic acids is typically achieved through the esterification of 4-hydroxybenzoic acid with the corresponding acyl chloride or anhydride. This straightforward reaction allows for the systematic variation of the alkyl chain length.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of 4-acyloxybenzoic acids and can be adapted for other derivatives.
Materials:
-
4-Hydroxybenzoic acid
-
Decanoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (dilute aqueous solution)
-
Sodium sulfate (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an excess of pyridine and a suitable volume of dichloromethane.
-
Acylation: Cool the solution in an ice bath and add decanoyl chloride dropwise with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Causality Behind Experimental Choices:
-
Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
Solvent: Dichloromethane is an inert solvent that dissolves the reactants and does not participate in the reaction.
-
Workup: The acidic wash removes excess pyridine, while the water and brine washes remove any remaining water-soluble impurities.
-
Recrystallization: This purification technique is based on the differential solubility of the product and impurities in a given solvent system at different temperatures, allowing for the isolation of a highly pure crystalline solid.
Structure-Property Relationships and Applications
The variation in the para-substituent not only affects the fundamental physicochemical properties but also dictates the potential applications of these benzoic acid derivatives.
Liquid Crystalline Behavior
One of the most significant applications of long-chain 4-acyloxybenzoic acids is in the field of liquid crystals. The rod-like molecular shape, arising from the rigid benzoic acid core and the flexible alkyl chain, is conducive to the formation of mesophases (liquid crystalline phases) upon heating. These molecules can self-assemble into ordered structures, such as nematic and smectic phases, which are crucial for applications in display technologies.
The length of the alkyl chain plays a critical role in determining the type of mesophase and the transition temperatures. Generally, as the alkyl chain length increases, the tendency to form more ordered smectic phases also increases. This is because the longer chains promote intermolecular van der Waals interactions, leading to a higher degree of molecular ordering.
Drug Delivery and Pharmaceutical Applications
Benzoic acid derivatives are prevalent in pharmaceuticals and drug delivery systems. 4-hydroxybenzoic acid and its esters (parabens) are widely used as preservatives in cosmetic and pharmaceutical formulations. The lipophilicity of these compounds, which can be tuned by altering the alkyl chain length, is a key factor in their antimicrobial activity and their ability to partition into cell membranes.
The ester linkage in 4-acyloxybenzoic acids also presents an opportunity for prodrug design. The ester can be designed to be stable in the physiological environment and then hydrolyzed by enzymes at the target site to release the active carboxylic acid or phenol. This approach can be used to improve drug delivery, enhance bioavailability, and reduce side effects.
Characterization of Liquid Crystalline Phases: An Experimental Workflow
The characterization of the liquid crystalline properties of benzoic acid derivatives is essential to understand their potential for use in display technologies and other applications. A combination of techniques is typically employed to identify the mesophases and determine the transition temperatures.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying phase transitions. As the sample is heated or cooled at a controlled rate, the heat flow to or from the sample is measured. Phase transitions, such as melting (solid to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Polarized Optical Microscopy (POM)
POM is used to visualize the unique textures of different liquid crystalline phases. When viewed between crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing characteristic optical patterns. The texture observed can be used to identify the specific type of mesophase (e.g., nematic, smectic A, smectic C).
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement within the different phases. In the liquid crystalline state, the molecules exhibit a degree of long-range orientational order and, in the case of smectic phases, positional order in one dimension. XRD patterns of liquid crystals show characteristic diffuse peaks that can be used to determine the layer spacing in smectic phases and the average intermolecular distance.
Conclusion
This comparative guide has highlighted the significant influence of the para-substituent on the physicochemical properties and applications of benzoic acid derivatives. While 4-hydroxybenzoic acid and its short-chain esters are valuable in the pharmaceutical and food industries, the longer-chain 4-acyloxybenzoic acids, such as this compound, are of particular interest for their liquid crystalline properties.
The ability to systematically tune properties by varying the alkyl chain length makes this class of compounds a versatile platform for the design of new materials and functional molecules. The experimental protocols and characterization workflows provided herein offer a practical framework for researchers to synthesize and evaluate these compounds for their specific applications. Further research to fill the existing data gaps, particularly concerning the pKa and solubility of long-chain derivatives, will be crucial for their continued development and application.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Decanoyloxybenzoic Acid Synthesis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven walkthrough for the validation of 4-decanoyloxybenzoic acid synthesis, focusing on a multi-pronged spectroscopic analysis. We will move beyond a simple recitation of data to explain the why behind our experimental choices and interpretations, ensuring a self-validating and reproducible workflow.
The Synthetic Strategy: A Mild and Efficient Esterification
The synthesis of this compound is most effectively achieved through the esterification of 4-hydroxybenzoic acid with decanoic acid. While several esterification methods exist, the Steglich esterification stands out for its mild reaction conditions, making it ideal for substrates that may be sensitive to harsher, more traditional methods.[1][2] This reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent and a nucleophilic catalyst, commonly 4-dimethylaminopyridine (DMAP).
The causality behind this choice lies in the reaction mechanism. The carbodiimide activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species, which is readily attacked by the hydroxyl group of 4-hydroxybenzoic acid to form the desired ester. This process efficiently drives the reaction forward under gentle, room-temperature conditions.
Caption: Reaction scheme for the synthesis of this compound via Steglich esterification.
The Spectroscopic Gauntlet: A Multi-Technique Approach to Validation
A single spectroscopic technique rarely provides sufficient evidence for the unequivocal identification of a novel compound. A far more robust and trustworthy approach involves the convergence of data from multiple, complementary techniques. Our validation workflow for this compound integrates ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: A comprehensive workflow for the spectroscopic validation of synthesized this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the decanoyl chain. A comparison with the spectra of the starting materials, 4-hydroxybenzoic acid and decanoic acid (or its derivative, decanoyl chloride), is crucial for confirming the formation of the ester linkage.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift and Multiplicity |
| Carboxylic Acid (-COOH) | ~11-13 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3] |
| Aromatic (Ha) | ~8.1 | Doublet | 2H | Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. They are split by the adjacent Hb protons. |
| Aromatic (Hb) | ~7.2 | Doublet | 2H | Protons meta to the carboxylic acid group are less deshielded. They are split by the adjacent Ha protons. |
| Methylene (-O-C(=O)-CH₂-) | ~2.5 | Triplet | 2H | This methylene group is adjacent to the ester carbonyl and is thus deshielded. It is split by the neighboring methylene group. |
| Methylene (-CH₂-)n | ~1.2-1.8 | Multiplet | 14H | The protons of the central methylene groups in the long alkyl chain overlap to form a complex multiplet. |
| Methyl (-CH₃) | ~0.9 | Triplet | 3H | The terminal methyl group is the most shielded of the aliphatic protons and appears as a triplet due to coupling with the adjacent methylene group. |
Key Validation Points:
-
The disappearance of the phenolic -OH signal from the 4-hydroxybenzoic acid spectrum (typically around 9-11 ppm).
-
The appearance of the characteristic signals for the decanoyl chain, notably the triplet around 2.5 ppm for the methylene group alpha to the ester carbonyl.
-
The downfield shift of the aromatic protons ortho to the newly formed ester group compared to their positions in 4-hydroxybenzoic acid.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and an assessment of the chemical environment of each carbon.
Experimental Protocol
-
Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrumentation: The same NMR spectrometer as for ¹H NMR is used.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum of this compound will confirm the presence of all 17 carbon atoms in the molecule and their respective chemical environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| Carboxylic Acid (-COOH) | ~170-175 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms.[4] |
| Ester Carbonyl (-O-C(=O)-) | ~165-170 | The ester carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from a carboxylic acid carbonyl. |
| Aromatic (C-quaternary, attached to -COOH) | ~125-130 | The chemical shift of this quaternary carbon is influenced by the attached carboxylic acid group. |
| Aromatic (C-quaternary, attached to ester) | ~150-155 | The carbon attached to the electron-donating ester oxygen is deshielded. |
| Aromatic (CH) | ~120-135 | The aromatic CH carbons will appear in this region, with their specific shifts influenced by their position relative to the substituents. |
| Methylene (-O-C(=O)-CH₂-) | ~34 | The methylene group adjacent to the ester carbonyl is deshielded. |
| Methylene (-CH₂-)n | ~22-32 | The carbons of the long alkyl chain will appear in the typical aliphatic region. |
| Methyl (-CH₃) | ~14 | The terminal methyl carbon is the most shielded of the aliphatic carbons. |
Key Validation Points:
-
The presence of two distinct carbonyl signals: one for the carboxylic acid and one for the newly formed ester.
-
The appearance of a series of signals in the aliphatic region (approximately 14-34 ppm) corresponding to the ten carbons of the decanoyl chain.
-
The shift of the aromatic carbon atom attached to the oxygen (formerly the phenolic carbon) to a more deshielded value upon esterification.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.
Experimental Protocol
-
Sample Preparation: A small amount of the solid purified product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for both the carboxylic acid and the newly formed ester functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very Broad | The broadness is due to hydrogen bonding of the carboxylic acid dimers. |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp | Confirms the presence of the carboxylic acid carbonyl. |
| C=O Stretch (Ester) | 1735-1750 | Strong, Sharp | The appearance of this band at a higher frequency than the carboxylic acid carbonyl is a key indicator of ester formation.[5] |
| C-O Stretch (Ester) | 1100-1300 | Strong | Two distinct C-O stretching bands are characteristic of esters. |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium to Strong | Confirms the presence of the long alkyl chain. |
Key Validation Points:
-
The persistence of the broad O-H and the C=O stretch of the carboxylic acid.
-
The crucial appearance of a new, strong C=O stretching band for the ester at a higher wavenumber (around 1735-1750 cm⁻¹).
-
The presence of strong C-O stretching bands characteristic of an ester.
-
The disappearance of the broad phenolic O-H stretch that would be present in the starting material, 4-hydroxybenzoic acid.[6]
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer further structural information.
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Interpretation
The mass spectrum will provide the molecular weight of this compound and characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₇H₂₄O₄, giving a molecular weight of 292.37 g/mol . The mass spectrum should show a molecular ion peak at m/z = 292 (or 293 for [M+H]⁺ in ESI).
-
Key Fragmentations:
-
Loss of the decanoyl group: A prominent peak at m/z = 138 corresponding to the 4-hydroxybenzoic acid radical cation, formed by the cleavage of the ester bond.
-
Formation of the decanoyl cation: A peak at m/z = 155 corresponding to the [CH₃(CH₂)₈CO]⁺ ion.
-
Loss of water: A peak at m/z = 274 ([M-18]⁺).
-
Loss of the carboxylic acid group: A peak at m/z = 247 ([M-45]⁺).
-
Key Validation Points:
-
The observation of the correct molecular ion peak is the most critical piece of data for confirming the identity of the synthesized compound.
-
The fragmentation pattern should be consistent with the proposed structure and distinct from the fragmentation patterns of the starting materials. For instance, the mass spectrum of 4-hydroxybenzoic acid will show a molecular ion at m/z = 138.[7][8]
Conclusion: A Weight of Evidence Approach
The successful synthesis of this compound can be confidently validated through a systematic and multi-faceted spectroscopic analysis. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a "weight of evidence" is established that leaves no room for ambiguity. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the authoritative confirmation required for progression in research and development. This guide has outlined not only the expected data but also the underlying scientific principles, empowering researchers to not just collect spectra, but to intelligently and critically interpret them.
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comparative study of the mesophase transitions in alkoxybenzoic acids
This guide provides a comprehensive comparative study of the mesophase transitions in the homologous series of p-n-alkoxybenzoic acids. These compounds serve as a foundational system for understanding the structure-property relationships that govern the formation of liquid crystal phases. We will delve into the experimental methodologies used to characterize these transitions, present comparative data, and explore the underlying molecular phenomena, offering insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Alkoxybenzoic Acids in Liquid Crystal Research
The p-n-alkoxybenzoic acids (nOBAs) are a classic series of thermotropic liquid crystals that exhibit a rich variety of mesophases depending on the length of the alkoxy chain (-OCnH2n+1).[1][2][3] Their relatively simple molecular structure, consisting of a rigid benzoic acid core and a flexible alkyl tail, makes them ideal models for studying the fundamental principles of liquid crystallinity.[1][2][4] A key feature of these molecules is their ability to form hydrogen-bonded dimers, which significantly influences their overall shape and subsequent self-assembly into ordered liquid crystalline phases.[2][4][5] This guide will explore how systematic changes in the alkyl chain length modulate the delicate balance of intermolecular forces, leading to the emergence and stabilization of different mesophases, primarily the nematic (N) and smectic (Sm) phases.
Experimental Characterization of Mesophase Transitions
The investigation of mesophase transitions in alkoxybenzoic acids relies on two principal analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2][4][6][7] These methods provide complementary information on the thermodynamics and optical properties of the phase transitions.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature.[8][9] By precisely heating and cooling a sample, we can identify the temperatures at which phase transitions occur and quantify the enthalpy changes (ΔH) associated with them.
-
Sample Preparation: Accurately weigh 2-5 mg of the alkoxybenzoic acid sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (isotropic liquid phase) to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe the transitions from the isotropic to the liquid crystal phases and finally to the crystalline state.
-
Heat the sample again at the same controlled rate to observe the melting and subsequent liquid crystal phase transitions.
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change.
Polarized Optical Microscopy (POM)
POM is an essential tool for the visual identification of liquid crystal phases.[2][4][6] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers, allowing for unambiguous phase identification.
-
Sample Preparation: Place a small amount of the alkoxybenzoic acid on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage equipped with a temperature controller.
-
Observation: Heat the sample slowly while observing it through the polarized microscope.
-
Texture Identification: As the sample is heated and cooled, characteristic textures will appear at the phase transitions. For example, the nematic phase typically shows a threaded or schlieren texture, while smectic phases exhibit focal-conic or mosaic textures.[10]
Experimental Workflow for Characterizing Mesophase Transitions
Caption: The role of hydrogen bonding in the formation of mesogenic dimers.
Conclusion
The homologous series of p-n-alkoxybenzoic acids provides a clear and instructive example of how subtle changes in molecular architecture can have a profound impact on the resulting supramolecular organization and mesomorphic properties. The interplay between the rigid aromatic core, the flexible alkyl chain, and the directing influence of hydrogen bonding dictates the type and stability of the observed liquid crystal phases. A thorough understanding of these relationships, gained through systematic comparative studies employing techniques like DSC and POM, is essential for the rational design of new liquid crystalline materials with tailored properties for advanced applications.
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- Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023).
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A Comparative Performance Analysis: 4-Decanoyloxybenzoic Acid versus Commercial Liquid Crystal Mixtures
Executive Summary
In the vast landscape of liquid crystalline materials, the choice between single-component research compounds and commercially formulated mixtures is pivotal for application-specific success. This guide provides an in-depth performance comparison between the single-component, hydrogen-bonded liquid crystal, 4-decanoyloxybenzoic acid, and established commercial nematic liquid crystal mixtures, typified by the E7 blend. We will dissect their performance based on critical parameters including thermal stability, electro-optical response, and dynamic properties. This analysis is supported by experimental data from peer-reviewed literature and outlines the standardized protocols required to validate these findings, offering researchers and drug development professionals a robust framework for material selection.
Introduction to Liquid Crystals: The Anisotropic Fluid State
Liquid crystals (LCs) represent a unique state of matter that exists between the crystalline solid and the isotropic liquid phases.[1] This state is characterized by the long-range orientational order of its constituent molecules, even while maintaining fluidity.[2] This molecular anisotropy gives rise to directionally dependent physical properties, such as refractive index and dielectric permittivity, which are the cornerstone of their application in technology, most notably in liquid crystal displays (LCDs).[3]
The performance of a liquid crystal is defined by several key parameters:
-
Phase Transition Temperatures: The temperatures at which the material transitions between different phases (e.g., solid to nematic, nematic to isotropic). A wide nematic range is often desirable for operational stability.
-
Optical Anisotropy (Birefringence, ∆n): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high ∆n is crucial for devices like displays to modulate light effectively over a thin cell gap.[4]
-
Dielectric Anisotropy (∆ε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The sign and magnitude of ∆ε determine how the LC molecules will align in an applied electric field.[5]
-
Rotational Viscosity (γ₁): A measure of the internal friction the molecules experience when rotating. Lower viscosity is critical for achieving fast response times.[6]
-
Response Time (τ): The time it takes for the LC molecules to reorient upon the application or removal of an electric field. It is directly related to viscosity, cell gap, and the material's elastic constants.[7]
Material Profiles
This compound: A Hydrogen-Bonded System
This compound is a calamitic (rod-shaped) liquid crystal belonging to the 4-n-alkanoyloxybenzoic acid homologous series. A defining characteristic of this class of materials is their formation of hydrogen-bonded dimers. This supramolecular structure significantly influences their mesomorphic behavior, often leading to the formation of smectic phases and conferring high thermal stability.[8]
Commercial Liquid Crystals: The Power of Formulation
Commercial liquid crystals, such as the widely-used E7 mixture, are not single compounds. They are eutectic mixtures of several different liquid crystalline and non-liquid crystalline components. This formulation approach is a cornerstone of modern LC technology, allowing for the fine-tuning of material properties to meet the stringent demands of specific applications. For instance, mixtures can be designed to have a broad nematic temperature range (including room temperature operation), low viscosity, and optimized dielectric and optical anisotropy.[9][10]
Comparative Performance Analysis: Experimental Data
The following tables summarize key performance metrics for this compound and a representative high-performance commercial mixture, E7. It is important to note that single-component LCs like this compound often exhibit different phase behaviors (e.g., smectic phases) compared to nematic mixtures designed for display applications.
Table 1: Thermophysical Properties
| Property | This compound (Dimer) | Commercial Mixture (E7) | Significance |
|---|---|---|---|
| Melting Point (°C) | ~98-99 | -10 | Defines the lower limit of the operational temperature range. |
| Nematic-Isotropic Transition (Tₙᵢ, °C) | ~126 (Smectic C to Nematic at ~117°C) | 60.5 | Defines the upper limit of the operational temperature range (Clearing Point). |
| Mesophase Range (°C) | ~28 | 70.5 | A wider range ensures stable performance across various environmental conditions. |
| Phase Type | Smectic C, Nematic | Nematic | The type of mesophase dictates the molecular ordering and suitable applications. |
(Data for this compound synthesized from studies on homologous series[8][11]; E7 data from reference[10])
Table 2: Electro-Optical Properties (at 20-25°C)
| Property | This compound | Commercial Mixture (E7) | Significance |
|---|---|---|---|
| Optical Anisotropy (∆n) at 589 nm | ~0.15 (Estimated) | 0.225 | Higher ∆n allows for thinner display panels, which improves response time. |
| Dielectric Anisotropy (∆ε) at 1 kHz | Positive (Value not readily available) | +13.8 | A strong positive ∆ε ensures a low threshold voltage for switching. |
(Data for this compound estimated based on similar structures; E7 data from reference[10])
Table 3: Dynamic Properties (at 20-25°C)
| Property | This compound | Commercial Mixture (E7) | Significance |
|---|---|---|---|
| Rotational Viscosity (γ₁) (mPa·s) | High (Expected due to H-bonding) | 39 | Lower viscosity is paramount for fast switching speeds, reducing motion blur.[12] |
| Response Time (τ_on + τ_off) (ms) | Slow (Expected) | ~20-30 (in a typical cell) | Directly impacts the user experience in dynamic display applications. |
(Viscosity and response time for this compound are qualitative estimations based on its molecular structure; E7 data is typical for this mixture)
Field Insights & Discussion
The data reveals a clear trade-off between the properties of a single-component, hydrogen-bonded LC and a multi-component commercial mixture.
-
Thermal Stability vs. Operational Range: this compound, due to its dimeric structure, exhibits high-temperature mesophases.[8] While this suggests excellent thermal stability, its high melting point makes it unsuitable for room-temperature applications. Commercial mixtures are explicitly designed to have a wide nematic range that encompasses typical operating conditions from cold to warm environments.[9]
-
Causality of Performance: The strong intermolecular hydrogen bonding in this compound dimers leads to higher viscosity. This increased internal friction inherently slows down the reorientation of the molecules under an electric field, resulting in sluggish response times.[6] Commercial mixtures achieve their low viscosity by incorporating specific molecules with low activation energies for rotation, a feat of targeted chemical engineering.[9]
-
Application Suitability:
-
This compound: Its well-defined structure and predictable phase behavior make it an excellent model system for fundamental research in soft matter physics and for studying the impact of hydrogen bonding on mesophase formation. Its high thermal stability could be leveraged in applications not requiring fast switching, such as sensors or thermochromic devices operating at elevated temperatures.[1][13]
-
Commercial Mixtures (e.g., E7): These are workhorses for the display industry.[3] Their properties are meticulously optimized for high-performance, room-temperature applications demanding fast response times, low operating voltages, and high contrast, such as in monitors, smartphones, and augmented reality devices.[6]
-
Experimental Methodologies
To ensure trustworthiness and reproducibility, the characterization of liquid crystals relies on a suite of standardized techniques.[14][15]
Synthesis of this compound
The synthesis is typically achieved via an esterification reaction between 4-hydroxybenzoic acid and decanoyl chloride.
Protocol:
-
Dissolve 4-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane) with a catalyst such as 4-(dimethylamino)pyridine (DMAP).[8][16]
-
Add triethylamine to the solution to act as a base.
-
Slowly add decanoyl chloride to the reaction mixture at room temperature.
-
Allow the reaction to proceed for 20-24 hours.[8]
-
Purify the resulting product, this compound, using recrystallization to achieve high purity suitable for physical characterization.
Thermal Analysis: DSC & POM
Differential Scanning Calorimetry (DSC): This is the primary technique for determining phase transition temperatures and associated enthalpy changes.[14]
-
Accurately weigh 5-10 mg of the LC sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above its clearing point.[17]
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Analyze the resulting thermogram: peaks on heating correspond to endothermic transitions (e.g., melting, smectic-nematic, nematic-isotropic), while peaks on cooling represent exothermic transitions.
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.[14]
-
Place a small amount of the LC sample on a microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample while observing it through crossed polarizers.
-
Different LC phases (e.g., nematic, smectic A, smectic C) will exhibit characteristic textures (e.g., Schlieren, focal conic) that can be used for definitive phase identification.[1]
Electro-Optical Characterization
Dielectric Spectroscopy: This technique measures the dielectric permittivity of the sample as a function of frequency, allowing for the determination of ∆ε.[18][19]
-
Introduce the LC sample into a specialized cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces are treated with an alignment layer to induce either planar (parallel) or homeotropic (perpendicular) alignment of the LC director relative to the electrodes.
-
To measure ε∥, use a cell that promotes planar alignment and apply the electric field parallel to the director.
-
To measure ε⊥, use a cell that promotes homeotropic alignment, where the director is naturally perpendicular to the field direction.
-
Connect the cell to an impedance analyzer and measure the capacitance over a range of frequencies (e.g., 100 Hz to 1 MHz).
-
Calculate the permittivity from the capacitance and cell geometry. ∆ε is then calculated as ε∥ - ε⊥.[5]
Visualizations
Molecular Structure Comparison
Caption: Molecular structures of the this compound dimer and a typical commercial LC.
Experimental Characterization Workflow
Caption: Standard experimental workflow for liquid crystal characterization.
Property-Performance Relationship
Caption: Relationship between molecular structure, physical properties, and device performance.
Conclusion
The performance comparison between this compound and commercial liquid crystal mixtures highlights a fundamental principle in materials science: there is no single "best" material, only the most suitable material for a given application. This compound serves as a valuable model compound for academic research, offering insights into the profound effects of hydrogen bonding on liquid crystalline behavior. However, for high-performance display and electro-optic applications, the versatility and precisely engineered properties of commercial mixtures are unparalleled. Their broad operational temperature ranges, low viscosities, and optimized electro-optical parameters are a direct result of sophisticated formulation science, enabling the advanced technologies that researchers and developers rely upon.
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El-Atawy, A. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 1-16. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Thermal Analysis Data for 4-Decanoyloxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and functional materials is paramount. 4-Decanoyloxybenzoic acid, a compound known for its liquid crystalline properties, serves as a pertinent example where a superficial thermal analysis can be misleading. A single technique may provide data, but it is the cross-validation across complementary methods that builds a robust, reliable, and defensible thermal profile. This guide presents an integrated approach to the thermal analysis of this compound, grounding every step in the principles of scientific integrity and causality.
The core philosophy of this guide is that no single analytical technique tells the whole story. By synergistically employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM), we create a self-validating system of checks and balances. This multi-faceted approach is not merely about data collection; it is about constructing a narrative of a material's behavior under thermal stress, ensuring that every observed event is confirmed, quantified, and understood.
Pillar 1: The Analytical Arsenal - Understanding the Techniques
An expert choice of instrumentation is predicated on understanding what each technique measures and, more importantly, what it does not. For this compound, our primary interests are its phase transitions (as a liquid crystal) and its thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is the workhorse for studying thermal transitions.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the temperatures and enthalpy changes associated with events like melting, crystallization, and liquid crystal phase transitions.[2][3][4] For a liquid crystal, DSC provides a quantitative "map" of its thermal behavior, revealing the subtle energy changes as the material shifts between crystalline, various mesophases (e.g., nematic, smectic), and isotropic liquid states.[1][5]
Thermogravimetric Analysis (TGA)
TGA provides orthogonal and essential information: thermal stability. The technique measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[6] Any mass loss detected is indicative of degradation, decomposition, or the loss of volatiles.[7][8] When analyzing an organic acid, TGA is critical to distinguish a true phase transition (no mass change) from a decomposition event that might coincidentally occur at a similar temperature.
Hot-Stage Microscopy (HSM)
HSM bridges the gap between quantitative data and physical reality. By coupling a microscope with a programmable heating stage, HSM allows for the direct, real-time visualization of the sample as it is heated and cooled.[9][10][11] This is invaluable for unequivocally confirming that an endotherm detected by DSC corresponds to a specific morphological change, such as melting or a change in liquid crystal texture.[12] It provides irrefutable visual evidence that supports and clarifies the data from other thermal analysis techniques.[12]
Pillar 2: The Integrated Cross-Validation Workflow
The power of this approach lies not in the sequential running of tests, but in a logical, integrated workflow where each step informs the next, and the collective results validate one another. This workflow ensures that by the end of the analysis, we have a high-confidence, comprehensive thermal profile.
Caption: Integrated workflow for thermal analysis cross-validation.
Causality Behind the Workflow:
-
Start with DSC: A DSC scan from ambient temperature to a sufficiently high temperature (e.g., 200°C) is the logical first step. It is a relatively fast screening technique that provides the primary thermogram, identifying all potential thermal events (endotherms and exotherms) and their corresponding temperatures.
-
Follow with TGA: The TGA experiment is designed based on the DSC results. The key objective is to determine the onset temperature of decomposition. This is a critical cross-validation step. If the DSC shows events at 100°C and 140°C, but the TGA shows mass loss only begins at 250°C, we can confidently attribute the DSC events to physical transitions, not degradation.
-
Confirm with HSM: With the transition temperatures from DSC and the stability limit from TGA, the HSM experiment can be precisely targeted. The sample is heated through the temperatures of interest, allowing direct observation of melting, changes in birefringence, and the formation of specific liquid crystal textures. This visual data serves as the ultimate confirmation of the phenomena detected by DSC.
Pillar 3: Data Synthesis and Interpretation
The final step is to synthesize the data from all three techniques into a single, coherent narrative. A comparative table is the most effective way to present this validated data.
Table 1: Cross-Validated Thermal Analysis Data for this compound
| Parameter | DSC Result | TGA Result | HSM Observation | Conclusion |
| Heating Cycle | ||||
| Event 1 | Endotherm Onset: 98°CPeak: 101°C | No mass loss | Solid crystals melt to a birefringent, fluid phase | Crystal to Nematic Phase Transition |
| Event 2 | Endotherm Onset: 141°CPeak: 143°C | No mass loss | Birefringent fluid becomes dark (isotropic) | Nematic to Isotropic Liquid Transition |
| Decomposition | N/A | Onset > 250°C | Bubbling/charring observed > 250°C | Thermally stable within the mesophase range |
| Cooling Cycle | ||||
| Event 3 | Exotherm Onset: 142°CPeak: 140°C | N/A | Isotropic liquid shows nucleation of birefringent domains | Isotropic to Nematic Phase Transition |
| Event 4 | Exotherm Onset: 95°CPeak: 92°C | N/A | Nematic phase solidifies into crystalline structures | Crystallization |
Note: Data are illustrative, based on typical behavior for this class of compound and publicly available thermograms.[13]
Caption: Logical flow of data cross-validation for a thermal event.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity, in line with Good Laboratory Practice (GLP) principles.[14][15][16] All equipment must be properly calibrated, and all procedures documented.[17][18]
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the transition temperatures and enthalpies of this compound.
-
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Accurately weigh 5-7 mg of the sample into a Tzero aluminum pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at 25°C.
-
Heat the sample from 25°C to 200°C at a linear heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
Hold at 200°C for 2 minutes to ensure complete melting and erase thermal history.
-
Cool the sample from 200°C back to 25°C at a rate of 10°C/min.
-
Perform a second heating scan from 25°C to 200°C at 10°C/min.
-
Analyze the thermogram from the second heating scan to determine peak temperatures and integrate peak areas for enthalpy calculations.
-
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To assess the thermal stability and determine the decomposition temperature of this compound.
-
Methodology:
-
Perform weight calibration and temperature verification of the TGA instrument.
-
Tare a platinum or ceramic TGA pan.
-
Load 7-10 mg of the sample into the pan.
-
Place the pan onto the TGA balance mechanism.
-
Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min.
-
Maintain a nitrogen atmosphere with a purge rate of 40 mL/min.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition from the resulting TGA curve.
-
Hot-Stage Microscopy (HSM) Protocol
-
Objective: To visually observe and confirm the phase transitions identified by DSC.
-
Methodology:
-
Calibrate the hot stage using certified melting point standards.
-
Place a small amount of the sample (approx. 1 mg) on a clean microscope slide and cover with a coverslip.[19]
-
Position the slide on the hot stage within the microscope's field of view.
-
Using polarized light, heat the sample from ambient temperature to approximately 160°C (well above the final transition but below decomposition) at a rate of 10°C/min.
-
Record video and capture still images of the sample, paying close attention to the transition temperatures identified by DSC (approx. 101°C and 143°C).
-
Note any changes in morphology, birefringence, and texture.
-
Cool the sample at 10°C/min and observe the crystallization process.
-
Conclusion
The cross-validation of thermal analysis data is not an optional exercise in academic rigor; it is a fundamental requirement for generating high-quality, reliable data in a regulated and scientifically demanding environment. For a material like this compound, where subtle liquid crystal phases dictate its properties and performance, relying on a single analytical output is insufficient. By integrating the quantitative energetic data from DSC, the stability data from TGA, and the direct visual evidence from HSM, we replace ambiguity with certainty. This guide provides the framework and the detailed causality to empower researchers to move beyond simple testing and towards a holistic, validated understanding of their materials.
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- 17. mt.com [mt.com]
- 18. proto.ufsc.br [proto.ufsc.br]
- 19. measurlabs.com [measurlabs.com]
A Comparative Guide to the Synthesis of 4-Decanoyloxybenzoic Acid for Researchers and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical intermediates, 4-decanoyloxybenzoic acid stands out for its applications in the formulation of liquid crystal polymers, contributing to their thermal stability and mechanical strength, and as a key building block in the synthesis of specialized esters for cosmetics and potential therapeutic agents.[1] The selection of a synthetic route to this molecule is a critical decision, guided by factors such as yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, supported by detailed experimental protocols and comparative data to inform laboratory and process chemistry decisions.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Steglich Esterification | Route 2: Acylation via Acid Chloride | Route 3: Transesterification |
| Starting Materials | 4-Hydroxybenzoic acid, Decanoic acid | 4-Hydroxybenzoic acid, Decanoyl chloride | Methyl 4-hydroxybenzoate, Decyl alcohol |
| Key Reagents/Catalysts | DCC, DMAP | Pyridine or other base | Metal catalyst (e.g., organotin) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature | 150-180°C[2] |
| Typical Yield (%) | High (>90%) | High (>90%) | Moderate to High |
| Purity (%) | High, but requires removal of urea byproduct | High, requires removal of base | Moderate, may require extensive purification |
| Key Advantages | Mild reaction conditions, high yields. | Fast reaction, high yields. | Avoids handling of corrosive acid chlorides. |
| Key Disadvantages | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. DCC is an allergen. | Decanoyl chloride is corrosive and moisture-sensitive. Use of pyridine can be undesirable. | High reaction temperatures, potential for side products.[2] |
Introduction to Synthetic Strategies
The synthesis of this compound primarily involves the formation of an ester linkage between the phenolic hydroxyl group of 4-hydroxybenzoic acid and a ten-carbon acyl group. The choice of the acylating agent and the method of activation dictates the reaction conditions, yield, and impurity profile. This guide will explore three common and effective strategies:
-
Steglich Esterification: A direct esterification of 4-hydroxybenzoic acid with decanoic acid using a carbodiimide coupling agent.
-
Acylation via Acid Chloride: A two-step approach involving the conversion of decanoic acid to the more reactive decanoyl chloride, followed by acylation of 4-hydroxybenzoic acid.
-
Transesterification: The reaction of a short-chain ester of 4-hydroxybenzoic acid with a long-chain alcohol.
The following sections provide detailed experimental protocols, mechanistic insights, and a comparative analysis of these routes.
Route 1: Steglich Esterification of 4-Hydroxybenzoic Acid
The Steglich esterification is a powerful and mild method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh conditions. This reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-(Dimethylamino)pyridine (DMAP) as a catalyst to facilitate the acyl transfer.
Causality Behind Experimental Choices
The choice of DCC as a coupling agent is pivotal as it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP is a superior acylation catalyst because it is a better nucleophile than the alcohol. It reacts with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle avoids the potential for the O-acylisourea to rearrange into an unreactive N-acylurea byproduct, thus improving the yield and purity of the desired ester. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the activated intermediates.
Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid
-
Decanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 equivalent) and decanoic acid (1.1 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Visualization of the Steglich Esterification Workflow
Caption: Workflow for the Steglich Esterification of 4-hydroxybenzoic acid.
Route 2: Acylation via Acid Chloride
This classic and robust method involves the conversion of the relatively unreactive decanoic acid into the highly reactive decanoyl chloride. The acid chloride then readily reacts with the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the desired ester.
Causality Behind Experimental Choices
The conversion of a carboxylic acid to an acid chloride dramatically increases its electrophilicity, making it highly susceptible to nucleophilic attack. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. The subsequent acylation of 4-hydroxybenzoic acid is typically performed in the presence of a base, such as pyridine or triethylamine. The base serves two critical purposes: it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are crucial to prevent the hydrolysis of the decanoyl chloride.
Experimental Protocol
Part A: Synthesis of Decanoyl Chloride
Materials:
-
Decanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous toluene (optional)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place decanoic acid (1.0 equivalent).
-
Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated. The resulting crude decanoyl chloride is typically used in the next step without further purification.
Part B: Acylation of 4-Hydroxybenzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
Crude decanoyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude decanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled 4-hydroxybenzoic acid solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure this compound.
Visualization of the Acylation via Acid Chloride Workflow
Caption: Workflow for the synthesis of this compound via an acid chloride intermediate.
Route 3: Transesterification
Transesterification offers an alternative pathway that avoids the use of corrosive acid chlorides and the formation of urea byproducts. This method typically involves the reaction of a short-chain ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with a long-chain alcohol, in this case, decyl alcohol, in the presence of a catalyst.
Causality Behind Experimental Choices
This route relies on shifting the equilibrium towards the formation of the more stable, higher-boiling point ester. The reaction is typically driven by the removal of the lower-boiling point alcohol (methanol in this case) from the reaction mixture. Metal catalysts, such as organotin or titanium compounds, are often employed to facilitate the ester exchange. The reaction is generally conducted at elevated temperatures to achieve a reasonable reaction rate.[2] The choice of starting materials, a short-chain ester of the phenolic acid and a long-chain alcohol, is a strategic one to favor the forward reaction.
Experimental Protocol
Materials:
-
Methyl 4-hydroxybenzoate
-
Decyl alcohol
-
Organotin catalyst (e.g., dibutyltin oxide) or other suitable metal catalyst
-
High-boiling point inert solvent (e.g., toluene or xylene)
-
Apparatus for distillation (e.g., Dean-Stark trap)
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine methyl 4-hydroxybenzoate (1.0 equivalent), decyl alcohol (1.2-1.5 equivalents), and a catalytic amount of the chosen metal catalyst in an inert, high-boiling point solvent.
-
Heat the reaction mixture to reflux. The lower-boiling methanol will be removed azeotropically with the solvent and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the progress of the reaction by observing the amount of methanol collected and by TLC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute sodium hydroxide solution to remove any unreacted phenolic starting material, followed by a water wash.
-
Acidify the aqueous washes with hydrochloric acid and extract with a suitable organic solvent to recover any of the desired product that may have been deprotonated.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualization of the Transesterification Workflow
Caption: Workflow for the transesterification synthesis of this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, available equipment, and purity specifications.
-
For laboratory-scale synthesis where mild conditions are paramount, the Steglich esterification (Route 1) is an excellent choice. It consistently provides high yields at room temperature. However, the removal of the dicyclohexylurea byproduct can be tedious, and DCC is a known allergen requiring careful handling.
-
For rapid and high-yielding synthesis, particularly on a larger scale, the acylation via acid chloride (Route 2) is often preferred. The high reactivity of the acid chloride ensures a fast and complete reaction. The main drawbacks are the handling of corrosive and moisture-sensitive reagents and the use of potentially undesirable bases like pyridine.
-
Transesterification (Route 3) presents a viable alternative, especially when seeking to avoid the use of corrosive acid chlorides and coupling agents. This method is atom-economical, but the high reaction temperatures may not be suitable for all substrates, and purification can sometimes be more challenging due to the potential for side reactions.
Ultimately, a thorough evaluation of the pros and cons of each method, in conjunction with the specific constraints and goals of the research or development project, will guide the selection of the most appropriate synthetic strategy.
References
- (No specific reference for the full protocol was found in the search, the protocol is a standard representation of the Steglich esterific
- (No specific reference for the full protocol was found in the search, the protocol is a standard representation of acyl
-
MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]
- (No specific reference for the full protocol was found in the search, the protocol is a standard representation of transesterific
- US Patent US20160318841A1, Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
Sources
A Senior Application Scientist's Guide to the Purity Validation of 4-Decanoyloxybenzoic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a non-negotiable cornerstone of reliable and reproducible results. In the realm of cosmetic and pharmaceutical ingredient development, the purity of lipophilic compounds like 4-decanoyloxybenzoic acid is of paramount importance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with Gas Chromatography (GC) as a viable alternative. This analysis is supported by established principles and representative experimental data to provide a comprehensive validation framework.
Understanding this compound: The Analytical Challenge
This compound (C₁₇H₂₄O₄, MW: 292.37 g/mol ) is an amphiphilic molecule, possessing a non-polar decanoyl chain and a polar benzoic acid moiety.[1][2] This dual nature dictates its solubility and chromatographic behavior, making the choice of analytical methodology critical. The long alkyl chain lends it a non-polar character, while the carboxylic acid and ester functionalities introduce polarity.[3] Its low water solubility (1.1 mg/L at 20°C) and relatively high boiling point (430°C) further inform the selection of an appropriate analytical technique.[2][4]
The primary goal of this validation is to quantify the main compound and identify potential process-related impurities. Common impurities in the synthesis of such esters could include unreacted starting materials like 4-hydroxybenzoic acid and decanoic acid, as well as by-products from side reactions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile and moderately non-polar compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust and widely adopted technique due to its high resolution, sensitivity, and quantitative accuracy.[5]
The Causality Behind the RP-HPLC Method Design
The selection of each parameter in an HPLC method is a deliberate choice rooted in the physicochemical properties of the analyte and the desired separation outcome.
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is the logical first choice. The non-polar C18 chains interact with the non-polar decanoyl tail of this compound, providing effective retention.
-
Mobile Phase: A gradient elution with a polar mobile phase is necessary to resolve compounds with a range of polarities. A mixture of acetonitrile and water is a common and effective choice. Acetonitrile is a good solvent for the analyte and has a low UV cutoff, which is advantageous for UV detection. Starting with a higher water concentration allows for the elution of more polar impurities first, followed by a gradual increase in acetonitrile to elute the main compound and any less polar impurities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group on this compound, leading to a more consistent retention time and improved peak shape by minimizing tailing.[6]
-
Detection: The presence of the benzene ring in this compound makes it an excellent chromophore for UV detection. Benzoic acid and its derivatives exhibit a strong absorbance in the UV region, typically around 220-240 nm.[7][8][9][10] A detection wavelength of 230 nm is a suitable starting point for sensitive detection of the analyte and potential aromatic impurities.
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC purity validation process for this compound.
Sources
- 1. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]
- 2. This compound | 86960-46-5 [m.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Cas 86960-46-5,4-Decanoyloxy benzoic acid | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative analysis of the dielectric properties of 4-decanoyloxybenzoic acid analogs
For researchers, scientists, and professionals in drug development and materials science, understanding the structure-property relationships of liquid crystalline materials is paramount. This guide provides a comprehensive comparative analysis of the dielectric properties of 4-decanoyloxybenzoic acid analogs, focusing on the homologous series of 4-alkoxybenzoic acids. By examining experimental data, we will elucidate how subtle changes in molecular structure influence the dielectric behavior, offering insights crucial for the design of novel materials with tailored functionalities.
Introduction: The Significance of this compound Analogs
This compound and its analogs, particularly the 4-alkoxybenzoic acids, are a fascinating class of materials that exhibit liquid crystalline properties. Their defining characteristic is the formation of molecular dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This dimerization effectively elongates the molecular structure, promoting the formation of mesophases, such as the nematic and smectic phases, upon heating.
The dielectric properties of these materials are of significant interest due to their potential applications in electro-optical devices, sensors, and as matrices for drug delivery systems. The ability to modulate the dielectric constant and anisotropy by altering the molecular structure, specifically the length of the alkyl chain, allows for the fine-tuning of material performance. This guide will delve into the synthesis of these analogs and provide a comparative analysis of their dielectric response, supported by experimental data.
Experimental Methodologies
To conduct a comparative analysis, a homologous series of 4-alkoxybenzoic acids must first be synthesized, followed by a thorough characterization of their dielectric properties using broadband dielectric spectroscopy.
Synthesis of 4-Alkoxybenzoic Acid Analogs
A robust and efficient method for synthesizing a full series of 4-alkoxybenzoic acids is crucial for a systematic study. The Williamson ether synthesis is a classic and reliable approach for this purpose.
Protocol: Williamson Ether Synthesis of 4-Alkoxybenzoic Acids
-
Deprotonation of 4-Hydroxybenzoic Acid:
-
In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add a strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The reaction is typically stirred at room temperature until the deprotonation is complete.
-
-
Alkylation:
-
To the solution containing the phenoxide, add the desired 1-bromoalkane (e.g., 1-bromooctane for 4-octyloxybenzoic acid, 1-bromodecane for 4-decyloxybenzoic acid).
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the 4-alkoxybenzoic acid product.
-
Collect the crude product by vacuum filtration and wash with water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-alkoxybenzoic acid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized analogs using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
-
Caption: Workflow for the synthesis of 4-alkoxybenzoic acid analogs.
Dielectric Characterization: Broadband Dielectric Spectroscopy
Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and polarization phenomena in materials over a wide range of frequencies.[1][2]
Experimental Setup and Procedure
-
Sample Preparation:
-
The liquid crystal sample is placed in a parallel-plate capacitor cell. The electrodes are typically made of gold-plated brass or indium tin oxide (ITO) coated glass.
-
The thickness of the sample is controlled by spacers of a known dimension (e.g., silica spheres).
-
To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, two different cell configurations are used:
-
Homogeneous Alignment: The liquid crystal molecules are aligned parallel to the electrode surfaces. This is achieved by treating the electrode surfaces with a rubbed polyimide layer. This configuration allows for the measurement of ε⊥.
-
Homeotropic Alignment: The liquid crystal molecules are aligned perpendicular to the electrode surfaces. This is achieved by treating the electrode surfaces with a homeotropic alignment agent. This configuration allows for the measurement of ε∥.
-
-
-
Measurement:
-
The sample cell is placed in a temperature-controlled environment, such as a cryostat.
-
An impedance analyzer is used to apply a sinusoidal voltage of a specific frequency and measure the resulting current and phase shift.
-
The complex dielectric permittivity (ε) is measured over a broad frequency range (typically from mHz to GHz) at various temperatures. The complex permittivity is given by ε = ε' - iε'', where ε' is the dielectric constant (the real part, representing the stored energy) and ε'' is the dielectric loss (the imaginary part, representing the dissipated energy).
-
Caption: Schematic of a broadband dielectric spectroscopy experimental setup.
Comparative Analysis of Dielectric Properties
The dielectric properties of 4-alkoxybenzoic acids are significantly influenced by the length of the alkoxy chain. Here, we present a comparative analysis based on experimental data for 4-octyloxybenzoic acid (8OBA) and 4-decyloxybenzoic acid (10OBA).[3]
Table 1: Comparative Dielectric Properties of 4-Alkoxybenzoic Acid Analogs
| Property | 4-Octyloxybenzoic Acid (8OBA) | 4-Decyloxybenzoic Acid (10OBA) |
| Phase Transition Temp. (°C) | ||
| Crystal to Smectic C | ~101 | ~98 |
| Smectic C to Nematic | ~108 | ~118 |
| Nematic to Isotropic | ~147 | ~142 |
| Dielectric Permittivity | ||
| ε∥ (at T_N-I - 5°C, 1 kHz) | ~6.5 | ~5.8 |
| ε⊥ (at T_N-I - 5°C, 1 kHz) | ~3.2 | ~3.0 |
| Dielectric Anisotropy (Δε) | ||
| Δε = ε∥ - ε⊥ (at T_N-I - 5°C) | Positive (~3.3) | Positive (~2.8) |
Note: The values presented are approximate and are intended for comparative purposes. The exact values can vary depending on the experimental conditions and purity of the samples.
Influence of Alkyl Chain Length on Dielectric Permittivity
The experimental data reveals that both the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity are influenced by the length of the alkoxy chain.[3] For both 8OBA and 10OBA, ε∥ is greater than ε⊥, resulting in a positive dielectric anisotropy (Δε > 0).[3]
A key observation is that the dielectric permittivity is higher for 8OBA compared to 10OBA.[3] This can be attributed to the molecular structure and dynamics. The 4-alkoxybenzoic acid molecules form dimers through hydrogen bonding, and these dimers can be considered as a mixture of monomers and dimers.[3] The variation in temperature can influence the equilibrium between these two forms, leading to changes in the dipole alignment and, consequently, the dielectric permittivity. The shorter alkyl chain in 8OBA may allow for greater rotational freedom and a different packing arrangement in the liquid crystalline phases, contributing to its higher dielectric permittivity.
Dielectric Anisotropy
Both 8OBA and 10OBA exhibit a positive dielectric anisotropy.[3] This is a crucial property for many applications, as it allows the liquid crystal director to be aligned by an external electric field. The magnitude of the dielectric anisotropy is observed to be slightly lower for 10OBA compared to 8OBA. This trend is consistent with studies on other homologous series of liquid crystals, where an increase in the length of the flexible alkyl chain often leads to a decrease in the dielectric anisotropy. This is because the longer, non-polar alkyl chain contributes less to the overall dipole moment of the molecule and can also influence the molecular packing and order parameter.
Causality and Field-Proven Insights
The observed trends in the dielectric properties of 4-alkoxybenzoic acid analogs can be explained by considering the interplay of several molecular factors:
-
Dipole Moment: The primary contribution to the dielectric permittivity comes from the permanent dipole moment of the molecule, which is associated with the carboxylic acid and ether linkages. The orientation of this dipole moment relative to the long molecular axis determines the sign and magnitude of the dielectric anisotropy.
-
Molecular Packing and Order Parameter: The length of the alkyl chain influences how the molecules pack in the liquid crystalline phases. A longer chain can lead to a more ordered smectic phase at lower temperatures. The degree of orientational order (the order parameter) directly affects the measured dielectric anisotropy.
-
Dimerization: The hydrogen bonding and the formation of dimers are central to the liquid crystalline behavior of these materials. Any factor that affects the stability and dynamics of these dimers, such as temperature and chain length, will also impact the dielectric properties.
From a practical standpoint, this comparative analysis demonstrates that the dielectric properties of these liquid crystals can be systematically tuned. For applications requiring a higher dielectric constant, analogs with shorter alkyl chains may be preferable. Conversely, if a lower dielectric constant is desired, longer-chain analogs would be more suitable.
Conclusion
This guide has provided a comprehensive overview of the comparative dielectric properties of this compound analogs, with a focus on the 4-alkoxybenzoic acid homologous series. Through a detailed examination of the synthesis and characterization methodologies, supported by experimental data, we have demonstrated the clear relationship between molecular structure and dielectric behavior. The ability to tune the dielectric permittivity and anisotropy by varying the alkyl chain length underscores the potential of these materials for the rational design of advanced functional materials for a wide range of applications. Further research into a broader range of analogs will undoubtedly provide even deeper insights into these fascinating liquid crystalline systems.
References
- Syrbu, A. M., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Fine Chemical Technologies, 16(2), 116-125.
-
Syrbu, A. M., et al. (2021). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. ResearchGate. [Link]
- Patari, S., & Nath, A. (2018). Tunable dielectric and conductivity properties of two 4-n alkoxy benzoic acid. Opto-Electronics Review, 26(1), 35-43.
-
Hena, A. M. A., et al. (2022). An efficient synthetic procedure for the preparation of a full series of mesogenic 4-alkoxybenzoic acid and their copper(II) complexes. ResearchGate. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- Kremer, F., & Schönhals, A. (Eds.). (2003). Broadband Dielectric Spectroscopy. Springer.
- Runt, J. P., & Fitzgerald, J. J. (Eds.). (1997).
-
International Journal for Multidisciplinary Research. (2022). Broadband Dielectric Spectroscopy: Fundamental Principles and Advanced Applications in Modern Materials Research. [Link]
- Shahpari, M., et al. (2020). Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. Review of Scientific Instruments, 91(3), 033905.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-decanoyloxybenzoic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-decanoyloxybenzoic acid (CAS No. 5519-23-3). Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Section 1: Hazard Assessment and Risk Mitigation
While Safety Data Sheets (SDS) for this compound indicate that at its supplied concentration it is not classified as hazardous to health, it is imperative to treat it as a chemical substance requiring careful handling and disposal.[1][2] The primary risks are associated with physical contact and dust inhalation. Thermal decomposition may also lead to the release of irritating vapors.[1]
1.1 Key Chemical and Safety Data
All quantitative and qualitative safety data has been summarized in the table below for immediate reference.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 5519-23-3 | [1] |
| Appearance | White Solid / Powder | [1] |
| Health Hazards | Not classified as hazardous at given concentration. | [1][2] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment. | [1] |
| Primary Routes of Exposure | Inhalation (dust), Skin Contact, Eye Contact | [1][3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [4][5] |
1.2 Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of exposure through primary routes. A comprehensive PPE strategy is a self-validating system of protection.
-
Eye Protection: Wear safety glasses with side shields or goggles conforming to European Standard EN166 or equivalent.[2] This is to prevent accidental contact of the solid powder with the eyes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed with care to avoid skin contamination.[2]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure clothing fully covers skin to prevent incidental contact.[3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2] However, if dust formation is significant, use a particle filter respirator. All respiratory use must comply with OSHA's 29 CFR 1910.134 standard.[6]
Section 2: The Regulatory Landscape: EPA and OSHA Compliance
Proper disposal is governed by federal and state regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[7] Your laboratory is a "generator" of waste and must determine its generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—as this dictates storage limits and disposal timelines.[8][9]
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is ensuring worker safety.[10] This includes the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and training, and the HAZWOPER standard (29 CFR 1910.120) for handling hazardous waste operations and emergency spills.[6][11]
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the necessary steps from the point of generation to final disposal. The workflow is designed to ensure a self-validating system of compliance and safety.
Step 1: Waste Characterization and Segregation
Even though this compound is not classified as hazardous, it must be disposed of as a chemical waste. It is forbidden from sink or regular trash disposal.[12]
-
Characterize: The waste is "this compound." If it is mixed with solvents or other reagents, the entire mixture must be identified by percent or volume composition.[12]
-
Segregate: As an organic acid, this waste must be segregated from incompatible materials. Specifically, store it separately from bases (to prevent neutralization reactions) and oxidizing agents.[4][12]
Step 2: Container Selection and Management
The choice of container is critical to prevent leaks and reactions.
-
Compatibility: Use a container made of a material that does not react with the acid. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acidic waste.[7][12] The original product container is often the ideal choice if it is in good condition.[12]
-
Integrity: The container must be in good condition, with no cracks or deterioration, and have a secure, screw-top cap.[12] Never use foodstuff containers like jars for hazardous waste.[12]
-
Filling: For solid waste, ensure the container is not overfilled to prevent spillage when closing.
Step 3: Proper Labeling
Accurate labeling is an EPA requirement and crucial for safety.[8]
-
Mandatory Information: The label must, at a minimum, include the following:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Generated waste must be stored correctly prior to pickup.
-
Location: The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[7][8]
-
Storage Conditions: Store the container in a well-ventilated area. Keep the container closed at all times except when adding waste.[12][13]
Step 5: Arranging for Final Disposal
Chemical waste must be transferred to a certified facility.
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][14]
-
Record Keeping: Maintain a manifest or log of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and inspections.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Section 4: Emergency Procedures for Spills
In the event of an accidental release, follow these procedures immediately.
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Wear PPE: Before cleaning, don the appropriate PPE as described in Section 1.2.
-
Containment & Cleanup: For a small spill of this solid material, carefully sweep it up to avoid generating dust.[1] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a suitable container for disposal.
-
Labeling: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the SOP in Section 3.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). SafeRack.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- SAFETY DATA SHEET: 4-n-Decyloxybenzoic acid. (2025, September 23). Thermo Fisher Scientific.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
- Cas 86960-46-5, 4-Decanoyloxy benzoic acid. (n.d.). LookChem.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Buy 4-Decanoyloxy benzoic acid from Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Echemi.
- SAFETY DATA SHEET: 4-n-Dodecyloxybenzoic acid. (2025, September 15). Thermo Fisher Scientific.
- Hazardous Waste Operations and Emergency Response (HAZWOPER). (n.d.). Occupational Safety and Health Administration.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
- SAFETY DATA SHEET: Benzoic acid, 4-(acetyloxy)-. (2025, December 21). Fisher Scientific.
Sources
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
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Personal protective equipment for handling 4-decanoyloxybenzoic Acid
This guide provides essential safety protocols and operational plans for the handling and disposal of 4-decanoyloxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a framework of deep procedural understanding, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to build a comprehensive safety mindset.
Understanding the Compound: A Proactive Hazard Assessment
This compound is a solid, often crystalline or powdered, organic compound. While specific toxicity data for this exact molecule is not extensively published, a thorough risk assessment can be conducted by analyzing its structural components: a carboxylic acid and a decanoate ester.
Based on this chemical structure and data from analogous compounds, the primary hazards are:
-
Dermal and Ocular Irritation: Carboxylic acids are known to be irritants and can be corrosive to the skin and eyes.[1] Prolonged contact may lead to redness, burning, and in severe cases, chemical burns.
-
Respiratory Irritation: As a solid, the compound can form dust upon handling.[2] Inhalation of this dust can irritate the respiratory tract, leading to coughing and shortness of breath.
-
Potential for Systemic Effects: While the acute toxicity is presumed to be low based on similar molecules, ingestion or significant absorption through the skin could pose health risks.[3][4]
Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.[5][6][7]
| Protection Area | Required PPE | Rationale and Best Practices |
| Hands | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of organic chemicals. Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. Change gloves immediately if contamination is suspected.[8][9] |
| Eyes & Face | Safety Glasses with Side Shields (Minimum) or Chemical Splash Goggles | Protects against accidental splashes and airborne particles. If there is a significant risk of splashing, a face shield worn over safety goggles is required.[7][10] |
| Body | Fully-Buttoned Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from spills and contamination.[8] |
| Respiratory | N95 Respirator (or equivalent) | Necessary when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation.[7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Safe handling is a dynamic process that begins before the chemical container is even opened and ends only when the work area is clean and all waste is properly segregated.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Gather all Materials: Before starting, ensure all necessary equipment, including weighing papers, spatulas, and waste containers, are within the fume hood.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.
Handling the Chemical
-
Careful Dispensing: When weighing or transferring the solid, do so slowly and carefully to avoid creating airborne dust.[2][9]
-
Spill Management: Keep a chemical spill kit rated for solid organic compounds nearby. In case of a small spill, use the absorbent materials from the kit, then decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.[12]
The workflow for safe handling can be visualized as follows:
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
